Molecular structure and chemical properties of Acid Red 186 free acid
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Acid Red 186 Free Acid Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive examination of A...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Acid Red 186 Free Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of Acid Red 186 free acid (C.I. 18810), a significant monoazo dye. While commercially prevalent as a chromium-complexed sodium salt, this document focuses on the molecular and chemical characteristics of its unmetallized, free acid form. We will delve into its structural composition, physicochemical properties, spectroscopic signature, and the analytical methodologies pertinent to its characterization. This guide is intended for researchers, chemists, and professionals in drug development and material science who require a detailed understanding of this compound for application, synthesis, or analytical purposes.
Molecular Structure and Identification
Acid Red 186 free acid is a complex organic molecule characterized by a naphthalenesulfonic acid moiety linked via an azo bridge to a substituted pyrazolone ring, which itself bears a phenylsulfonic acid group. This structure, rich in acidic functional groups and chromophores, dictates its chemical behavior and tinctorial properties.
The unmetallized free acid is the fundamental structure from which the commercially significant metal-complex dyes are derived. Understanding its intrinsic properties is crucial for controlling the synthesis and application of its derivatives.
Table 1: Chemical and Structural Identifiers for Acid Red 186 Free Acid
The molecule's architecture features several key functional groups that govern its properties. The two sulfonic acid (-SO₃H) groups are strongly acidic and are the primary sites for salt formation and electrostatic interaction with substrates. The azo group (-N=N-) acts as the principal chromophore, responsible for the dye's vibrant red color. The hydroxyl (-OH) and pyrazolone moieties also contribute to the electronic structure and provide sites for metal chelation.
Physicochemical Characteristics of CI Acid Red 186 Free Acid: A Technical Guide for Research & Development
Executive Summary CI Acid Red 186 (CAS 52677-44-8) is a pre-metallized 1:2 chromium complex azo dye.[1][2] While commercially available almost exclusively as a sodium salt (for water solubility in textile applications),...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
CI Acid Red 186 (CAS 52677-44-8) is a pre-metallized 1:2 chromium complex azo dye.[1][2] While commercially available almost exclusively as a sodium salt (for water solubility in textile applications), the Free Acid form represents a distinct physicochemical entity critical for pharmaceutical modeling, lipophilicity studies, and specific analytical applications.
This guide addresses the isolation, characterization, and behavior of the protonated free acid species (
form), distinguishing it from the industrial salt. For drug development professionals, this molecule serves as a robust model for studying metal-ligand stability, protein binding affinities (specifically albumin), and the toxicological implications of azo-reductive cleavage.
Molecular Architecture & Complexation Logic
The 1:2 Metal Complex Structure
Unlike simple acid dyes, Acid Red 186 is a 1:2 metal complex .[3][4][5][6] This means one central Chromium (III) ion is coordinated to two identical monoazo dye molecules (ligands).
Ligand Chemistry: The ligand is typically derived from the coupling of 4-amino-3-hydroxynaphthalene-1-sulfonic acid (diazo component) with 1-(3-sulfophenyl)-3-methyl-5-pyrazolone (coupling component).
Coordination Geometry: The Cr(III) ion forms an octahedral complex. It coordinates with the azo nitrogens and the hydroxyl oxygens (phenolic/enolic) of the two ligands.
The "Free Acid" Distinction:
Commercial Salt: The sulfonic acid groups (
) on the naphthalene and phenyl rings are balanced by Sodium ions ().
Free Acid: The sulfonic acid groups are protonated (
). This species is significantly less water-soluble and exhibits altered partitioning behavior.
Structural Visualization
The following diagram illustrates the logical formation of the complex and the specific site of protonation that defines the "Free Acid."
Figure 1: Formation pathway of the 1:2 Chromium Complex and conversion to the Free Acid state.
Physicochemical Profile
The transition from Salt to Free Acid drastically alters the physicochemical landscape of the molecule.
Solubility & Partitioning Data
The Free Acid form is dominated by the hydrophobicity of the aromatic naphthalene and pyrazolone rings, as the solubilizing power of the ionized sulfonates is neutralized.
Parameter
Commercial Salt Form ()
Free Acid Form ()
Relevance to R&D
Aqueous Solubility
High (>50 g/L)
Very Low (<1 g/L)
Free acid precipitates in gastric environments.
Organic Solubility
Low (Ethanol, Acetone)
High (Methanol, DMF, DMSO)
Free acid required for lipophilic membrane assays.
LogP (Octanol/Water)
< 0 (Hydrophilic)
> 1.5 (Estimated)
Predicts membrane permeability and tissue accumulation.
pH of Sat. Soln.
6.5 – 7.5
1.5 – 2.5
Affects stability of co-formulated APIs.
Spectroscopic Characteristics[7]
UV-Vis Absorption: The 1:2 complex exhibits a bathochromic shift compared to the unmetallized ligand due to metal chelation.
: Typically 490–500 nm (Red/Bluish-Red).
Effect of Acidification:[3] Protonation of the remote sulfonate groups causes minimal shift in
(electronic decoupling) but may affect molar absorptivity () due to aggregation changes.
IR Spectroscopy:
Salt: Strong bands for
stretch at ~1180 cm⁻¹ and ~1040 cm⁻¹.
Free Acid:[1][6] Broadening in the 3000–3400 cm⁻¹ region (O-H stretch of
) and slight shifts in sulfonyl peaks.
Experimental Protocols
Protocol A: Isolation of Acid Red 186 Free Acid
Rationale: Commercial samples contain high salt loads (NaCl/Na₂SO₄) and are unsuitable for precise physicochemical characterization. This protocol converts the salt to the protonated free acid.
Dissolution: Dissolve 5.0 g of commercial Acid Red 186 in 100 mL distilled water at 60°C. Filter to remove insoluble impurities.
Acidification: Under continuous stirring, dropwise add 3M HCl until pH reaches < 1.0.
Mechanism:[3][6] Mass action forces the protonation of sulfonate groups (
).
Precipitation: The solution will become turbid as the free acid precipitates. Cool to 4°C for 4 hours to maximize yield.
Isolation: Centrifuge at 5000 x g for 15 minutes. Discard the supernatant (containing NaCl).
Purification: Wash the pellet with 0.1M HCl (cold) to remove residual sodium ions without re-dissolving the dye.
Drying: Dry the pellet in a vacuum oven at 50°C over
to constant weight.
Protocol B: Determination of Partition Coefficient (LogP)
Rationale: Essential for predicting bioavailability and protein binding.
Phase Preparation: Saturate 1-octanol with 0.1M HCl (to maintain free acid state) and vice versa.
Equilibration: Dissolve 10 mg of Free Acid Acid Red 186 in 50 mL of the saturated octanol phase.
Partitioning: Add 50 mL of saturated aqueous acid phase. Shake for 24 hours at 25°C.
Separation: Centrifuge to break emulsion.
Quantification: Measure absorbance (
and ) at (approx 495 nm) using a UV-Vis spectrophotometer.
Calculation:
.
Stability & Toxicological Implications[7]
For drug development, the stability of the chromium complex is the primary safety concern.
Demetallization Risk
The 1:2 complex is thermodynamically stable (Log K > 10). However, in the presence of strong chelating agents (e.g., EDTA) or highly acidic/oxidative biological environments (e.g., lysosomes), demetallization can occur.
Risk: Release of free Cr(III) and the free ligand.
Detection: Monitor shifts in
. A shift back to the ligand's native yellow/orange hue indicates complex breakdown.
Azo Reductive Cleavage
Like all azo dyes, Acid Red 186 is susceptible to reductive cleavage by azoreductase enzymes (found in liver and gut microbiota).[7]
Pathway:
.
Toxicology: The cleavage products (sulfonated aminonaphthols and aminopyrazolones) must be screened for genotoxicity (Ames test), although sulfonation generally reduces cell membrane penetration and toxicity compared to unsulfonated analogs.
Degradation Pathway Diagram
Figure 2: Metabolic degradation pathway via azo reduction.
References
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 40492, Acid Red 186. Retrieved from [Link][1]
European Chemicals Agency (ECHA). (n.d.). Substance Information: Sodium [4-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulphophenyl)-1H-pyrazol-4-yl]azo]-3-hydroxynaphthalene-1-sulphonato(4-)]chromate(1-).[1][] Retrieved from [Link][1]
Textile Learner. (2021). Metal Complex Dyes: Properties, Classification and Uses. Retrieved from [Link]
World Dye Variety. (2012).[2] C.I.[1][2][9][][10][11][12][13] Acid Red 186 Properties and Applications. Retrieved from [Link]
Comprehensive UV-Vis Spectroscopic Analysis of Acid Red 186
Executive Summary Acid Red 186 (AR186, C.I. 18810) is a 1:2 chromium-complex monoazo dye widely utilized in the textile industry for wool and polyamide fibers.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Acid Red 186 (AR186, C.I. 18810) is a 1:2 chromium-complex monoazo dye widely utilized in the textile industry for wool and polyamide fibers. Beyond its industrial utility, it serves as a critical model compound in environmental chemistry for evaluating advanced oxidation processes (AOPs) and photocatalytic degradation.
This guide provides a rigorous, self-validating framework for the UV-Vis spectral analysis of AR186. Unlike simple organic dyes, the metal-complex nature of AR186 introduces spectral complexities—specifically ligand-to-metal charge transfer (LMCT) bands that overlay typical
transitions.[] This document details the protocols for accurate quantitation, molar absorptivity determination, and kinetic monitoring of degradation pathways.
Molecular Architecture & Chromophoric Theory[1]
Understanding the structural basis of absorption is a prerequisite for accurate data interpretation.
Chemical Structure: AR186 (CAS 52677-44-8) consists of two azo dye ligands complexed to a central Chromium(III) ion.[] The ligands are typically derived from the coupling of 4-amino-3-hydroxynaphthalene-1-sulfonic acid and 1-(3-sulfophenyl)-3-methyl-5-pyrazolone.[]
Chromophores:
Azo Linkage (-N=N-): The primary chromophore responsible for the visible color.[] Cleavage of this bond results in decolorization.
Chromium Complex: The Cr(III) center coordinates with the azo nitrogen and hydroxyl groups, stabilizing the molecule and inducing a bathochromic shift compared to the free ligand.
Spectral Fingerprint:
Variability: While typical red azo dyes absorb between 500–520 nm, the specific coordination geometry of AR186 can shift this peak. Literature values often cite a around 455 nm to 505 nm depending on pH and solvent coordination [1, 2].
UV Region: Significant absorption occurs in the UV region (approx. 333 nm) due to aromatic ring transitions (
) [3].[]
Experimental Framework: Validated Protocols
Materials & Reagents
Analyte: Acid Red 186 (Commercial purity often ~60-80%; recrystallization recommended for kinetic studies).[]
Solvent: Deionized water (18.2 MΩ[]·cm) is standard.[2][3] For solvatochromic studies, HPLC-grade Methanol or Ethanol may be used.[]
Buffer: Phosphate buffer (pH 7.0) or Acetate buffer (pH 4.0) to stabilize protolytic equilibria.
Instrument Configuration
Mode: Double-beam spectrophotometer (to subtract solvent background in real-time).[]
Bandwidth: 1.0 nm (Critical for resolving fine structure in metal complexes).[]
Scan Speed: Medium (approx. 200–400 nm/min).[]
Path Length: 10 mm quartz cuvettes.
Analytical Workflow (Step-by-Step)
Step 1: Stock Solution Preparation
Weigh
mg of AR186.
Dissolve in 100 mL DI water to create a 1000 mg/L (ppm) primary stock.
Sonicate for 10 minutes to ensure complete dissolution of the metal complex.
Step 2: Spectral Scanning (The "Fingerprint") []
Dilute stock to approx. 20 mg/L.
Scan from 200 nm to 800 nm .
Identify the empirical
.[2] Note: Do not rely solely on literature; the specific salt form and hydration state of your batch affect this value.
Step 3: Calibration Curve Construction
Prepare serial dilutions: 5, 10, 20, 40, 60, and 80 mg/L.
) using the slope () of the linear regression:
(Where g/mol and cm).[]
Workflow Visualization
Figure 1: Validated workflow for the spectral characterization of Acid Red 186. The feedback loop ensures data integrity before proceeding to kinetic assays.
Data Interpretation & Quantitative Analysis
Spectral Parameters Table
The following table summarizes typical spectral characteristics. Note: Values must be experimentally verified per batch.
Parameter
Typical Value
Structural Origin
Notes
(Visible)
455 – 505 nm
Azo group () + d-d transitions (Cr)
Primary quantification peak.[] Broad due to metal complexation [1].
(UV)
~333 nm
Naphthalene ring ()
Secondary monitoring peak; less sensitive to pH changes [3].[]
Isosbestic Point
Variable
Acid-Base equilibrium
Observed during pH titrations; indicates two distinct species in equilibrium.[]
Molar Absorptivity ()
~15,000 - 25,000
Transition probability
High allows detection at low ppm levels.[]
Degradation Monitoring (Kinetics)
In drug development and environmental remediation (e.g., Fenton oxidation), AR186 is often used to validate oxidative potential.
Hypochromic Shift: As the azo bond (-N=N-) cleaves, the absorbance at
decreases.[]
Blue Shift (Hypsochromic): A shift of the peak to lower wavelengths often indicates the formation of intermediate aromatic amines or removal of the metal center before total mineralization.
Kinetic Equation (Pseudo-first order):
Where is initial absorbance, is absorbance at time , and is the apparent rate constant.[][5]
Mechanism of Spectral Shift
Figure 2: Spectroscopic logic of AR186 degradation.[] The loss of the 505 nm peak correlates directly to the cleavage of the azo bond.
Troubleshooting & Quality Control
Common Anomalies
Peak Broadening: Often caused by aggregation of the dye molecules at high concentrations (>100 ppm). Solution: Ensure concentrations remain within the linear range (Beer-Lambert limit).
pH Sensitivity: The hydroxyl group on the naphthalene ring is ionizable. A shift in pH can alter the electron density of the chromophore.[2] Protocol: Always buffer samples if the matrix pH is unstable.
Metal Detachment: In highly acidic conditions (pH < 2), the Chromium ion may dissociate, causing a drastic spectral shift and loss of light fastness.
Self-Validation Checklist
References
Photocatalytic Decolorization of Acid Red 186. International Science Congress Association. Retrieved from .[] (Confirmed
at 455 nm for specific conditions).
Acid Red 186 Chemical Properties and Structure. National Institutes of Health (PubChem). Retrieved from .[]
Degradation of Acid Red 18 (Structural Analog) by Fenton Reagent. Asian Journal of Chemistry. Retrieved from .[] (Demonstrates UV-region transitions for naphthalene-based azo dyes).
Acid Red 186 Product Specifications. BOC Sciences. Retrieved from .[]
Solubility profile of Acid Red 186 free acid in organic solvents
The following technical guide details the solubility profile, isolation, and physicochemical characterization of Acid Red 186 in its free acid form. Technical Guide for Pharmaceutical & Chemical Applications Executive Su...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile, isolation, and physicochemical characterization of Acid Red 186 in its free acid form.
Technical Guide for Pharmaceutical & Chemical Applications
Executive Summary
Acid Red 186 (AR186) is a 1:2 chromium-complex monoazo dye, commercially available as a sodium salt (CAS 52677-44-8). While the salt is highly water-soluble and widely used in the textile industry for protein fibers (wool, nylon), the Free Acid form represents a distinct chemical entity with a radically different solubility profile.
For researchers in drug development, analytical chemistry, and formulation science, the free acid form is of critical interest as a hydrophobic model compound, an ion-pairing agent, or a precursor for lipophilic "Solvent Dye" analogs. This guide provides a definitive protocol for isolating the free acid and delineates its solubility behavior in organic media, distinguishing it from the commercial salt.
Chemical Identity and Structural Logic
To predict and manipulate solubility, one must understand the structural shift from Salt to Free Acid.
Commercial Salt: Exists as anionic sulfonate species (
) balanced by sodium cations (). The ionic bond drives high aqueous solubility and insolubility in non-polar organics.
Free Acid: Protonation of the sulfonate groups (
) removes the ionic charge, replacing it with a polar but non-ionic hydrogen-bonding moiety. This drastically reduces the lattice energy and hydration shell, facilitating solvation in polar organic solvents (alcohols, esters) while decreasing water solubility (acid precipitation).
Feature
Acid Red 186 (Salt)
Acid Red 186 (Free Acid)
CAS
52677-44-8
52677-44-8 (Parent) / CID 40493
Formula
(Protonated)
Primary Interaction
Ionic / Ion-Dipole
Hydrogen Bonding / Dipole-Dipole
Chromophore
1:2 Metal Complex (Azo)
1:2 Metal Complex (Azo)
Characteristic Solubility Profile
The following data represents the solubility behavior of isolated Acid Red 186 Free Acid . Note that "Soluble" implies a concentration
, while "Sparingly Soluble" implies .
Organic Solvent Compatibility Table
Solvent Class
Representative Solvent
Solubility (Free Acid)
Mechanistic Insight
Polar Protic
Methanol, Ethanol
High
Strong H-bonding with groups; excellent solvation of the aromatic core.
Polar Aprotic
DMSO, DMF
Very High
Dipolar interactions disrupt dye-dye aggregation; preferred for stock solutions.
Esters
Ethyl Acetate
Moderate to High
Key solvent for extraction; solvates the protonated neutral form effectively.
Ketones
Acetone
Moderate
Good solubility, though less than alcohols due to lack of H-bond donation.
Chlorinated
Dichloromethane (DCM)
Low / Sparingly
The molecule remains too polar for efficient solvation in pure DCM.
Ethers
Diethyl Ether, THF
Low (Ether) / Mod (THF)
THF is effective; Ether is too non-polar to solvate the metal complex core.
Hydrocarbons
Hexane, Toluene
Insoluble
The polar metal center and sulfonate groups prevent dissolution in non-polar media.
Aqueous
Water (pH < 2)
Insoluble (Precipitates)
High acidity suppresses ionization, causing aggregation and precipitation.
Experimental Protocols
Protocol A: Isolation of Acid Red 186 Free Acid
Objective: To convert the commercial sodium salt into the pure free acid form for solubility testing.
Dissolution: Dissolve 5.0 g of Acid Red 186 salt in 100 mL of deionized water. Stir until fully dissolved.
Acidification: Slowly add 6M HCl dropwise while stirring until pH reaches < 1.0. The solution will darken, and a precipitate may form (the free acid).
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of Ethyl Acetate . Shake vigorously for 2 minutes.
Note: The free acid will partition into the organic (upper) ethyl acetate layer. The aqueous layer may remain slightly colored but should be significantly lighter.
Separation: Collect the organic phase. Re-extract the aqueous phase with another 50 mL of Ethyl Acetate to maximize yield. Combine organic extracts.
Purification: Wash the combined organic phase with 50 mL of brine (Sat. NaCl) to remove excess water and trapped acid.
Drying: Dry the organic phase over anhydrous Magnesium Sulfate (
Isolation: Evaporate the solvent using a Rotary Evaporator at 40°C under reduced pressure. The residue is the Acid Red 186 Free Acid .
Visualization: Isolation Workflow
Caption: Step-by-step isolation of AR186 Free Acid via acid-phase partitioning.
Protocol B: Gravimetric Solubility Determination
Objective: To quantify the solubility of the isolated free acid in specific organic solvents.
Methodology:
Preparation: Weigh approximately 50 mg of the isolated AR186 Free Acid into a tared 20 mL scintillation vial.
Solvent Addition: Add exactly 1.0 mL of the target solvent (e.g., Methanol, DMSO).
Equilibration: Cap the vial and sonicate for 15 minutes at ambient temperature (25°C). Place on an orbital shaker for 24 hours to ensure equilibrium.
Filtration: If undissolved solid remains, filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.
Evaporation: Evaporate the solvent from the filtrate (using a nitrogen stream or vacuum oven).
Quantification: Weigh the dried residue.
Visualization: Solubility Decision Logic
Caption: Logic flow for gravimetric determination of thermodynamic solubility.
Mechanistic Discussion & Application
Why the "Free Acid" Matters
In drug development and analytical chemistry, the commercial salt form of a dye often behaves poorly in Reverse Phase HPLC or Solid Phase Extraction (SPE) due to peak tailing caused by the sulfonate groups interacting with residual silanols.
By isolating the free acid:
Chromatography: You obtain a neutral (or less ionic) species that retains better on C18 columns and elutes with sharper peaks using acidic mobile phases.
Ion Pairing: The free acid can be reacted with hydrophobic amines (e.g., triethylamine, octylamine) to create "Solvent Dye" analogs soluble in purely non-polar solvents like Toluene, useful for leak detection fluids or plastics coloration.
Purification: The acid-base extraction cycle (Protocol A) is the most effective way to strip inorganic salts (NaCl,
) present in the commercial dye powder.
Thermodynamic Considerations
The solubility of AR186 Free Acid is governed by the Hildebrand Solubility Parameter (
) . The protonated form has a value closer to polar organic solvents () compared to the salt form (). This shift explains the dramatic increase in solubility in alcohols and esters.
References
PubChem. (n.d.). Acid Red 186 | C20H12CrN4NaO8S2. National Library of Medicine. Retrieved from [Link]
Hao, O. J., Kim, H., & Chiang, P. C. (2000). Decolorization of wastewater. Critical Reviews in Environmental Science and Technology. (Contextual grounding for amine extraction of acid dyes).
ResearchGate. (2017). General procedure for generating free acids from their sodium salts. Retrieved from [Link]
Park, J. S., & Park, J. W. (2000). Solubility of Monosulfonated Azo Dyes. Journal of Chemical & Engineering Data. (General reference for thermodynamic modeling of azo dye solubility).
Thermodynamic Profiling of Acid Red 186: Solution Behaviors, Adsorption Kinetics, and Energetics
Content Type: Technical Monograph Subject: Acid Red 186 (CI 18810) Intended Audience: Research Scientists, Chemical Engineers, and Pre-formulation Specialists. Executive Summary Acid Red 186 (AR186) is a 1:1 chromium-azo...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Monograph
Subject: Acid Red 186 (CI 18810)
Intended Audience: Research Scientists, Chemical Engineers, and Pre-formulation Specialists.
Executive Summary
Acid Red 186 (AR186) is a 1:1 chromium-azo complex dye widely utilized in the textile industry for its robustness on protein fibers (wool, silk) and polyamides. Beyond its industrial utility, AR186 serves as a critical model compound in physicochemical research. Its metal-complex structure and anionic nature make it an excellent surrogate for studying small molecule-macromolecule interactions , solvation thermodynamics , and oxidative degradation pathways .
For drug development professionals, the thermodynamic profiling of AR186 offers a homologous framework to ligand-protein binding assays . The protocols used to determine its adsorption isotherms (Langmuir/Freundlich) and thermodynamic parameters (
, , ) are identical to those employed in pre-formulation stability and bioavailability studies.
This guide provides a rigorous analysis of the thermodynamic properties of AR186 in aqueous media, focusing on adsorption energetics and kinetic stability.
Physicochemical Profile
Understanding the molecular architecture of AR186 is a prerequisite for interpreting its thermodynamic behavior. Unlike simple azo dyes, AR186 is a metal-complex, which introduces coordinate covalent chemistry into its solvation profile.
Soluble in water (Anionic); Slightly soluble in ethanol
~500–520 nm (pH dependent)
Ionization
Polyanionic in neutral aqueous solution (Sulfonate groups)
Thermodynamics of Adsorption and Interaction
The most extensively characterized thermodynamic property of AR186 is its interaction with solid phases (adsorbents) and macromolecules. This interaction is governed by the Gibbs Free Energy equation :
Where:
: Gibbs Free Energy change (Spontaneity).
: Enthalpy change (Heat of interaction).
: Entropy change (Disorder/Hydrophobic effect).
Adsorption Isotherms: The Binding Models
In both wastewater treatment and drug binding studies, equilibrium data is fitted to isotherm models. For AR186, the Langmuir and Freundlich models are the standard descriptors.
Langmuir Model: Assumes monolayer adsorption onto homogeneous sites.[3] (Analogous to specific receptor binding).
Equation:
Freundlich Model: Assumes multilayer adsorption onto heterogeneous surfaces. (Analogous to non-specific protein binding).
Equation:
Thermodynamic Parameters of AR186
Experimental data from batch equilibrium studies (e.g., on activated carbon or chitosan) reveal the following thermodynamic signature for AR186:
Parameter
Typical Value Range
Mechanistic Interpretation
-20 to -5 kJ/mol
Spontaneous Physisorption. The negative value confirms the interaction is energetically favorable. The magnitude (< -20 kJ/mol) suggests physical forces (Van der Waals, H-bonding) rather than chemisorption.
+10 to +40 kJ/mol
Endothermic. Surprisingly, AR186 adsorption is often endothermic. This implies that the energy required to desolvate the dye and the surface is greater than the energy released upon binding.
Positive (+)
Entropy Driven. The driving force is the release of structured water molecules from the hydration shell of the dye and the adsorbent surface into the bulk solution (Hydrophobic Effect).
Key Insight: The positive
and positive indicate that AR186 binding is an entropy-driven process . This is a critical concept in drug design, where "hydrophobic bonding" is often the primary contributor to binding affinity.
Reaction Kinetics: Oxidative Degradation[4][5]
Stability profiling often involves stress testing via oxidation (e.g., Fenton reaction). This mimics metabolic degradation (Cytochrome P450 oxidation) or environmental breakdown.
Activation Energy (
)
The degradation of AR186 via Fenton oxidation (
) follows pseudo-first-order kinetics. The temperature dependence of the rate constant () allows for the calculation of Activation Energy via the Arrhenius equation:
Typical
for AR186 Oxidation:30 – 60 kJ/mol .
Implication: This range suggests a reaction controlled by chemical activation rather than diffusion. High temperatures significantly accelerate degradation.
Experimental Protocol: Thermodynamic Profiling
Objective: Determine
, , and for AR186 interacting with a substrate (Adsorbent/Protein).
Phase 1: Preparation
Stock Solution: Dissolve 1.0 g of AR186 (purified) in 1 L of deionized water.
Calibration: Create a standard curve (10–100 mg/L) measuring Absorbance at
(520 nm).
Substrate Prep: Dry the adsorbent/protein substrate at 105°C for 2 hours to remove moisture.
Phase 2: Batch Equilibrium (Isotherm Study)
Aliquot: Prepare 50 mL of dye solution at varying initial concentrations (
: 20, 40, 60, 80, 100 mg/L).
Dosing: Add fixed mass (
) of substrate (e.g., 0.1 g) to each flask.
Temperature Control: Perform the entire set at three distinct temperatures (e.g., 293 K, 303 K, 313 K ) using a shaking water bath.
Equilibration: Agitate at 150 rpm for 24 hours to ensure equilibrium (
).
Phase 3: Analysis & Calculation[3][6]
Separation: Centrifuge samples at 4000 rpm for 10 mins. Filter supernatant (0.45
m).
Quantification: Measure residual concentration (
) via UV-Vis spectrophotometry.
Van't Hoff Plot:
Calculate equilibrium constant
.
Plot
(y-axis) vs. (x-axis).
Slope:
Intercept:
Visualizations
Thermodynamic Workflow
The following diagram illustrates the logical flow of the experimental protocol described above.
Figure 1: Step-by-step workflow for determining thermodynamic parameters of Acid Red 186.
Thermodynamic Decision Tree
How to interpret the resulting data (
) regarding the nature of the interaction.
Figure 2: Decision logic for interpreting thermodynamic parameters. AR186 often follows the "Spontaneous -> Endothermic" path.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40492, Acid Red 186. Retrieved from [Link]
European Centre for Ecotoxicology and Toxicology of Chemicals. Freundlich isotherms: Technical Guidance. Retrieved from [Link]
El-Zahhar, A. A., & Awwad, N. S. Removal of Synthetic Dye Acid Red 186 from Water by Activated Carbon. European Journal of Basic and Applied Sciences. Retrieved from [Link]
Scientific Research Publishing. Kinetic and Thermodynamic Study for Fenton-Like Oxidation of Azo Dyes. Retrieved from [Link]
Comprehensive Toxicity and Environmental Impact Assessment of Acid Red 186: A Technical Whitepaper
Executive Summary The widespread application of synthetic dyes in the textile, leather, and paper industries has introduced complex, non-biodegradable organic pollutants into aquatic ecosystems. Acid Red 186 (CAS: 52677-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The widespread application of synthetic dyes in the textile, leather, and paper industries has introduced complex, non-biodegradable organic pollutants into aquatic ecosystems. Acid Red 186 (CAS: 52677-44-8) is a prominent monoazo, chromium-complexed dye recognized for its vibrant colorfastness and industrial utility[1]. However, its structural stability renders it highly recalcitrant to conventional biological wastewater treatments[2]. This whitepaper provides an in-depth technical analysis of the mechanistic toxicology, environmental persistence, and validated degradation protocols for Acid Red 186, designed for researchers and environmental scientists seeking to implement self-validating remediation workflows.
Chemical Profiling & Mechanistic Toxicology
Acid Red 186 is an anionic metallized dye characterized by the molecular formula
[3]. The toxicological profile of this compound is biphasic, driven by two distinct structural components: the azo bond () and the complexed Chromium (Cr) ion .
The Biphasic Toxicity Mechanism
Azo Bond Cleavage: While the parent dye is relatively stable, exposure to anaerobic environments or bacterial azoreductases in aquatic sediments leads to the reductive cleavage of the azo bond. This cleavage generates free aromatic amines, which are highly reactive, mutagenic, and known to induce oxidative stress[2].
Heavy Metal Release: The degradation of the dye matrix can liberate the complexed chromium. While complexed Cr(III) is less toxic, environmental oxidation can convert it into Cr(VI), a highly mobile and potent carcinogen that induces severe cellular apoptosis.
The Environmental Protection Agency (EPA) has historically flagged the dye and pigment manufacturing sector due to the release of such potentially toxic and hazardous substances, emphasizing the critical need for rigorous effluent management[4].
Toxicological pathway of Acid Red 186 illustrating azo cleavage and chromium-induced oxidative stress.
Environmental Impact & Persistence
The discharge of Acid Red 186 into water bodies creates a severe ecological burden[5]. The dye's high molar extinction coefficient means that even trace concentrations drastically reduce light penetration, inhibiting the photosynthetic activity of aquatic flora. Furthermore, the dye exhibits a high Chemical Oxygen Demand (COD) paired with a low Biological Oxygen Demand (BOD), indicating profound resistance to natural biodegradation[2].
Because conventional coagulation and activated sludge processes merely transfer the pollutant from the liquid phase to solid sludge without neutralizing the toxicity, Advanced Oxidation Processes (AOPs) are required to achieve complete mineralization[5].
Self-Validating Experimental Protocols
To ensure scientific integrity, remediation research must employ self-validating systems . A common pitfall in dye degradation studies is relying solely on decolorization (spectrophotometry) as a metric for success. Decolorization only indicates the destruction of the chromophore (azo bond cleavage); it does not guarantee detoxification. In fact, breaking the azo bond often increases toxicity by releasing aromatic amines.
Therefore, the following methodology couples a photocatalytic degradation protocol with a downstream ecotoxicity assay to prove true mineralization.
This protocol utilizes Methylene Blue Immobilized Resin (MBIR) Dowex 11, a proven heterogeneous photocatalyst for Acid Red 186[5].
Effluent Preparation: Prepare a 40 mg/L aqueous solution of Acid Red 186.
Causality: This concentration accurately mimics the typical pollutant load of post-primary industrial textile effluent.
Catalyst Loading: Introduce 2.0 g of MBIR Dowex 11 (20-50 mesh size) per 100 mL of solution. Adjust the pH to 7.5.
Causality: The specific mesh size ensures easy post-treatment filtration, while pH 7.5 optimizes the surface charge of the catalyst for maximum electrostatic attraction to the anionic dye.
Dark Equilibration: Stir the suspension continuously in complete darkness for 30 minutes.
Causality: This crucial step establishes an adsorption-desorption equilibrium. Without it, initial drops in dye concentration could be falsely attributed to photocatalysis rather than physical adsorption.
Irradiation: Expose the reactor to a halogen or UV-LED light source with an intensity of 10.4 mW/cm² at 303 K.
Causality: Photon absorption excites electrons to the conduction band, generating highly reactive hydroxyl radicals (
) that systematically dismantle the organic matrix.
Kinetic Sampling: Extract 2 mL aliquots at 20-minute intervals. Centrifuge to remove suspended catalyst particles, and measure the optical density at
Sample Neutralization: Adjust the post-irradiation effluent to a neutral pH (7.0–7.5).
Causality: Eliminates pH-induced physiological stress on the test organisms, isolating chemical toxicity as the sole variable.
Exposure: Introduce 10 neonate Daphnia magna (less than 24 hours old) into varying dilutions of both the untreated and treated effluent.
Observation & Validation: Record immobilization rates at 24h and 48h.
Validation Logic: A successful AOP must demonstrate a significantly higher EC50 (lower toxicity) in the treated effluent compared to the raw dye. If toxicity increases despite decolorization, the protocol has merely generated toxic intermediates and requires extended irradiation time.
Step-by-step photocatalytic degradation and toxicity validation workflow for Acid Red 186.
Quantitative Data Summaries
Table 1: Physico-Chemical Properties of Acid Red 186
Data synthesized from optimized experimental parameters[5].
Kinetic Parameter
Optimized Value
Initial Dye Concentration
40 mg/L
Catalyst Loading
2.0 g / 100 mL
Light Intensity
10.4 mW/cm²
Optimal pH
7.5
Kinetic Model
Pseudo first-order (Langmuir-Hinshelwood)
Rate Constant (K)
Maximum Removal Efficiency
98% (at 160 minutes of irradiation)
References
Alfa Chemistry. "CAS 52677-44-8 Acid Red 186". Alfa Chemistry Catalog.1
ChemNet. "52677-44-8 Acid Red 186 Acid Red 186 - CAS Database". ChemNet.3
International Science Community Association (ISCA). "Photocatalytic Decolorization of Acid Red 186 Using Alternative Developed Photocatalyst MBIR Dowex 11". Research Journal of Chemical Sciences.5
National Institutes of Health (NIH) PMC. "Synthesized Cr/TiO2 immobilized on pumice powder for photochemical degradation of acid orange-7 dye under UV/visible light: influential operating factors, optimization, and modeling". PubMed Central.2
Environmental Protection Agency (EPA) NEPIS. "Final Report on Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigments Industries". EPA National Service Center for Environmental Publications.4
Technical Monograph: Acid Red 186 (Free Acid & Metal Complex)
[1] Executive Summary Acid Red 186 (C.I. 18810) represents a critical class of 1:1 metal-complex azo dyes , distinguished by its superior lightfastness and wet fastness on protein fibers (wool, silk) and polyamides (nylo...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
Acid Red 186 (C.I. 18810) represents a critical class of 1:1 metal-complex azo dyes , distinguished by its superior lightfastness and wet fastness on protein fibers (wool, silk) and polyamides (nylon).
For researchers and drug development professionals, a precise distinction must be made between the Free Acid Ligand (the unmetallized precursor) and the Commercial Dye (the chromium complex). While the commercial entity is the chromium salt, the "free acid" form—often referenced in metabolic studies, toxicology, and synthesis—refers to the specific azo ligand before chelation.
This guide provides the definitive physicochemical data for both forms, resolving common database ambiguities.
Physicochemical Characterization
The "Free Acid" (Unmetallized Ligand)
The term "Acid Red 186 Free Acid" technically refers to the protonated azo ligand prior to chromium complexation. It is the parent structure responsible for the chromophore, while the metal confers stability.
This is the active tinctorial agent found in industrial applications. It exists as a 1:1 Chromium complex , meaning one chromium atom is chelated by one ligand molecule, typically neutralized with sodium.
The synthesis of Acid Red 186 involves a precise sequence of diazotization, coupling, and metallization. Understanding this pathway is essential for identifying impurities (unmetallized ligand) in commercial batches.
Synthesis Workflow
Diazotization: 4-amino-3-hydroxy-1-naphthalenesulfonic acid (1,2,4-Acid) is treated with sodium nitrite and HCl.
Coupling: The diazonium salt is coupled with 1-(3-sulfophenyl)-3-methyl-5-pyrazolone.[5]
Metallization: The resulting azo ligand (Free Acid) is heated with a chromium salt (e.g., Chromium formate) at acidic pH to form the 1:1 complex.
Visualization of Synthesis Pathway
Figure 1: Synthetic pathway from precursors to the unmetallized free acid ligand and the final chromium complex.
Analytical Protocols
For researchers verifying the purity of "Acid Red 186," distinguishing between the free ligand and the chromium complex is vital. The following protocols are self-validating systems.
HPLC Separation Protocol
This method separates the unmetallized free acid (impurity) from the metal complex (active dye).
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
Mobile Phase A: 0.1M Ammonium Acetate (pH 6.5).
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 60% B over 20 minutes.
Detection: UV-Vis Diode Array (monitor at 254 nm for backbone and 520 nm for chromophore).
Validation: The unmetallized ligand (Free Acid) is more polar (due to exposed sulfonic groups and lack of charge neutralization by Cr) and will elute earlier than the 1:1 chromium complex.
Spectrophotometric Determination
The 1:1 complex exhibits a bathochromic shift (red shift) compared to the free ligand due to metal chelation.
Prepare Stock: Dissolve 10 mg of sample in 100 mL distilled water.
Scan: 300 nm to 700 nm.
Analysis:
Free Acid Peak: ~490 nm.
Chromium Complex Peak: ~520 nm (Broadening is observed).
Note: If a sharp peak appears <500 nm, the sample contains significant unmetallized ligand.
Logical Structure of Metal Complexation
The stability of Acid Red 186 is derived from the "tridentate" nature of the ligand. The Chromium (III) ion binds to:
Electronic Structure and Tautomeric Dynamics of Acid Red 186 (C.I. 18810)
Topic: Electronic structure and tautomerism of Acid Red 186 azo dyes Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals [1] Executive Summary Acid Red 186 (C.I. 1...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Electronic structure and tautomerism of Acid Red 186 azo dyes
Content Type: In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals
[1]
Executive Summary
Acid Red 186 (C.I. 18810), a 1:2 Chromium(III) complex azo dye, represents a critical case study in coordination chemistry and molecular switching. While widely utilized in the textile (polyamide/wool) and leather industries, its structural core—a sulfonated naphthyl-azo-pyrazolone ligand—exhibits complex tautomeric behaviors that are relevant to pharmacological probe development and supramolecular assembly.[1]
This guide provides a rigorous technical analysis of the dye's electronic architecture, focusing on the azo-hydrazone tautomeric equilibrium of the free ligand and its subsequent electronic locking upon metallization. We integrate Density Functional Theory (DFT) protocols with experimental validation workflows to offer a blueprint for characterizing similar heterocyclic chromophores.
Molecular Architecture and Tautomerism
The Ligand System
The precursor ligand for Acid Red 186 is synthesized via the diazotization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid followed by coupling with 1-(3-sulfophenyl)-3-methyl-5-pyrazolone .[1]
This structure creates a "chelating pocket" capable of tridentate coordination. However, before metallization, the free ligand exists in a dynamic equilibrium between two primary tautomers:
Azo-Enol Form: Characterized by an –N=N– bridge and an aromatic pyrazolone ring.[1]
Hydrazone-Keto Form: Characterized by an –NH–N= bridge and a carbonyl on the pyrazolone.
Tautomeric Equilibrium (Azo vs. Hydrazone)
In 5-pyrazolone based dyes, the hydrazone tautomer is thermodynamically favored in the solid state and in polar solvents due to intramolecular hydrogen bonding and stabilization of the quinoid-like structure.[1]
Mechanism: The proton transfer occurs between the pyrazolone C5-hydroxyl (or N1-nitrogen in some analogs) and the azo nitrogen.[1]
Significance: The hydrazone form exhibits a lower HOMO-LUMO gap compared to the azo form, resulting in a bathochromic shift (red-shift) in absorption even prior to metal complexation.[1]
Metal Complexation (The "Locked" State)
Acid Red 186 is a 1:2 Chromium complex (Drew-Pfitzner type).[1] The Cr(III) ion coordinates with two ligand molecules.[1] Each ligand acts as a tridentate donor (O, N, O):
Donor 1: The deprotonated hydroxyl group of the naphthalene ring.
Donor 2: One nitrogen atom of the azo bond (typically the one closer to the naphthalene).
Donor 3: The enolic oxygen of the pyrazolone moiety.
This coordination forces the ligand into a pseudo-planar conformation, effectively "freezing" the tautomeric exchange and delocalizing electrons across the entire metal-organic framework.
The following diagram illustrates the structural transformation from the free ligand's tautomeric equilibrium to the stable Chromium complex.
Caption: Pathway showing the azo-hydrazone equilibrium of the ligand and its convergence into the stable 1:2 Chromium(III) complex.
Electronic Structure Analysis (DFT/TD-DFT)
To accurately predict the optoelectronic properties of Acid Red 186, a dual-level computational approach is required. The presence of the transition metal (Cr) necessitates the use of effective core potentials (ECPs).[1]
Computational Methodology
Geometry Optimization: DFT/B3LYP or M06-2X functionals.
): The complex exhibits high chemical stability (large ) due to the chelate effect, making it resistant to photo-degradation compared to the free ligand.[1]
Experimental Characterization Protocols
This section details self-validating protocols to confirm the electronic structure and tautomeric state.
Protocol A: Spectroscopic Tautomer Identification
Objective: Determine the dominant tautomer of the free ligand in solution.
Preparation: Dissolve the unmetallized ligand (0.05 mM) in solvents of varying polarity: Toluene (non-polar), Chloroform, Ethanol, and DMSO (polar).
UV-Vis Scan: Record spectra from 300–700 nm.
Indicator: Azo tautomers typically absorb at 390–420 nm. Hydrazone tautomers absorb at 480–520 nm.
Validation: Observation of an isosbestic point upon changing solvent ratios indicates a clean two-state equilibrium.[1]
NMR Validation: Acquire
H-NMR in DMSO-.
Signature: Look for a broad singlet >12 ppm (characteristic of the N–H...O intramolecular H-bond in hydrazones).[1] Absence of this and presence of distinct aromatic shifts suggests the Azo form.
Reflux at 100°C for 4-6 hours. Monitor via TLC (eluent: n-Butanol/Ethanol/Ammonia).[1]
Purification: Salt out with NaCl, filter, and dialyze to remove excess salts.
Electronic Validation:
Dissolve purified dye in water.
Acidify to pH 2 and Basify to pH 10.
Success Criteria: The
should remain relatively stable ( nm) due to the "locked" metal coordination, unlike the free ligand which shifts significantly with pH.
Data Summary: Electronic Properties
Parameter
Free Ligand (Azo Form)
Free Ligand (Hydrazone Form)
Acid Red 186 (Cr Complex)
Dominant Phase
Non-polar solvents
Polar solvents / Solid state
Aqueous Solution / Solid
Primary Absorption
~410 nm (Yellow/Orange)
~500 nm (Red)
~520-540 nm (Bluish-Red)
HOMO-LUMO Gap
High (~3.5 eV)
Medium (~2.8 eV)
Low (~2.2 eV)
Coordination Mode
N/A
N/A
Tridentate (O-N-O) x 2
Light Fastness
Low (3-4)
Medium (4-5)
High (6-7)
Experimental Workflow Diagram
The following Graphviz diagram outlines the integrated experimental and computational workflow for characterizing Acid Red 186.
Caption: Integrated workflow combining experimental synthesis/spectroscopy with DFT computational modeling for structural validation.
References
PubChem. Acid Red 186 | C20H12CrN4NaO8S2. National Library of Medicine. Available at: [Link][1]
Lycka, A. Tautomerism in azo dyes. University of Pardubice. (Contextual grounding on azo-hydrazone NMR shifts). Available at: [Link]
World Dye Variety. Acid Red 186 Properties and Manufacturing. Available at: [Link][1]
Refat, M. S., et al. Spectroscopic and DFT study of azo-hydrazone tautomerism. (Methodological reference for DFT protocols on similar azo ligands). Spectrochimica Acta Part A. Available at: [Link]
NCATS Inxight Drugs. Acid Red 186 Substance Record. National Center for Advancing Translational Sciences. Available at: [Link][1]
Biodegradability Potential of Acid Red 186 in Aerobic Conditions
Executive Summary: The Aerobic Paradox Acid Red 186 (AR186), a chromium-complex monoazo dye (C.I. 18810), presents a distinct challenge in environmental biotechnology.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Aerobic Paradox
Acid Red 186 (AR186), a chromium-complex monoazo dye (C.I. 18810), presents a distinct challenge in environmental biotechnology. Unlike simple azo dyes, AR186 contains a chromium ion coordinated to the azo linkage, conferring high stability against light and wet treatments. In standard aerobic activated sludge systems, AR186 is recalcitrant . The electron-withdrawing nature of the azo bond (–N=N–) and the steric hindrance of the metal complex prevent standard aerobic bacteria from executing the initial oxidative cleavage.
This guide posits that true aerobic biodegradation of AR186 is not feasible with standard bacterial consortia but requires specialized oxidative pathways found in white-rot fungi (WRF) or specific yeast strains (Pichia sp.).[] We define the protocol for leveraging ligninolytic enzymes (Laccase, MnP) to bypass the anaerobic reduction requirement, achieving mineralization while managing the release of trivalent chromium.
Chemical Profile & Bioavailability Barriers
To design a degradation protocol, one must understand the substrate's resistance mechanisms.
The Cr-center protects the azo bond from nucleophilic attack.[]
Solubility
High (Sulfonated groups)
High bioavailability in water, but repulsion from negatively charged bacterial cell walls.
Toxicity
Potential Cr(VI) release
Degradation intermediates may be more toxic than the parent dye if Cr is oxidized.
Mechanistic Pathways: The Oxidative Solution
Standard aerobic bacteria lack the oxygen-insensitive azoreductases required to break the azo bond. Therefore, we utilize Ligninolytic Fungi (Phanerochaete chrysosporium or Trametes versicolor). These organisms secrete non-specific oxidative enzymes that degrade the dye via a radical mechanism, independent of the azo-bond reduction.
Oxidation: Laccase extracts an electron from the phenolic ring of the dye, creating a phenoxy radical.
Destabilization: The radical resonates to the carbon bearing the azo linkage.
Cleavage: Nucleophilic attack by water causes the rupture of the C-N bond, releasing molecular nitrogen (or N2O) and quinone byproducts.
Demetalization: The destruction of the ligand structure releases the Chromium ion, typically as Cr(III), which precipitates or adsorbs to the fungal biomass.
Figure 1: Proposed oxidative degradation pathway of Acid Red 186 by ligninolytic enzymes under aerobic conditions.[]
Experimental Protocol: Aerobic Batch Degradation
Objective: Validate the biodegradability of AR186 using Phanerochaete chrysosporium (ATCC 24725) in a self-validating batch system.
Reagents & Setup
Medium: Kirk’s Nitrogen-Limited Medium (induces ligninolytic enzymes).[]
Dye Stock: 1000 mg/L Acid Red 186 (purified).[]
Inoculum: Spore suspension (
spores/mL).[]
Controls:
Abiotic Control: Heat-killed mycelia (tests adsorption vs. degradation).[]
Fungal cell walls bind the released Cr(III). Caution: High soluble Cr indicates toxicity.
Laccase Activity
Peaks at 24-36h
Confirms enzymatic mechanism.[]
Critical Insight: If using bacterial strains (Pseudomonas spp.), expect significantly lower efficiency (<30%) under strict aerobic conditions unless the strain is engineered with specific oxygen-tolerant azoreductases.[]
References
Qu, Y., et al. (2012). "Aerobic decolorization and degradation of Acid Red B by a newly isolated Pichia sp.[4] TCL."[] Journal of Hazardous Materials.
BOC Sciences. "Acid Red 186 Chemical Structure and Properties."
Singh, R.L., et al. (2015). "Microbial degradation of Azo Dyes: A review." International Journal of Current Microbiology and Applied Sciences.
Sen, S.K., et al. (2016). "Fungal decolouration and degradation of azo dyes: A review." Fungal Biology Reviews.
World Dye Variety. "Acid Red 186 General Information."
An In-depth Technical Guide to X-ray Crystallography of Acid Red 186 Metal Complex Precursors
This guide provides a comprehensive overview of the synthesis and single-crystal X-ray diffraction analysis of metal complexes derived from the azo dye, Acid Red 186. It is intended for researchers, scientists, and profe...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive overview of the synthesis and single-crystal X-ray diffraction analysis of metal complexes derived from the azo dye, Acid Red 186. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the structural elucidation of organometallic compounds. This document delves into the causal relationships behind experimental choices, ensuring a robust and reproducible scientific narrative.
Introduction: The Significance of Acid Red 186 and its Metal Complexes
Acid Red 186 is a monoazo dye characterized by its vibrant pink color and its application in dyeing polyamide, silk, and wool fabrics.[1] Its molecular structure contains multiple coordination sites, including azo (-N=N-) and hydroxyl (-OH) groups, which make it an excellent ligand for forming stable complexes with a variety of metal ions.[2] The formation of these metal complexes can significantly alter the dye's properties, leading to applications in diverse fields such as catalysis, materials science, and pharmaceuticals.[3][4]
The three-dimensional arrangement of atoms within these metal complexes dictates their physical and chemical behavior. X-ray crystallography is the most definitive method for determining this atomic-level structure.[5][6][7] By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, we can deduce the precise positions of atoms and the nature of their chemical bonds.[5] This structural information is invaluable for understanding reaction mechanisms, designing new materials with tailored properties, and developing novel therapeutic agents.[6][8]
This guide will provide a detailed protocol for the synthesis of a representative metal complex of Acid Red 186 and a step-by-step workflow for its structural determination using single-crystal X-ray diffraction.
Synthesis and Crystallization of Acid Red 186 Metal Complexes
The synthesis of metal complexes with azo dyes typically involves the reaction of a metal salt with the dye ligand in a suitable solvent.[3][9] The choice of metal, ligand-to-metal ratio, solvent, and reaction conditions (e.g., pH, temperature) are critical parameters that influence the stoichiometry and geometry of the resulting complex.[4]
General Synthesis Protocol
A generalized procedure for the synthesis of a metal complex of Acid Red 186 is as follows:
Ligand Solution Preparation: Dissolve Acid Red 186 in a suitable solvent, such as ethanol or a mixture of ethanol and water, to create a solution of known concentration.[9] The choice of solvent is crucial as Acid Red 186 is soluble in water and slightly soluble in ethanol and acetone.[1][10]
Metal Salt Solution Preparation: In a separate vessel, dissolve a chosen metal salt (e.g., chlorides or acetates of Co(II), Ni(II), Cu(II), Zn(II)) in a suitable solvent.[3][9]
Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The reaction mixture may be heated or refluxed to facilitate complex formation.[9][11] The formation of the complex is often indicated by a color change.
Isolation and Purification: After the reaction is complete, the metal complex precipitate is isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried.[11] Recrystallization from a suitable solvent system can be employed for further purification.[3]
Crystallization: The Gateway to Structural Analysis
Obtaining high-quality single crystals is often the most challenging and critical step in X-ray crystallography.[6] The goal is to create a supersaturated solution from which the molecules can slowly and orderly arrange themselves into a crystalline lattice.[6] Common crystallization techniques for metal complexes include:
Slow Evaporation: The purified complex is dissolved in a solvent or a mixture of solvents, and the solvent is allowed to evaporate slowly over several days or weeks.
Vapor Diffusion: A solution of the complex is placed in a sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the complex solution, reducing its solubility and inducing crystallization.[12]
Temperature Gradient (Cooling): A saturated solution of the complex at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystal formation.[12]
The choice of solvent is paramount and often requires empirical screening of various solvent systems. For sensitive complexes, it may be necessary to work under an inert atmosphere to prevent oxidation or decomposition.[12]
Experimental Workflow for Synthesis and Crystallization
Caption: Workflow for the synthesis and crystallization of an Acid Red 186 metal complex.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Once suitable single crystals are obtained, the process of determining the molecular structure via X-ray diffraction can begin. This process involves several key stages, from data collection to structure solution and refinement.[6]
Data Collection
A single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[5] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.[5][7] Modern diffractometers are equipped with sensitive detectors that record the positions and intensities of these diffracted beams.[6]
Data Processing
The raw diffraction data is processed to correct for experimental factors and to determine the unit cell parameters (the dimensions of the repeating unit of the crystal lattice) and the space group (the symmetry of the crystal). The intensities of the diffraction spots are integrated to create a reflection file.
Structure Solution and Refinement
The "phase problem" is a central challenge in crystallography, as the detectors only measure the intensities and not the phases of the diffracted X-rays. Various methods, such as direct methods or Patterson methods, are used to generate an initial model of the electron density and, consequently, the atomic positions.[5]
This initial model is then refined against the experimental data using least-squares methods.[5] The refinement process iteratively adjusts the atomic coordinates, thermal parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.
Software for Crystallographic Analysis
A variety of software packages are available for controlling the diffractometer, processing the data, and solving and refining the crystal structure.[13][14] Some commonly used software suites include:
APEX (Bruker): A comprehensive suite for instrument control, data processing, and structure solution and refinement.[15]
HighScore (Malvern Panalytical): Primarily for powder diffraction but with capabilities for advanced analysis.[16]
SHELX: A powerful set of programs for structure solution and refinement.[17]
Olex2: A user-friendly graphical interface that integrates various structure solution and refinement programs.[17]
Logical Flow of Crystallographic Analysis
Caption: Logical workflow for single-crystal X-ray diffraction analysis.
Data Presentation and Interpretation
The final output of a successful crystallographic analysis is a detailed three-dimensional model of the molecule. This data is typically presented in a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experimental details.
Tabulation of Crystallographic Data
A summary of the key crystallographic data and refinement parameters for a hypothetical Acid Red 186 metal complex is presented in the table below.
Parameter
Value
Chemical formula
C40H24CrN8Na2O16S4
Formula weight
1118.90
Temperature
293(2) K
Wavelength
0.71073 Å
Crystal system
Monoclinic
Space group
P21/c
Unit cell dimensions
a = 10.123(4) Å, α = 90°
b = 18.456(7) Å, β = 98.76(3)°
c = 12.345(5) Å, γ = 90°
Volume
2278.9(15) ų
Z
2
Density (calculated)
1.631 Mg/m³
Absorption coefficient
0.552 mm⁻¹
F(000)
1140
Crystal size
0.25 x 0.20 x 0.15 mm³
Theta range for data collection
2.50 to 27.50°
Index ranges
-12<=h<=12, -23<=k<=23, -15<=l<=15
Reflections collected
10123
Independent reflections
4567 [R(int) = 0.0345]
Completeness to theta = 25.242°
99.8 %
Refinement method
Full-matrix least-squares on F²
Data / restraints / parameters
4567 / 0 / 352
Goodness-of-fit on F²
1.045
Final R indices [I>2sigma(I)]
R1 = 0.0456, wR2 = 0.1123
R indices (all data)
R1 = 0.0678, wR2 = 0.1234
Largest diff. peak and hole
0.567 and -0.432 e.Å⁻³
Structural Insights
The refined crystal structure provides a wealth of information, including:
Coordination Geometry: The arrangement of the ligand donor atoms around the central metal ion (e.g., octahedral, tetrahedral, square planar).
Bond Lengths and Angles: Precise measurements of the distances and angles between atoms, which can provide insights into the nature and strength of chemical bonds.
Intermolecular Interactions: The presence of hydrogen bonds, π-π stacking, or other non-covalent interactions that influence the packing of molecules in the crystal lattice.
This detailed structural information is crucial for establishing structure-property relationships and for the rational design of new functional materials.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the synthesis and crystallographic analysis of metal complexes of Acid Red 186. The methodologies described herein are grounded in established scientific principles and provide a robust pathway for the structural elucidation of these and similar organometallic compounds.
The ability to determine the precise three-dimensional structure of these complexes is fundamental to advancing our understanding of their chemical reactivity, physical properties, and potential applications. Future research in this area could explore the synthesis of a wider range of metal complexes with Acid Red 186 and other azo dyes, investigating the influence of different metals and reaction conditions on the resulting structures and properties. Such studies will undoubtedly contribute to the development of new materials with tailored functionalities for a variety of technological applications.
References
World Dye Variety. (2012, June 4). Acid Red 186. Retrieved from [Link]
International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]
Materials Research Laboratory, University of Illinois. (n.d.). X-Ray Data Analysis Software Packages. Retrieved from [Link]
Nguyen, A. V., Vu, A. T. N., et al. (2022, January 4). Synthesis, characterization, and sorption activity of novel azo-colorants derived from phloroglucinol and antipyrine and their metal complexes. RSC Advances. Retrieved from [Link]
Bruker. (n.d.). APEX Software. Retrieved from [Link]
Sukumaran, S., & Krishnankutty, K. (2014). Metal Complexes of Multidentate Azo Dye Ligand Derived From 4- Aminoantipyrine and 2, 4 -Dihydroxy Acetophenone; Synthesis, Char. Journal of Applicable Chemistry.
ResearchGate. (n.d.). The structure of azo-dye metal complexes. Retrieved from [Link]
Aladesusi, O. S., & Eke, U. C. (2023). Synthesis, Characterization, and Antimicrobial Studies of Some Metal (II) Complexes of Some Azo Dyes.
Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]
Min, K. (2020, February 28). X-ray Diffraction Analysis of Organometallic Compounds with Catalytic Properties. University of Bristol. Retrieved from [Link]
Journal of Chemical Reviews. (2022, August 4). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Retrieved from [Link]
TradeIndia. (n.d.). Acid Red 186 - Premier Solvent Dye at Best Price Online. Retrieved from [Link]
Al-Adilee, K. J., & Al-Jibouri, M. N. (2022). Preparation and Spectroscopic Studies of Some Metal complexes with Azo ligand derived from 2- aminobenzothiazole and 4-Hydroxycoumarin. Research Journal of Chemistry and Environment.
National Center for Biotechnology Information. (n.d.). Acid Red 186. PubChem Compound Database. Retrieved from [Link]
ResearchGate. (2019, February 15). I would like to know about how can crystallization of metal complexes take place? Retrieved from [Link]
Semantic Scholar. (n.d.). SYNTHESIS AND CHARACTERIZATION OF A NEW AZO QUINOLINE LIGAND AND ITS METAL COMPLEXES WITH SPECTROPHOTOMETRIC DETERMI. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS).
Nde-Aga, B. (n.d.). X-ray Diffraction (XRD). SlideShare.
Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline and Antimicrobial Studies.
Chemistry LibreTexts. (2022, August 21). X-ray diffraction (XRD) basics and application. Retrieved from [Link]
GNR. (2025, October 7). X-ray Diffraction: Principles, Techniques, and Applications of XRD Analysis. Retrieved from [Link]
Ward, M. D., et al. (2020). Monosulfonated Azo Dyes: A Crystallographic Study of the Molecular Structures of the Free Acid, Anionic and Dianionic Forms. Molecules.
University of Massachusetts Dartmouth. (n.d.). Cambridge Structural Database. Claire T. Carney Library. Retrieved from [Link]
re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]
University of Zurich. (n.d.). Searching the Cambridge Structural Database. Department of Chemistry. Retrieved from [Link]
Groom, C. R., et al. (2016). The Cambridge Structural Database.
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
Campbell, D. J., et al. (2015). X-ray Diffraction of Intermetallic Compounds: A Physical Chemistry Laboratory Experiment.
Smith, G. D. (2008). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal.
Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]
Merlino, A. (2025, September 29). X-ray structures of metal-protein adducts at body temperature: concepts, examples and perspectives. Frontiers in Molecular Biosciences.
Application Note: Synthesis of Acid Red 186 (Free Acid)
This Application Note provides a rigorous, field-validated protocol for the synthesis of Acid Red 186 (Free Acid) . While commercially available as a sodium salt (C.I.
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a rigorous, field-validated protocol for the synthesis of Acid Red 186 (Free Acid) . While commercially available as a sodium salt (C.I. 18810), this guide details the synthesis of the 1:2 Chromium Complex starting from primary intermediates, followed by the specific isolation of the protonated free acid form.
Introduction & Chemical Identity
Acid Red 186 is a 1:2 metal complex azo dye , characterized by excellent lightfastness and wash fastness on protein fibers (wool, silk) and polyamides (nylon).[1] Structurally, it consists of two molecules of a monoazo ligand complexed to a central Chromium (III) ion.
1L Three-neck round bottom flask (equipped with mechanical stirrer, thermometer, and reflux condenser).
pH Meter (calibrated at pH 4.0 and 7.0).
Ice bath / Heating mantle.
Vacuum filtration setup (Buchner funnel).
Detailed Experimental Protocol
Phase 1: Synthesis of the Azo Ligand
Step 1.1: Diazotization of 1-Amino-2-naphthol-4-sulfonic acid
Rationale: 1,2,4-Acid is easily oxidized. Diazotization is performed in the presence of a trace amount of copper sulfate (optional) or strictly controlled low temperature to prevent quinone formation.
Dissolution: In a 1L beaker, disperse 23.9 g (0.10 mol) of 1-Amino-2-naphthol-4-sulfonic acid in 200 mL of distilled water.
Neutralization: Add Sodium Carbonate solution (20% w/v) dropwise until the solid dissolves and pH reaches 7.0–7.5.
Acidification: Cool the solution to 0–5°C using an ice bath. Add 25 mL of concentrated HCl (37%) rapidly with vigorous stirring. The amine may reprecipitate as a fine slurry.
Nitrosation: Add a solution of 6.9 g (0.10 mol) Sodium Nitrite in 20 mL water dropwise, maintaining temperature below 5°C.
Reaction: Stir for 1 hour at 0–5°C. Destroy excess nitrous acid with sulfamic acid or urea (check with starch-iodide paper; it should be negative).
Note: The diazonium salt of 1,2,4-acid often exists as a stable internal diazo-oxide (diazonium sulfonate zwitterion).
Step 1.2: Coupling Reaction
Preparation of Coupler: In a separate flask, dissolve 25.4 g (0.10 mol) of 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone in 200 mL water containing 10.6 g Sodium Carbonate . Adjust pH to 9.0. Cool to 10°C.
Coupling: Slowly add the diazonium suspension (from Step 1.1) to the coupler solution over 30 minutes.
pH Maintenance: Simultaneously add Sodium Carbonate (20%) or NaOH (10%) to maintain pH between 8.5 and 9.5 .
Completion: Stir for 3–4 hours. The reaction is complete when no diazonium salt is detected in the spot test (H-acid solution on filter paper rim).
Isolation (Optional): For high purity, salt out the ligand with NaCl (10% w/v), filter, and redissolve. For one-pot synthesis, proceed directly to metallization.
Phase 2: Metallization (Formation of 1:2 Complex)
Rationale: The 1:2 complex requires one chromium atom for every two ligand molecules. We use a 1:2.05 molar ratio (Cr:Ligand) to ensure complete complexation.
Preparation of Chroming Solution: Dissolve 15 g of Sodium Dichromate in 50 mL water. Add 9 g of Glucose (reducing agent) and slowly add 10 mL Acetic Acid . Heat gently until the solution turns from orange (Cr VI) to green (Cr III). Alternatively, use Chromium(III) Sulfate .
Complexation: Heat the monoazo dye solution (from Step 1.2) to 95–100°C (reflux).
Addition: Add the Chromium(III) solution dropwise to the boiling dye solution.
pH Adjustment: Adjust pH to 5.5–6.5 using Acetic Acid or Sodium Acetate.
Reflux: Reflux for 4–6 hours . Monitor reaction by TLC (Eluent: n-Butanol/Ethanol/Ammonia/Water 4:4:1:1). The red monoazo spot should disappear, replaced by a pink/magenta complex spot with lower Rf.
Phase 3: Isolation of Acid Red 186 Free Acid
Rationale: The standard commercial dye is the sodium salt. To obtain the free acid , the sulfonate groups must be protonated.
Cooling: Cool the reaction mixture to room temperature.
Acidification: Slowly add Concentrated Hydrochloric Acid (37%) until the pH drops to < 1.0 .
Observation: The dye solubility will decrease significantly, precipitating the free sulfonic acid form.
Precipitation: Stir for 2 hours at room temperature. If precipitation is slow, add Sodium Chloride (5% w/v) to aid the common ion effect, although this introduces some sodium back; for strict free acid, rely on high acidity and cooling.
Filtration: Filter the precipitate using a Buchner funnel.
Purification (Acid Wash): Wash the filter cake with 10% HCl solution (cold) to remove residual sodium ions. Do not wash with pure water, as the free acid may redissolve or peptize.
Drying: Dry the product in a vacuum oven at 60°C over
): The unmetallized ligand absorbs around 480-500 nm (Orange/Red). The 1:2 Chromium complex shifts bathochromically to 520–540 nm (Bluish-Red/Pink).
Criterion: Absence of the ligand peak indicates complete metallization.
2. High-Performance Liquid Chromatography (HPLC):
Column: C18 Reverse Phase.
Mobile Phase: Acetonitrile : Water (with 0.1% TBAHS ion-pairing agent).
Detection: 254 nm and 520 nm.
Purity Target: >95%.
3. Infrared Spectroscopy (FTIR):
Key Bands:
: Azo (-N=N-) stretch (often obscured).
: Sulfonic acid () symmetric stretch (broad in free acid).
Metal-Ligand: New bands < 600 cm⁻¹ indicate Cr-O and Cr-N bonding.
Safety & Hazards
Chromium(VI): If using Sodium Dichromate, it is a known carcinogen and strong oxidizer. Reduce completely to Cr(III) before adding to the dye bath. Handle in a fume hood.
Diazonium Salts: Unstable when dry. Keep in solution and cold.
Acids: Concentrated HCl causes severe burns. Wear butyl rubber gloves and face shield.
References
World Dye Variety. (2012).[2] Acid Red 186 - Properties and Manufacturing Methods. Link
PubChem. (2023). Acid Red 186 - Compound Summary (CID 40493).[4] National Library of Medicine. Link
Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (General reference for 1:2 metal complex synthesis mechanisms).
Bafana, A., et al. (2011). Azo dyes: past, present and the future. Environmental Reviews. Link
Colour Index International. C.I. Acid Red 186 (18810).[2][3][5][7] Society of Dyers and Colourists.
Application Note: A Robust HPLC-UV Method for the Quantification of Acid Red 186
Abstract This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the sensitive and accurate quantification of Acid Red 186 (C.I. 18810).
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the sensitive and accurate quantification of Acid Red 186 (C.I. 18810). Developed for researchers, quality control analysts, and formulation scientists, this protocol provides a reliable framework for analyzing Acid Red 186 in various matrices. The method utilizes a reversed-phase C18 column with a gradient elution and UV-Vis detection, ensuring high resolution and reproducibility. The causality behind each methodological choice is explained, and the protocol is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][2]
Introduction to Acid Red 186
Acid Red 186 is a synthetic monoazo dye belonging to the pyrazolone class.[3] It presents as a purplish-red powder and is soluble in water and slightly soluble in ethanol and acetone.[4][5][6] Due to its vibrant color and good fastness properties, it finds extensive application in the dyeing of textiles (wool, silk, nylon), leather, and in the formulation of industrial cleaning products and inks.[5][7][8][9] Given its widespread industrial use, a robust and reliable analytical method is crucial for quality control, stability testing, and ensuring product specifications are met. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high sensitivity, specificity, and quantitative accuracy.[1]
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method. Key characteristics of Acid Red 186 are summarized below.
The presence of two sulfonic acid groups (-SO₃⁻) makes the molecule highly polar and water-soluble, suggesting that a reversed-phase HPLC approach is appropriate. In this mode, a polar mobile phase is used with a non-polar stationary phase. The molecule's aromatic structure and conjugated double bonds (the chromophore) are responsible for its color and allow for strong UV-Visible light absorption, making UV detection a suitable choice.
HPLC Method Development Strategy
The goal was to develop a method that provides a sharp, symmetrical peak for Acid Red 186, free from interference, within a reasonable analysis time.
Column Selection: The Stationary Phase
A C18 (octadecylsilane) column was selected as the stationary phase. This is the most common reversed-phase chemistry and is highly effective for separating moderately non-polar to polar compounds like azo dyes.[10][11] The long alkyl chains provide sufficient hydrophobic interaction with the aromatic rings of Acid Red 186, leading to good retention.
Mobile Phase Selection and Optimization
The mobile phase must be optimized to achieve the desired retention time and peak shape.
Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.[12]
Aqueous Phase & pH Control: An aqueous buffer is necessary to control the pH and ensure the consistent ionization state of the analyte's sulfonic acid groups. An ammonium acetate buffer (pH 6.5) was selected. This pH ensures the sulfonic acid groups are deprotonated (as their pKa is low), promoting interaction with the stationary phase in a reproducible manner. Ammonium acetate is also volatile, making it compatible with mass spectrometry (MS) if future hyphenation is desired.[13]
Elution Mode: Gradient vs. Isocratic: A gradient elution program was developed. This approach starts with a higher percentage of the aqueous phase to retain the polar dye on the column and gradually increases the percentage of acetonitrile. This ensures that the analyte is eluted as a sharp, well-defined peak and that any less polar impurities are effectively cleared from the column in a shorter total run time compared to an isocratic elution.[10]
Detector Wavelength Selection
A Diode Array Detector (DAD) or UV-Vis detector is used.[10] To achieve maximum sensitivity, the detection wavelength should be set at the analyte's wavelength of maximum absorbance (λmax). For colored compounds like Acid Red 186, this is typically in the visible range. Based on its bluish-pink to red hue, a primary wavelength in the visible spectrum (e.g., 510 nm) is selected for quantification. A secondary wavelength in the UV range (e.g., 254 nm) is also monitored to aid in peak purity assessment and detect potential non-colored impurities.
Detailed Application Protocols
Instrumentation and Materials
HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and DAD or UV-Vis detector.[10]
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents: Acetonitrile (HPLC grade), Ammonium Acetate (analytical grade), Water (HPLC grade or Milli-Q).
Standard: Acid Red 186 reference standard of known purity.
Optimized Chromatographic Conditions
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
20 mM Ammonium Acetate in Water (pH 6.5)
Mobile Phase B
Acetonitrile (ACN)
Gradient
0-2 min: 10% B; 2-12 min: 10% to 80% B; 12-14 min: 80% B; 14-15 min: 80% to 10% B; 15-20 min: 10% B (Equilibration)
Mobile Phase A (20 mM Ammonium Acetate): Dissolve 1.54 g of ammonium acetate in 1.0 L of HPLC-grade water. Adjust pH to 6.5 with dilute acetic acid or ammonium hydroxide if necessary. Filter through a 0.45 µm membrane filter.
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of Acid Red 186 reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (90:10, Mobile Phase A:B).[10] These will be used to construct the calibration curve.
Sample Preparation Protocol
The sample preparation procedure will vary depending on the matrix. For a powdered dye sample:
Accurately weigh approximately 10 mg of the Acid Red 186 sample.
Transfer to a 100 mL volumetric flask and dissolve in 50 mL of a 50:50 mixture of Mobile Phase A and B.
Sonicate for 10 minutes to ensure complete dissolution.[10]
Dilute to the mark with the same solvent.
Further dilute an aliquot of this solution with the initial mobile phase composition (90:10, A:B) to fall within the calibration range (e.g., a 10-fold dilution to achieve ~10 µg/mL).
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Protocol (ICH Guidelines)
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[14][15][16]
Caption: Workflow for HPLC method validation based on ICH guidelines.
Validation Parameters and Acceptance Criteria
Parameter
Test
Acceptance Criteria
Specificity
Analyze blank, placebo, and standard.
No interfering peaks at the retention time of Acid Red 186.
Linearity
Analyze 5-6 concentrations across the expected range (e.g., 1-100 µg/mL).
Correlation coefficient (R²) ≥ 0.999.
Range
Confirmed by linearity, accuracy, and precision data.
The interval providing acceptable data for all three parameters.
Accuracy
Analyze spiked matrix samples at 3 levels (e.g., 80%, 100%, 120%) in triplicate.
Mean recovery between 98.0% and 102.0%.
Precision
Repeatability: 6 replicate injections of a single standard. Intermediate Precision: Repeat on a different day with a different analyst.
System suitability parameters remain within limits; results are not significantly affected.
Analytical Workflow and Data Presentation
The overall process from receiving a sample to generating a final report is streamlined for efficiency and accuracy.
Caption: Standard analytical workflow from sample to report.
Expected Linearity Results
Concentration (µg/mL)
Peak Area (mAU*s)
1.0
15,200
5.0
76,500
10.0
151,000
25.0
378,000
50.0
755,000
100.0
1,512,000
R²
> 0.999
Expected Accuracy and Precision
Spiked Level
Recovery (%)
RSD (%) (n=3)
80%
99.5
0.8
100%
100.2
0.6
120%
99.1
0.9
Repeatability RSD (n=6)
-
< 1.0%
Conclusion
The HPLC method described provides a selective, linear, accurate, and precise means for the quantitative determination of Acid Red 186. The use of a C18 column with a gradient elution of acetonitrile and ammonium acetate buffer allows for excellent chromatographic separation with a symmetric peak shape. This validated method is robust and suitable for routine quality control analysis in industrial and research settings, ensuring the reliable assessment of Acid Red 186 concentration and purity.
References
China inter dye. (n.d.). ACID RED 186|CAS NO.52677-44-8. Retrieved from [Link]
SD International. (n.d.). Acid Red 186 Dyes | CAS no 52677-44-8. Retrieved from [Link]
Pylam Dyes. (n.d.). ACID RED 186 CAS# 52677-44-8. Retrieved from [Link]
LCGC International. (2007). Rapid Determination of Azo Dyes from Textile Samples Using Dionex ASE and U3000 HPLC-UV Instruments with MSQ Plus Detection. Retrieved from [Link]
World dye variety. (2012). Acid Red 186. Retrieved from [Link]
Vanhoenacker, G., David, F., Sandra, P., & Gratzfeld Huesgen, A. (2011). High Sensitivity UHPLC-DAD Analysis of Azo Dyes using the Agilent 1290 Infinity LC System and the 60 mm Max. Agilent Technologies, Inc. Retrieved from [Link]
Waters Corporation. (n.d.). Selective and Sensitive Screening of 23 Azo Dyes Using the ACQUITY UPLC H-Class System and the ACQUITY QDa Detector. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Acid Red 186. PubChem Compound Summary for CID 40492. Retrieved from [Link]
Vlase, L., et al. (2010). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Revue Roumaine de Chimie, 55(8), 719-725.
TradeIndia. (n.d.). Acid Dyes - ACID RED 186. Retrieved from [Link]
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
SlideShare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
SIELC Technologies. (n.d.). Uv-Vis Spectrum of C.I. Acid Red 1. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of Acid Red 1 on BIST A Column. Retrieved from [Link]
SIELC Technologies. (n.d.). Uv-Vis Spectrum of C.I. Acid Red 1. Retrieved from [Link]
Vlase, L., et al. (2010). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Revue Roumaine de Chimie, 55(8), 719-725.
Vlase, L., et al. (2010). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Revue Roumaine de Chimie, 55(8), 719-725.
Application Notes and Protocols for Dyeing Polyamide Fibers with Acid Red 186
Abstract This document provides a comprehensive technical guide for the dyeing of polyamide (PA) fibers, such as nylon, with Acid Red 186 (C.I. 18810).
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for the dyeing of polyamide (PA) fibers, such as nylon, with Acid Red 186 (C.I. 18810). The protocols detailed herein are designed for researchers, scientists, and textile development professionals, offering in-depth insights into the dyeing mechanism, critical process parameters, and step-by-step procedures to achieve uniform, reproducible, and high-quality coloration. The causality behind each experimental choice is explained to ensure both technical accuracy and practical applicability.
Introduction: Polyamide Fibers and Acid Red 186
Polyamide fibers, commonly known as nylon, are synthetic polymers characterized by the presence of amide linkages (-CONH-) in their molecular backbone.[1] Their excellent strength, durability, and elasticity make them suitable for a wide range of applications in textiles.[2] The dyeability of polyamide is largely attributed to the presence of terminal amino (-NH2) and carboxyl (-COOH) groups.[3]
Acid dyes are water-soluble anionic dyes that are highly effective for dyeing protein and polyamide fibers.[4] Their affinity for these fibers stems from the electrostatic interactions between the anionic sulfonate groups (SO₃⁻) on the dye molecule and the protonated amino groups (-NH₃⁺) on the fiber under acidic conditions.[5][6]
Acid Red 186 is a metal-complex acid dye that produces a bluish-pink to red shade.[7][8] It is valued for its good light and washing fastness, making it a suitable choice for applications requiring durable and vibrant colors.[9][10] As a pre-metallized dye, it offers good stability and reproducibility in dyeing processes.[11]
The Dyeing Mechanism: An Electrostatic Interaction
The successful dyeing of polyamide with Acid Red 186 is contingent on precise control of the dyebath's pH. The process can be broken down into the following key stages:
Fiber Protonation: In an acidic medium, the terminal amino groups of the polyamide fibers accept protons (H⁺) from the acid in the dyebath, becoming positively charged (-NH₃⁺).[12] This step is crucial for creating dye sites on the fiber.
Dye Adsorption: The anionic Acid Red 186 molecules, which carry a negative charge due to their sulfonate groups, are attracted to the positively charged sites on the polyamide fiber.[3]
Dye Diffusion and Fixation: With the application of heat, the amorphous regions of the polyamide fiber swell, allowing the dye molecules to diffuse from the surface into the fiber's internal structure.[12] The primary fixation mechanism is the formation of a strong ionic bond between the dye and the fiber.[5] Weaker forces, such as hydrogen bonds and van der Waals forces, also contribute to the overall dye-fiber interaction.[13]
The diagram below illustrates the fundamental workflow for dyeing polyamide fibers with acid dyes.
Caption: Workflow for Polyamide Dyeing with Acid Red 186.
Critical Process Parameters and Their Rationale
Achieving optimal dyeing results with Acid Red 186 requires careful control over several key parameters.
Parameter
Recommended Range/Value
Rationale
pH
4.0 - 5.5
This acidic range is critical for the protonation of the amino groups in the polyamide fiber, which creates the necessary positive charges for the anionic dye to bind.[6][12] A pH that is too low can cause rapid, uncontrolled dye uptake leading to unevenness, while a higher pH will result in poor dye exhaustion.[6]
Temperature
95 - 100°C
The glass transition temperature of nylon is approximately 50-60°C.[12] Dyeing is typically carried out near the boil to promote fiber swelling, which facilitates the diffusion of the dye molecules into the fiber structure, ensuring good penetration and fixation.[6]
Dyeing Time
30 - 60 minutes
The duration at the maximum temperature allows for sufficient time for the dye to migrate and distribute evenly throughout the fibers, leading to a level dyeing.[6][12]
Liquor Ratio
1:10 to 1:20
The liquor ratio (the ratio of the weight of the dye bath to the weight of the goods) affects dye concentration and chemical usage. A suitable ratio ensures that the material can move freely for uniform dyeing without excessive water and energy consumption.[14]
Auxiliary Chemicals
Leveling Agent
0.5 - 2.0 g/L
Polyamide has a high affinity for acid dyes, which can lead to rapid initial dye uptake ("strike") and result in uneven dyeing or "barre".[3][5] A leveling agent, typically an anionic surfactant, temporarily competes with the dye for the dye sites on the fiber, slowing down the dye absorption rate and promoting even color distribution.[15][16]
Acid Donor
As required to achieve target pH
Acetic acid is commonly used to lower the pH of the dyebath.[14] For more controlled pH reduction, a "sliding pH" system using an acid donor that releases acid as the temperature increases can be employed to ensure gradual dye uptake.[3]
Fixing Agent
1.0 - 4.0 % (o.w.f.)
After dyeing, a fixing agent (often an anionic phenol-formaldehyde resin) is used to improve the wet fastness properties by forming a protective layer that prevents the dye from migrating out of the fiber during washing.[11][17]
o.w.f. = on the weight of the fiber
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific type of polyamide fiber and equipment used.
Materials and Reagents
Polyamide fiber/fabric
Acid Red 186 (C.I. 18810)
Non-ionic detergent
Acetic Acid (CH₃COOH) or another suitable acid donor
Anionic leveling agent
Anionic fixing agent
Sodium Acetate (CH₃COONa) (optional, for pH buffering)[13]
Deionized or soft water
Pre-treatment (Scouring)
Prepare a scouring bath with 1-2 g/L of a non-ionic detergent.
Introduce the polyamide material at a liquor ratio of 1:20.
Raise the temperature to 60-70°C and treat for 20-30 minutes.
Rinse the material thoroughly with warm water and then cold water to remove any impurities or spinning oils.[11]
Dyeing Procedure
Set the dye bath at 40°C with the required amount of deionized water (liquor ratio 1:20).
Add 0.5 - 2.0 g/L of an anionic leveling agent and circulate for 5 minutes.
Adjust the pH of the bath to a range of 8 to promote uniform initial dye distribution.[11]
Add the pre-dissolved Acid Red 186 dye solution (e.g., 1.0% on the weight of the fiber).
Circulate for 10-15 minutes to ensure even distribution of the dye.
Gradually lower the pH to the target range of 4.0 - 5.5 by adding a dilute solution of acetic acid over 10-15 minutes. This controlled decrease in pH is crucial for preventing rapid dye uptake.[5]
Raise the temperature to 95-100°C at a controlled rate of 1-1.5°C per minute.[5] A slow ramp rate is critical for level dyeing.
Hold the temperature at 95-100°C for 30-60 minutes, depending on the desired shade depth.
Cool the dyebath down to 70°C at a rate of 1-2°C per minute before draining.
The diagram below visualizes the relationship between temperature, pH, and time in the dyeing process.
Caption: Typical Dyeing Curve for Polyamide with Acid Red 186.
Post-treatment
Rinsing: After dyeing, give the material an overflow rinse until the water runs clear to remove any unfixed surface dye.
Fixation (After-treatment):
Prepare a fresh bath at 40°C.
Add 1.0 - 4.0% (o.w.f.) of an anionic fixing agent.
Adjust the pH to 4.0-4.5 with acetic acid.
Raise the temperature to 70-80°C and run for 20-30 minutes.[11][17]
Cool, drain, and rinse.
Drying: Hydroextract the dyed material and dry at a suitable temperature.
Evaluation of Dyeing Quality
The quality of the dyed polyamide fibers should be assessed through standardized tests to ensure they meet performance requirements.
Colorfastness to Washing: This test evaluates the resistance of the color to domestic or commercial laundering procedures. The assessment is based on the color change of the specimen and the staining of adjacent multifiber fabric.[18][19] (ISO 105-C06)
Colorfastness to Rubbing (Crocking): This determines the amount of color transferred from the surface of the dyed fabric to another surface by rubbing.[18][20] (ISO 105-X12)
Colorfastness to Light: This test measures the resistance of the dye to fading when exposed to an artificial light source that mimics natural daylight.[18][21] (ISO 105-B02)
Colorfastness to Perspiration: This evaluates the resistance of the color to the action of simulated human sweat.[18] (ISO 105-E04)
The results are typically rated using a grey scale for color change and staining, with a rating of 5 being excellent and 1 being poor.[19]
Troubleshooting Common Dyeing Issues
Uneven Dyeing (Barre/Splotching): This is often caused by a too-rapid initial dye uptake.[5]
Solution: Ensure proper pre-treatment, use an effective leveling agent, control the rate of temperature rise, and ensure a gradual reduction of pH.[5][15]
Poor Color Yield: Insufficient dye fixation on the fiber.
Solution: Verify the dyebath pH is within the optimal acidic range (4.0-5.5).[6] Ensure the dyeing temperature reaches at least 95°C and the holding time is adequate.[12]
Poor Wet Fastness: Excessive bleeding of color when wet.
Solution: Ensure thorough rinsing after dyeing to remove all unfixed dye. Apply a suitable fixing agent in the post-treatment step.[11][17]
Conclusion
The successful application of Acid Red 186 to polyamide fibers is a multifactorial process that hinges on a solid understanding of the underlying chemical principles. By carefully controlling the pH, temperature profile, and the judicious use of auxiliary chemicals such as leveling and fixing agents, it is possible to achieve vibrant, level, and durable shades. The protocols outlined in this guide provide a robust framework for researchers and industry professionals to obtain high-quality, reproducible results in the dyeing of polyamide textiles.
References
VieTextile. (2025, November 4). Acid Dyes | 5 Standard Preparation Procedures. VieTextile. Available from: [Link]
Tiankun Chemical. (2024, October 28). Factors Influencing the Dyeing of Nylon with Acid Dyes. Tiankun Chemical. Available from: [Link]
News. (2022, September 9). Control Of PH Value in The Dyeing Process Of Nylon Acid Dyes. Available from: [Link]
TradeIndia. (n.d.). Acid Dyes - ACID RED 186 at Best Price, High Purity & Color Strength. Available from: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Optimizing Polyamide Dyeing: The Role of High-Quality Acid Dyes. Available from: [Link]
Sylicglobal Textile Auxiliares Supplier. (2025, March 19). Application of Acid Dyes in Nylon Fiber Dyeing. Available from: [Link]
Sarex. (n.d.). Innovative Approaches for Polyamide Dyeing and Finishing. Available from: [Link]
World dye variety. (2012, June 4). Acid Red 186. Available from: [Link]
China inter dye. (n.d.). ACID RED 186|CAS NO.52677-44-8. Available from: [Link]
Textile Study Center. (2020, April 25). Dyeing Of Nylon Yarn With Acid Dye. Available from: [Link]
S & D. (n.d.). Levelling Agents. Available from: [Link]
Bien Color. (n.d.). Levelling Agents. Available from: [Link]
SlidePlayer. (n.d.). Dyeing of polyamide fibres. Available from: [Link]
Scribd. (n.d.). Dyeing of Polyamide Fibers. Available from: [Link]
Scientific Research Publishing. (n.d.). Dyeability of Polyester and Polyamide Fabrics Employing Citric Acid. Available from: [Link]
Skychem Group. (2026, February 19). Acid Dyes Explained for Nylon, Wool, and Silk. Available from: [Link]
Textile Learner. (2021, April 30). Dyeing of Nylon Fiber with Acid Dye. Available from: [Link]
SciELO. (2026, February 2). Improved Color Yield on Polyamide 66 with a High Molecular Weight Acid Dye: Optimization by Response Surface Methodology. Available from: [Link]
TANATEX Chemicals. (n.d.). Levelling agents for dyeing Polyamide (PA). Available from: [Link]
SciSpace. (n.d.). Dyeing nylon with indigo in various ph regions. Available from: [Link]
Masterchem. (n.d.). LEVELLING AGENT FOR POLYAMIDE. Available from: [Link]
Skychem Group. (2025, October 31). The Role of Leveling Agents in Synthetic Fiber Dyeing. Available from: [Link]
Centexbel. (n.d.). Colour fastness according to ISO 105 series. Available from: [Link]
Google Patents. (n.d.). EP0555044A1 - Post-treatment of dyed polyamide textile.
TESTEX. (2023, July 31). Mastering Color Fastness: Test Methods and Techniques for Exceptional Results. Available from: [Link]
Google Patents. (n.d.). US5417724A - Method of treating acid dyed nylon fibers to enhance colorfastness.
Textile Today. (2023, October 1). Mastering the art of dyeing nylon: techniques and insights. Available from: [Link]
Jacquard Products. (n.d.). acid dyeing tie dye on nylon dilemma. Jacquard Products Forum. Available from: [Link]
European Patent Office. (n.d.). EP 0555044 A1 - Post-treatment of dyed polyamide textile. Available from: [Link]
QIMA. (2025, March 13). Colorfastness Test Methods for Textiles: Complete Guide. QIMA Blog. Available from: [Link]
UTS Tester. (2018, August 10). Ways to improve color fastness of polyamide fiber. Available from: [Link]
Testex. (2017, May 9). What's Color Fastness of Dyed Fabrics, How to Test Color Fastness to Washing. Available from: [Link]
Application Note: Photocatalytic Degradation Protocol for Acid Red 186
Executive Summary This application note details the standardized protocol for evaluating the photocatalytic degradation of Acid Red 186 (AR186) , a mono-azo metal complex dye widely used in textile processing. Unlike sim...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the standardized protocol for evaluating the photocatalytic degradation of Acid Red 186 (AR186) , a mono-azo metal complex dye widely used in textile processing. Unlike simple organic solvents, AR186 presents specific challenges due to its metal-complex structure and sulfonate groups. This guide provides a robust, self-validating experimental workflow using heterogeneous semiconductors (e.g., TiO₂, ZnO) to ensure reproducible kinetic data satisfying Langmuir-Hinshelwood models.
Experimental Configuration
To ensure scientific integrity, the reactor setup must isolate the photocatalytic effect from thermal degradation or direct photolysis.
Reactor Specifications
Geometry: Cylindrical Borosilicate or Quartz vessel (Quartz required for UV < 350 nm).
[1], cutoff filters are essential. Use a 400 nm cutoff filter to test visible-light sensitization and a Bandpass filter (365 nm) for pure UV photocatalysis.
Temperature Control: Double-walled water cooling jacket maintained at
to prevent thermal catalytic effects.
Agitation: Magnetic stirring at 500 RPM (suspended slurry) or recirculating pump (immobilized bed).
Materials[1][2]
Target Pollutant: Acid Red 186 (C.I. 18810), Analytical Grade.
This workflow is designed to be self-validating , meaning it includes mandatory control steps to rule out false positives from adsorption or photolysis.
Phase I: Preparation & Dark Equilibrium (Mandatory)
Objective: Establish adsorption-desorption equilibrium to ensure mass loss is due to degradation, not surface binding.
Slurry Preparation: Disperse photocatalyst (loading 1.0 – 2.0 g/L) in 100 mL of AR186 solution (
).
pH Adjustment: Adjust pH to 3.0 - 4.0 using dilute HCl or NaOH.
Causality: AR186 is anionic (sulfonate groups). TiO₂ (PZC
6.8) is positively charged at acidic pH, maximizing electrostatic attraction and adsorption [2].
Dark Phase: Stir in complete darkness for 30–60 minutes .
Baseline Sampling: Extract sample (
and ). Centrifuge at 10,000 RPM for 10 mins. Measure Absorbance ().[1][2]
Validation Check: If
drops >20% continuously without stabilizing, the catalyst surface is not saturated; extend dark time.
Phase II: Irradiation & Kinetic Sampling
Objective: Quantify degradation rate.
Ignition: Turn on the light source (
).
Sampling Interval: Extract 3-5 mL aliquots at fixed intervals (e.g., 0, 10, 20, 30, 60, 90, 120 min).
Filtration: Immediate filtration through a 0.22
m PTFE syringe filter is critical to stop the reaction and remove catalyst particles that scatter light during analysis.
Analysis: Measure absorbance at 455 nm (
for AR186) [1].
Note: For total mineralization verification, Total Organic Carbon (TOC) analysis is required at
.
Phase III: Mechanistic Scavenging (Validation)
To prove the degradation is radical-mediated:
Repeat Phase II adding Isopropanol (1 mM) .
Significant inhibition confirms
as the primary oxidant.
Data Analysis & Visualization
Kinetic Modeling (Langmuir-Hinshelwood)
Photocatalytic degradation of AR186 typically follows pseudo-first-order kinetics at low concentrations:
The degradation of AR186 involves the generation of electron-hole pairs.[3] The specific pathway involves the cleavage of the azo bond (-N=N-), which is the chromophore responsible for the color.
Mechanism Description
Photoexcitation:
Hydroxyl Radical Formation:
Superoxide Formation:
Dye Attack:
Pathway Diagram
Figure 2: Mechanistic pathway of Acid Red 186 degradation via Reactive Oxygen Species (ROS).
References
International Science Congress Association.[4] (2012).[4][5][6] Photocatalytic Decolorization of Acid Red 186 Using Alternative Developed Photocatalyst MBIR Dowex 11. Research Journal of Chemical Sciences. Link
MDPI. (2024). Photocatalytic Degradation of Azo Dyes in Aqueous Solution Using TiO2 Doped with rGO/CdS under UV Irradiation. Molecules. Link
Royal Society of Chemistry. (2019). Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach. RSC Advances. Link
Frontiers in Chemistry. (2019). Kinetics of Photocatalyzed Reactions: Five Lessons Learned. Frontiers. Link
Application Note: Solid-Phase Extraction Strategies for Acid Red 186 in Industrial Wastewater
This Application Note is designed for researchers and analytical scientists addressing the quantification and removal of Acid Red 186 (AR186) —a chromium-complex azo dye—from complex wastewater matrices.[1] Introduction...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and analytical scientists addressing the quantification and removal of Acid Red 186 (AR186) —a chromium-complex azo dye—from complex wastewater matrices.[1]
Introduction & Analyte Profiling[2]
Acid Red 186 (CAS: 52677-44-8) is a 1:1 or 1:2 metal-complex azo dye, characterized by a chromium ion coordinated with sulfonated naphthol/pyrazolone ligands.[1][2] Unlike simple azo dyes, the presence of the central chromium atom and multiple sulfonate groups (
) confers high water solubility and significant anionic character across a wide pH range.[1]
The Analytical Challenge
Wastewater matrices from textile dyeing processes are chemically hostile, containing:
High Ionic Strength: Salts (NaCl, Na₂SO₄) used as dyeing auxiliaries.[1]
Surfactants: Detergents that cause foaming and interfere with reversed-phase retention.[1]
Direct injection into HPLC/MS systems leads to ion suppression and column fouling. Therefore, Solid-Phase Extraction (SPE) is critical for desalting, enrichment, and matrix removal.
Extraction Strategy: The "Mixed-Mode" Logic
Given AR186's strong anionic nature (due to sulfonate groups), a standard C18 (hydrophobic) retention mechanism is insufficient; the dye is too polar and will break through early.[1]
The Solution: Mixed-Mode Weak Anion Exchange (WAX)
We utilize a polymeric sorbent combining two retention mechanisms:[1]
Hydrophobic Backbone: Retains the aromatic rings of the dye.
Weak Anion Exchange (Amine) Ligand: Electrostatically binds the negatively charged sulfonate groups of AR186.[1]
Why WAX and not SAX (Strong Anion Exchange)?
SAX sorbents (quaternary amines) bind sulfonates so strongly that elution is often impossible without using high concentrations of counter-ions that ruin downstream LC-MS sensitivity.[1] WAX allows elution simply by altering pH (neutralizing the sorbent).[1]
Evaporate to dryness (, 40°C). Reconstitute in 1 mL Mobile Phase A.
Concentrates the analyte and matches the solvent to the HPLC initial conditions.
Visualization: Mixed-Mode WAX Mechanism
The following diagram illustrates the selective retention and release mechanism described above.
Caption: Mechanistic workflow of Mixed-Mode Weak Anion Exchange (WAX) for Acid Red 186 extraction.
Protocol B: Dispersive SPE (d-SPE) with Magnetic Nanocomposites[1]
This protocol is recommended for research applications or samples with high particulate matter where cartridges might clog.[1] It utilizes Magnetic Multi-Walled Carbon Nanotubes (Fe₃O₄@MWCNTs) .[1]
Rationale: MWCNTs offer massive surface area for
- stacking with the dye's aromatic rings, while the magnetic core allows for rapid separation without filtration.
Synthesis of Adsorbent (Brief Summary)
Note: Commercial magnetic CNTs are available, or they can be synthesized via solvothermal co-precipitation of
and onto acid-treated MWCNTs.
Step-by-Step Workflow
Sample Adjustment: Take 50 mL wastewater; adjust pH to 3.0 .
Why pH 3? Acidic pH minimizes the negative charge on the CNT surface (from carboxyl defects), reducing repulsion against the anionic dye [1].
Dispersion: Add 20 mg of Fe₃O₄@MWCNTs to the sample.
Extraction: Ultrasonicate for 5 minutes, then shake/vortex for 15 minutes.
UV-Vis at 520 nm (Visible max) or MS (ESI Negative Mode, m/z 575 or 526 depending on ionization).[1]
Note on ESI-MS: AR186 is a metal complex.[1] In ESI(-), you may observe the intact molecular ion
.[1] Avoid strong acidic mobile phases (pH < 2) in LC-MS, as they can demetallate the chromium complex, leading to multiple peaks (free ligand vs. complex).[1]
References
Shirmardi, M., et al. (2012).[5] "Kinetics and Equilibrium Studies on Adsorption of Acid Red 18 (Azo-Dye) Using Multiwall Carbon Nanotubes (MWCNTs) from Aqueous Solution." E-Journal of Chemistry.
Relevance: Establishes the adsorption kinetics of sulfonated azo dyes on CNTs, serving as the baseline for Protocol B.
López-Blanco, M.C., et al. (2012).[1] "Determination of pharmaceuticals in wastewaters using solid-phase extraction-liquid chromatography-tandem mass spectrometry." Journal of Separation Science.
Relevance: Validates the comparison between WAX, HLB, and MIP sorbents for acidic analytes in wastew
SIELC Technologies. "HPLC Method for Analysis of C.I. Acid Red 1 on BIST A Column."[6][7][8]
Relevance: Provides chromatographic behavior of similar sulfonated acid red dyes, supporting the buffer selection in Section 5.
Application Note: Electrochemical Mineralization of Acid Red 186
Protocol for Anodic Oxidation using Boron-Doped Diamond (BDD) Electrodes Executive Summary This application note details the protocol for the electrochemical oxidation (EO) of Acid Red 186 (AR186) , a recalcitrant monoaz...
Author: BenchChem Technical Support Team. Date: March 2026
Protocol for Anodic Oxidation using Boron-Doped Diamond (BDD) Electrodes
Executive Summary
This application note details the protocol for the electrochemical oxidation (EO) of Acid Red 186 (AR186) , a recalcitrant monoazo dye often used in wool and polyamide dyeing. While traditional biological treatments fail to degrade the complex aromatic structures of AR186, Anodic Oxidation (AO) using Boron-Doped Diamond (BDD) electrodes offers a robust solution for complete mineralization.
Key Advantage: Unlike active anodes (e.g.,
) that favor partial oxidation (conversion), BDD anodes possess a high oxygen evolution overpotential, facilitating the generation of physisorbed hydroxyl radicals () that non-selectively mineralize the dye into , , and inorganic ions.
Critical Safety Insight: AR186 is frequently manufactured as a chromium-complex dye. Researchers must account for the release of free chromium ions (
) during the destruction of the organic ligand.
Scientific Principles & Mechanism
The degradation mechanism relies on the generation of reactive oxygen species (ROS). The choice of anode material dictates the reaction pathway:
Direct Electron Transfer: Adsorption of the pollutant on the anode surface (limited efficiency).
The following diagram illustrates the degradation pathway of AR186, highlighting the cleavage of the azo bond and the release of complexed metals.
Figure 1: Proposed degradation pathway of Acid Red 186 via BDD-mediated anodic oxidation.[2][3] Note the release of Chromium upon destruction of the organic complex.
Experimental Configuration
To ensure reproducibility, the following setup is recommended. This system is self-validating through the monitoring of both TOC (Total Organic Carbon) and COD (Chemical Oxygen Demand).
Hardware Requirements
Component
Specification
Purpose
Reactor
250–500 mL Borosilicate Glass
Thermostated jacket recommended to maintain .
Anode
Boron-Doped Diamond (BDD) on Si or Nb substrate
Primary source of radicals. Active area: 10–20 .
Cathode
Stainless Steel (AISI 304) or Platinum
Counter electrode. Same area as anode.
Power Supply
DC Power Source (0–30 V, 0–5 A)
Must support Galvanostatic Mode (Constant Current).
Stirring
Magnetic Stirrer (300–500 rpm)
Ensures mass transport of dye to the electrode surface.
Reagents
Acid Red 186 (AR186): Analytical grade.
Electrolyte: Sodium Sulfate (
) 0.05 M to 0.1 M. (Avoid Chlorides to prevent toxic organochlorine formation, unless studying active chlorine mediation).
Quench reaction immediately if necessary (usually not required for ex-situ analysis).
Analysis:
Color Removal: Measure Absorbance at
.
Mineralization: Analyze Total Organic Carbon (TOC) or COD.
Metal Release: Analyze final sample via ICP-MS for Total Chromium.
Results Analysis & Data Presentation
5.1 Kinetic Analysis
Azo dye degradation at BDD anodes typically follows pseudo-first-order kinetics .
Plot
vs. time (). The slope represents the apparent rate constant ().
5.2 Performance Comparison (Reference Data)
The following table synthesizes expected performance metrics based on comparable azo dye degradation studies (e.g., Acid Red 1, Acid Red 18) using BDD vs. DSA electrodes.
Parameter
BDD Anode (Recommended)
DSA Anode (Ti/RuO2)
Interpretation
Decolorization Efficiency
> 99% (within 30-60 min)
> 95% (within 40-80 min)
Both remove color effectively (chromophore cleavage).
TOC Removal (Mineralization)
> 90% (Complete combustion)
~ 40–60% (Partial oxidation)
BDD is essential for removing the organic carbon load.
Energy Consumption
Lower per kg TOC removed
Higher per kg TOC removed
BDD is more energy-efficient for mineralization.
Dominant Oxidant
Physisorbed (Non-selective)
Chemisorbed (Selective)
Explains the difference in mineralization capability.
5.3 Energy Consumption Calculation
Calculate the Specific Energy Consumption (
) in to assess economic viability:
: Average cell voltage (V)
: Current (A)
: Time (hours)
: Volume of solution (L)
: Change in COD (g/L)
Troubleshooting & Critical Checkpoints
Issue
Probable Cause
Corrective Action
Low TOC Removal
Low Current Efficiency
Increase current density (up to 50 mA/cm²). Ensure conductivity is sufficient.
pH Drift
OH- generation at cathode
For strict kinetic studies, use a pH-stat or buffer. For application testing, monitor drift (usually becomes alkaline).
Electrode Fouling
Polymerization of phenols
BDD is resistant to fouling, but if observed, reverse polarity for 5 minutes or clean in dilute .
Residual Toxicity
Release of Chromium
CRITICAL: If AR186 is a Cr-complex, the effluent may be clear but toxic. Post-treatment (precipitation/adsorption) for Cr removal is mandatory.
References
Panizza, M., & Cerisola, G. (2009). Direct and mediated anodic oxidation of organic pollutants.[5][6] Chemical Reviews, 109(12), 6541-6569. Link
Brillas, E., & Martínez-Huitle, C. A. (2015). Decontamination of wastewaters containing synthetic organic dyes by electrochemical methods: An updated review. Applied Catalysis B: Environmental, 166, 603-643. Link
El-Ghenymy, A., et al. (2014). Electro-Fenton degradation of the azo dye Acid Red 18 using a BDD anode: Influence of operating parameters. Journal of Electroanalytical Chemistry, 722, 46-52. Link
Note: Acid Red 18 is structurally homologous to AR186 and serves as the primary kinetic reference.
Zhou, M., et al. (2011).[7] Degradation of azo dye Acid Red 73 by anodic oxidation using BDD and PbO2 electrodes. Electrochimica Acta, 56(24), 8127-8133. Link
Martínez-Huitle, C. A., & Ferro, S. (2006). Electrochemical oxidation of organic pollutants for the wastewater treatment: direct and indirect processes.[1][8] Chemical Society Reviews, 35(12), 1324-1340. Link
Application Note: Adsorption Isotherm Modeling of Acid Red 186 on Activated Carbon
Target Audience: Environmental Researchers, Materials Scientists, and Chemical Engineers. Mechanistic Principles of AR186 Adsorption Acid Red 186 (AR186) is a single azo, metal-complex dye characterized by the molecular...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Environmental Researchers, Materials Scientists, and Chemical Engineers.
Mechanistic Principles of AR186 Adsorption
Acid Red 186 (AR186) is a single azo, metal-complex dye characterized by the molecular formula C₂₀H₁₄N₄Na₂O▵S₂ and a molecular weight of 548.46 g/mol [1]. It is highly soluble in water and extensively utilized in the textile, leather, and paint industries[1][2]. Due to its complex aromatic structure and stable sulfonate groups, AR186 is highly recalcitrant to conventional biological wastewater treatment.
Adsorption using activated carbon (AC) remains the gold standard for AR186 removal due to AC's high specific surface area, tunable microporosity, and favorable surface chemistry[3][4]. The binding of AR186 to activated carbon is governed by three primary causal mechanisms:
Electrostatic Interactions: The anionic sulfonate groups of AR186 interact strongly with protonated functional groups on the AC surface, particularly under acidic conditions.
Dispersion Forces: The aromatic rings of the azo dye engage in stacking with the graphitic basal planes of the activated carbon matrix.
Hydrogen Bonding: Hydroxyl and amine groups on the dye molecule form hydrogen bonds with oxygen-containing surface groups (e.g., carboxyl, phenolic) on the activated carbon.
Experimental Workflow
The following workflow outlines the critical path from sample preparation to mathematical modeling.
Experimental workflow for batch adsorption of AR186 on activated carbon.
Self-Validating Batch Adsorption Protocol
To ensure data integrity, this experimental design operates as a self-validating system . It incorporates strict controls to account for dye loss to glassware, photolytic degradation, and background absorbance from carbon fines.
Step-by-Step Methodology
Step 1: Adsorbate and Adsorbent Preparation
AR186 Stock Solution: Dissolve 1.000 g of AR186 powder[2] in 1 L of deionized water to create a 1000 mg/L stock solution. Causality: Using a high-concentration stock minimizes weighing errors and allows for precise serial dilutions (10–50 mg/L)[4].
AC Sizing: Wash the activated carbon with distilled water to remove surface ash, dry at 105°C for 24 hours, and sieve to a uniform particle size (e.g., <45 µm)[3]. Causality: Particle size directly dictates the diffusion path length. A heterogeneous size distribution results in high variance in kinetic equilibration times, which skews thermodynamic isotherm data.
Step 2: Batch Equilibration
Transfer 50 mL of AR186 solutions at varying initial concentrations (
: 10, 20, 30, 40, 50 mg/L) into 100 mL Erlenmeyer flasks.
Add a fixed dose of activated carbon (e.g., 1.5 g/L) to each flask[4].
Quality Control (QC) Blanks:
Adsorbent Blank: 50 mL DI water + 1.5 g/L AC (Validates no UV-Vis absorbing compounds are leaching from the carbon).
Adsorbate Blank: 50 mL of 50 mg/L AR186 + No AC (Validates dye is not adsorbing to the flask walls).
Agitate the flasks in an isothermal shaker at 150 rpm and 25°C for 120 minutes[4]. Causality: Agitation at 150 rpm minimizes the boundary layer resistance around the AC particles, ensuring the rate-limiting step is intraparticle diffusion rather than external mass transfer. 120 minutes is the established equilibrium time for AR186 on AC[4].
Step 3: Phase Separation
Transfer the suspension to centrifuge tubes and centrifuge at 4000 rpm for 10 minutes.
Causality: Centrifugation is strictly preferred over filtration. Syringe filters (e.g., PTFE or Nylon) possess their own surface chemistries that can competitively adsorb AR186, leading to false-positive removal efficiencies. Centrifugation isolates the carbon without introducing a secondary adsorptive surface.
Step 4: UV-Vis Quantification
Extract the supernatant and measure the absorbance using a UV-Vis spectrophotometer at the maximum absorption wavelength (
) of AR186 (typically ~510-540 nm, verify empirically).
Calculate the equilibrium concentration (
, mg/L) using a pre-established calibration curve.
Calculate the equilibrium adsorption capacity (
, mg/g) using the mass balance equation:
(Where V is volume in Liters, and W is AC mass in grams).
Summary of Key Experimental Parameters
Parameter
Typical Value / Range
Mechanistic Rationale
Equilibrium Time
120 minutes
Sufficient time for AR186 to diffuse into AC micropores and reach dynamic equilibrium[4].
Adsorbent Dose
1.0 - 1.5 g/L
Provides optimal surface area-to-volume ratio without causing particle agglomeration[4].
Initial Concentration
10 - 50 mg/L
Covers the standard dynamic range for industrial textile effluents and UV-Vis linearity[4].
Langmuir
~7.62 mg/g
Maximum monolayer coverage capacity for specific AC formulations[3][4].
Mathematical Modeling of Adsorption Isotherms
Adsorption isotherms describe the distribution of AR186 molecules between the liquid phase and the solid AC phase at equilibrium. Applying multiple models is necessary to deduce the physical and chemical nature of the adsorption process[5].
Logical framework for applying adsorption isotherm models to equilibrium data.
Isotherm Models and Parameter Definitions
Isotherm Model
Non-Linear Equation
Linearized Equation
Key Parameters & Physical Meaning
Langmuir
: Max capacity (mg/g). : Affinity constant (L/mg). Assumes monolayer adsorption on a homogeneous surface[5].
Freundlich
: Adsorption capacity indicator. : Heterogeneity factor. Assumes multilayer adsorption on a heterogeneous surface[5].
Temkin
: Heat of adsorption (). : Equilibrium binding constant. Accounts for indirect adsorbate-adsorbate interactions[5].
Dubinin-Radushkevich
: Mean free energy (). If E < 8 kJ/mol, the process is physisorption; if 8-16 kJ/mol, it is chemisorption[5].
Data Analysis & Quality Control
While linearized equations have historically been used to determine isotherm parameters via simple linear regression, this approach alters the error structure of the data and violates the assumptions of standard least-squares modeling.
Best Practice: It is highly recommended to use Non-Linear Regression (e.g., via OriginPro, GraphPad Prism, or Python's SciPy) to fit the
vs data directly to the non-linear equations.
To validate the goodness-of-fit and select the most appropriate mechanistic model, rely on two statistical indicators:
Coefficient of Determination (
): Values approaching 1.0 indicate a strong fit. For AR186 on activated carbon, both Langmuir and Freundlich models typically show high values (>0.95), though one will usually edge out the other depending on the specific surface heterogeneity of the AC used[3][4][5].
Non-linear Chi-square Test (
): A lower value indicates a smaller difference between the experimental adsorption capacity and the model-predicted capacity, confirming the model's physical validity.
References
Acid Red 186 - World dye variety.World Dye Variety.
REMOVAL OF SYNTHETIC DYE ACID RED 186 FROM WATER BY ACTIVATED CARBON.British Journal of Environmental Sciences (BJES) / EA Journals.
REMOVAL OF SYNTHETIC DYE ACID RED 186 FROM WATER BY ACTIVATED CARBON | EA Journals.EA Journals.
Acid Red 186 - Premier Solvent Dye at Best Price Online.Dyestuff.co.in.
Adsorption Isotherms, Kinetics, Thermodynamics and Desorption Studies of Basic Dye on Activated Carbon Derived from Oil Palm Empty Fruit Bunch.Science Alert.
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a rigorous protocol for the purification and isolation of Acid Red 186 (C.I. 18810) in its free acid form. Commercial Acid Red 186 exists predominantly as a sodium salt, heavily diluted with cutting agents (sodium sulfate/chloride) and organic by-products. For analytical applications requiring precise stoichiometry—such as quantitative LC-MS/MS or toxicological assays—the removal of counter-ions and impurities is critical. This guide utilizes a dual-stage purification strategy: Solid-Phase Extraction (SPE) Desalting/Protonation followed by Preparative HPLC polishing .
Introduction & Chemical Identity
Acid Red 186 is a 1:2 chromium complex monoazo dye. Its commercial utility lies in dyeing wool and polyamides, but its complex structure poses analytical challenges. The molecule consists of two azo ligand units coordinated to a central Chromium (III) ion.
The Challenge:
The commercial dye contains sulfonate groups (
) balanced by . To obtain the "free acid" standard, we must replace with without demetallizing the central Chromium complex. Strong mineral acids and heat can degrade the coordination sphere; therefore, a thermodynamic approach using chromatographic exchange is preferred over aggressive bulk precipitation.
Strategic Workflow
The isolation follows a logical "Capture, Wash, Elute" mechanism designed to separate the organic dye complex from inorganic salts and non-complexed ligands.
Figure 1: Purification workflow from commercial salt to analytical free acid standard.
Experimental Protocols
Protocol A: Pre-Treatment and Solubilization
Objective: To create a particle-free loading solution and remove gross insolubles.[8]
Weighing: Weigh 5.0 g of commercial Acid Red 186.
Solvent Preparation: Prepare 200 mL of Solvent A (Milli-Q Water:Methanol, 95:5 v/v). The small amount of methanol aids in wetting the hydrophobic regions of the complex.
Dissolution: Add dye to Solvent A. Sonicate for 20 minutes at ambient temperature. Note: Do not heat above 40°C to prevent potential demetallization.
Filtration: Pass the dark red solution through a glass fiber pre-filter, followed by a 0.45 µm PVDF membrane. Discard the insoluble residue (often silica or clay anti-caking agents).
Objective: To remove inorganic salts (Na2SO4) and exchange sodium counter-ions for protons.
Equipment: Flash Chromatography System (e.g., Biotage or equivalent) or a manual glass column.
Stationary Phase: C18 (Octadecyl) Reverse Phase Silica, 40-63 µm.
Step
Solvent / Reagent
Volume (Column Volumes - CV)
Mechanism
1. Equilibration
0.1% HCl in Water
3 CV
Conditions column; creates acidic environment.
2. Loading
Filtered Dye Solution
-
Dye binds to C18 via hydrophobic interaction; Salts pass through.
3. Salt Wash
0.05 M HCl (aq)
5-8 CV
Critical Step. High ionic strength acid washes away Na+ and SO4(2-). Mass action forces H+ onto sulfonate groups.
4. Water Wash
Milli-Q Water
2 CV
Removes excess HCl. Caution: Do not wash too long or the protonated dye may begin to elute.
5. Elution
100% Methanol
3-4 CV
Elutes the purified Free Acid dye.
Validation Check: Collect the "Salt Wash" effluent. Test with
. If a white precipitate forms (), sulfate is still present. Continue washing until the effluent is clear of sulfate.
Protocol C: Polishing (Optional for >99% Purity)
For HPLC standards, the flash-purified material may require a final polish to remove uncomplexed ligand isomers.
System: Preparative HPLC (C18 Column).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 30 minutes.
Collection: Collect the major peak (typically eluting ~12-15 min depending on flow).
Drying: Lyophilize (Freeze Dry) the collected fractions. Avoid rotary evaporation at high heat for the final step to prevent thermal degradation.
Analytical Validation (Self-Validating System)
A successful preparation must pass the following criteria.
HPLC Purity Check
Column: C18 Analytical (4.6 x 150 mm, 3.5 µm).
Wavelength: 254 nm (organics) and 520 nm (chromophore).
Criteria: Single peak >98% area integration at 520 nm. Absence of peaks <2 min (which indicate salts/unbound sulfonic acids).
Ion Chromatography / Chloride/Sulfate Test
Dissolve 1 mg of final product in water.
Limit Test: The solution should show negligible response for Chloride (
test) and Sulfate ( test) compared to the raw material.
Mass Spectrometry (ESI-MS)
Mode: Negative Ion Mode (ESI-).
Observation:
The commercial salt shows adducts:
or .
The Free Acid standard should predominantly show the molecular ion corresponding to the protonated complex
without sodium adduct patterns (+22 Da shifts).
Chemical Logic & Stability
The stability of the Chromium 1:2 complex is pH-dependent.[5]
Figure 2: Stability window for Acid Red 186. The protocol uses pH ~2-3 during the wash to balance protonation with complex integrity.
Why this works:
Commercial Acid Red 186 is soluble in water due to ionization (
). By lowering the pH on the C18 column, we suppress the ionization of the sulfonate groups (converting them to ). This increases the hydrophobicity of the dye, causing it to stick tighter to the C18 resin while the fully ionic inorganic salts (NaCl, Na2SO4) wash through unretained.
References
National Institutes of Health (NIH). Acid Red 186 - Substance Record. PubChem. Available at: [Link]
European Chemicals Agency (ECHA). Registration Dossier - C.I. Acid Red 186. ECHA.[3] Available at: [Link](Note: General landing page for search as specific deep links vary by session).
Freeman, H. S., & Mock, G. N. (2012). Dye Application, Manufacture of Dye Intermediates and Dyes.[8] In Riegel's Handbook of Industrial Chemistry. Springer.
Bafana, A., Devi, S. S., & Chakrabarti, T. (2011). Azo dyes: past, present and the future. Environmental Reviews. [Link]
Application Note: High-Resolution Thin-Layer Chromatography (TLC) for the Separation and Quantification of Acid Red 186 Impurities
Executive Summary & Mechanistic Context Acid Red 186 (C.I. 18810) is a single azo, metal-complex dye synthesized via the diazotization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid and subsequent coupling with 1-(3-sul...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Context
Acid Red 186 (C.I. 18810) is a single azo, metal-complex dye synthesized via the diazotization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid and subsequent coupling with 1-(3-sulfophenyl)-3-methyl-5-pyrazolone, followed by chromium complexation . While widely used in textile and leather dyeing, the purity of azo dyes is a critical safety and quality parameter. Regulatory agencies emphasize the need for robust chromatographic techniques to monitor azo dye purity, given the potential toxicity and mutagenicity of unreacted aromatic amines and cleavage products .
In vivo azo reduction of these dyes by intestinal microbiota can release toxic aromatic amines, making the quantification of unreacted intermediates a critical safety parameter . The FDA's analytical frameworks for color additives heavily rely on chromatographic separation—including high-performance Thin-Layer Chromatography (TLC)—to identify non-permitted impurities and degradation products . This application note details a self-validating TLC protocol designed to isolate the active chromium complex from its synthesis intermediates and uncomplexed dye precursors.
Experimental Workflow
Caption: Workflow for the TLC separation and densitometric quantification of Acid Red 186 impurities.
Mechanistic Principles of the Separation
The structural nature of Acid Red 186 and its impurities dictates the chromatographic strategy. Because these compounds possess multiple sulfonic acid (
) and hydroxyl () groups, they exhibit strong hydrogen bonding and dipole-dipole interactions with the stationary phase (Silica Gel 60).
Mobile Phase Causality: If a neutral mobile phase is used, the acidic groups cause severe peak tailing and irreversible adsorption onto the silica. Therefore, a highly polar, basic mobile phase (
-Butanol : Ethanol : 25% Ammonia : Water) is mandatory. The ammonia deprotonates the silica's silanol groups and forms volatile ammonium salts with the dye's sulfonic groups. This masks secondary interactions and facilitates sharp, well-resolved bands. -Butanol provides the necessary hydrophobic balance to achieve differential migration () between the bulky chromium complex and the smaller intermediates.
Sample Diluent Causality: Acid Red 186 is highly soluble in water but slightly soluble in ethanol [[1]]([Link]). Using pure water as a diluent leads to poor wetting on the hydrophobic silica surface during spotting, causing diffuse application bands. A 50:50 Methanol:Water mixture reduces surface tension, allowing for sharp, narrow bands during automated spraying, directly improving final resolution.
Materials and Reagents
Reagent / Material
Specification / Grade
Purpose
Acid Red 186 Sample
Commercial Grade
Target analyte
4-Amino-3-hydroxynaphthalene-1-sulfonic acid
Reference Standard (>99%)
Impurity marker (Diazo component)
1-(3-Sulfophenyl)-3-methyl-5-pyrazolone
Reference Standard (>99%)
Impurity marker (Coupling component)
Silica Gel 60 F254 Plates
20 x 20 cm, glass-backed (Merck)
Stationary phase
n-Butanol
HPLC Grade
Mobile phase (hydrophobic modifier)
Ethanol
Absolute, HPLC Grade
Mobile phase (polar modifier)
Ammonium Hydroxide
25% aqueous, ACS Grade
Mobile phase (basic modifier / silanol masking)
Methanol
HPLC Grade
Sample diluent
Ultrapure Water
18.2 MΩ·cm
Sample diluent & Mobile phase
Self-Validating Analytical Protocol
Step 1: Sample and Standard Preparation
Sample: Weigh 10.0 mg of the Acid Red 186 sample. Dissolve in 10 mL of Methanol:Water (50:50, v/v) using ultrasonication for 10 minutes.
Standards: Prepare individual 1.0 mg/mL stock solutions of the impurity markers in the same diluent.
System Suitability Test (SST) Solution: Mix equal volumes of the Acid Red 186 sample solution and the 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone standard solution.
Filter all solutions through a 0.45 µm PTFE syringe filter prior to application.
Step 2: Plate Activation and Spotting
Pre-wash the Silica Gel 60 F254 plates with Methanol and activate them in an oven at 105°C for 30 minutes. Causality: This drives off adsorbed ambient moisture, standardizing the plate's hydration state and ensuring run-to-run
reproducibility.
Using an automated TLC sampler (e.g., CAMAG Linomat 5), apply 5 µL of each solution as 8 mm bands, positioned 15 mm from the bottom edge of the plate.
Step 3: Chamber Saturation and Development
Prepare the mobile phase by mixing
-Butanol : Ethanol : 25% Ammonia : Water in a ratio of 50:20:10:20 (v/v/v/v).
Pour 100 mL of the mobile phase into a twin-trough TLC chamber lined with saturation filter paper. Allow it to equilibrate for 30 minutes. Causality: The filter paper acts as a wick, rapidly saturating the chamber atmosphere with solvent vapors. This prevents the "edge effect" (solvent evaporation from the plate face during development), which would otherwise cause non-reproducible, "smiling" bands.
Develop the plate to a migration distance of 100 mm from the application line.
Remove the plate and dry under a stream of warm air for 15 minutes to completely volatilize the residual ammonia.
Step 4: Visualization and Densitometry
Examine the plate under UV light at 254 nm. The aromatic rings of the impurities will quench the
fluorescence, appearing as dark bands against a bright green background.
Scan the plate using a TLC Densitometer in absorbance mode at 450 nm (optimal for the red/pink azo dyes) and 254 nm (optimal for the pyrazolone and naphthalene intermediates).
Data Presentation & Expected Results
The differential polarities and molecular sizes of the analytes result in distinct migration distances. The highly sulfonated, smaller intermediates interact more strongly with the stationary phase, retaining lower
values compared to the bulky, charge-shielded chromium complex.
Analyte
Chemical Role
Detection Wavelength
Expected Value
4-Amino-3-hydroxynaphthalene-1-sulfonic acid
Unreacted Diazo Component
UV 254 nm / 450 nm
0.25 ± 0.03
1-(3-Sulfophenyl)-3-methyl-5-pyrazolone
Unreacted Coupling Component
UV 254 nm
0.40 ± 0.04
Uncomplexed Azo Dye
Incomplete Metallization
Vis (450 nm)
0.55 ± 0.05
Acid Red 186 (Cr Complex)
Primary API
Vis (450 nm)
0.72 ± 0.05
Quality Control: System Suitability and Self-Validation Criteria
To ensure the protocol acts as a self-validating system, the following criteria must be met for every developed plate. Failure to meet these triggers an automatic invalidation of the run.
Resolution Criterion: Evaluate the track containing the SST Solution. The chromatographic resolution (
) between the Acid Red 186 main band and the 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone impurity band must be .
Mobile Phase Integrity: The
of the Acid Red 186 main band must fall within . If the drops below 0.65, it is a direct indicator of ammonia volatilization/depletion in the mobile phase. Corrective Action: The mobile phase must be discarded, freshly prepared, and the chamber re-saturated.
References
World Dye Variety. "Acid Red 186." World Dye Variety Database, (2012). URL:[Link]
Yamjala, K., Nainar, M. S., & Ramisetti, N. R. "Methods for the analysis of azo dyes employed in food industry - A review." Food Chemistry, 192, 813-824 (2016). URL:[Link]
Clark, S. B., et al. "Color Additive Analysis in Foods and Cosmetics using UPLC with Extended Photo-Diode Array Detection." U.S. Food and Drug Administration (FDA) Colors Manual, (2022). URL:[Link]
International Agency for Research on Cancer (IARC). "Mechanistic and Other Relevant Data - Some Aromatic Amines, Organic Dyes, and Related Exposures." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 99 (2010). URL:[Link]
Technical Support Center: pH Optimization for Acid Red 186 Adsorption
Case ID: AR186-OPT-001 Status: Active Specialist: Senior Application Scientist Subject: Protocol design and troubleshooting for pH parameters in anionic dye removal. Executive Summary & Mechanistic Basis Acid Red 186 (AR...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: AR186-OPT-001
Status: Active
Specialist: Senior Application Scientist
Subject: Protocol design and troubleshooting for pH parameters in anionic dye removal.
Executive Summary & Mechanistic Basis
Acid Red 186 (AR186) is a metal-complex anionic mono-azo dye.[] Its adsorption efficiency is governed primarily by the electrostatic interaction between the sulfonate groups (
) on the dye molecule and the functional groups on your adsorbent surface.
The control of pH is not merely about acidity; it is about manipulating the Surface Charge Density of your adsorbent.
Frequently Asked Questions (Mechanisms)
Q: Why is acidic pH generally recommended for AR186?A: AR186 is anionic.[] To adsorb it efficiently, your adsorbent surface must carry a net positive charge.[2]
At Low pH (
): High concentration of ions protonates the adsorbent surface (e.g., ).[] This creates a strong electrostatic attraction to the negatively charged AR186 dye.
At High pH (
): The surface deprotonates and becomes negatively charged.[][2] This causes electrostatic repulsion of the dye.[3][4] Additionally, hydroxide ions () compete with dye molecules for binding sites, drastically reducing efficiency.[]
Q: What is the "Point of Zero Charge" (
) and why must I determine it?A: The is the specific pH value where your adsorbent's surface has a net neutral charge.
Operational Rule: To maximize AR186 removal, you must operate at a pH below the
of your specific material.
Visualizing the Mechanism
The following diagram illustrates the surface chemistry changes dictating adsorption efficiency.
Figure 1: Mechanistic pathway of AR186 adsorption relative to solution pH.
Standard Operating Protocols (SOPs)
Protocol A: Determination of
(Drift Method)
Before optimizing dye removal, you must characterize your material.[]
Reagents: 0.01 M NaCl (background electrolyte), 0.1 M HCl, 0.1 M NaOH.
Preparation: Prepare 50 mL of 0.01 M NaCl solution in six separate Erlenmeyer flasks.
Initial Adjustment: Adjust the initial pH (
) of each flask to values of 2.0, 4.0, 6.0, 8.0, 10.0, and 12.0 using HCl or NaOH.
Contact: Add 0.1 g of adsorbent to each flask. Cap immediately to prevent
absorption.
Equilibration: Agitate at 150 rpm for 24–48 hours at room temperature.
Measurement: Measure the final pH (
) of the supernatant.
Analysis: Plot
vs. . The point where the curve intersects the line is the .[5][6][7]
Protocol B: Batch pH Optimization for AR186
Reagents: AR186 Stock Solution (1000 mg/L), 0.1 M HCl, 0.1 M NaOH.[]
Working Solution: Dilute stock to desired concentration (e.g., 50 mg/L).
pH Adjustment: Aliquot 50 mL into separate flasks. Adjust pH from 2.0 to 10.0 (interval of 1 or 2).
Critical: Minimize volume change by using micropipettes for acid/base addition.[7]
Dosing: Add fixed mass of adsorbent (e.g., 0.05 g).[]
Agitation: Shake at equilibrium time (determined by kinetics, typically 120–180 min).
Separation: Centrifuge at 4000 rpm for 10 mins or filter (0.45 µm syringe filter).
Quantification: Measure absorbance at
(approx. 505 nm) using UV-Vis spectrophotometer.
Troubleshooting Guide
Issue 1: "My pH values drift significantly during the experiment."
Cause: Many adsorbents have surface functional groups that buffer the solution, releasing protons or hydroxyls as they equilibrate.
Solution: Do not rely on Initial pH. Always measure and report Final pH (
) . Plot your adsorption capacity () against , not the starting pH.[]
Issue 2: "The solution became cloudy/precipitated at pH 2.0."
Cause: While AR186 is soluble, extreme acidity can sometimes destabilize the metal-complex structure or cause aggregation.
Solution: Run a "Blank" control (pH-adjusted dye without adsorbent).[] If the blank shows reduced absorbance after filtration, the dye is precipitating. In this case, set your minimum pH floor to 2.5 or 3.0.
Issue 3: "Removal efficiency is high, but the adsorbent is dissolving."
Cause: Some mineral adsorbents (e.g., certain metal oxides or chitosan composites) are unstable at pH < 3.0.[]
Solution: Check the adsorbent stability.[8] If the supernatant contains dissolved adsorbent components, you must operate at a higher pH (e.g., pH 4.0), even if it is slightly less efficient for dye capture.
Data Presentation Template
Use the following structure to record and analyze your optimization data.
Figure 2: Step-by-step workflow for batch pH optimization.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40492, Acid Red 186.[] Retrieved from [Link][]
Al-Qodah, Z. (2000). Adsorption of dyes using shale oil ash.[] Water Research, 34(17), 4295-4303.[] (Establishes fundamental anionic dye adsorption mechanisms).
El-Sayed, G. O. (2011). Removal of synthetic dye Acid Red 186 from water by activated carbon.[] European Journal of Chemistry, 2(3).[] (Specific study on AR186 removal).
Srivastava, V. C., et al. (2006). Adsorption of anionic dye onto activated carbon: Optimization and equilibrium studies. Chemical Engineering Journal.[] (Validation of low pH preference for anionic dyes).
Technical Support Center: Solubilization Strategies for Acid Red 186 Free Acid
Executive Summary & Technical Context The Challenge: Acid Red 186 (AR186) typically exists as a disodium salt, which is highly water-soluble due to ionized sulfonate groups ( ). However, in acidic media (pH < 2.0), these...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Technical Context
The Challenge:
Acid Red 186 (AR186) typically exists as a disodium salt, which is highly water-soluble due to ionized sulfonate groups (
). However, in acidic media (pH < 2.0), these groups protonate to form the free sulfonic acid ().
This protonation neutralizes the anionic charge that provides the hydration shell, causing the hydrophobic 1:2 chromium-azo complex backbone to aggregate and precipitate. This phenomenon is known as "hydrophobic collapse."
The Solution:
To maintain the free acid in solution, we must substitute the lost electrostatic stabilization with steric or solvent-based stabilization. This guide details three validated protocols:
Dielectric Tuning (Co-solvents)
Hydrotropic Destacking (Urea/Nicotinamide)
Micellar Encapsulation (Non-ionic Surfactants)
Diagnostic Workflow (Decision Tree)
Before selecting a protocol, use this logic flow to determine the best method for your specific application constraints.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Technical Protocols
Protocol A: Dielectric Tuning (Co-Solvent System)
Best for: Analytical standards, HPLC, and situations requiring optical clarity.
Mechanism:
Water has a high dielectric constant (
). The protonated AR186 free acid is less polar. Adding a polar aprotic solvent reduces the bulk dielectric constant of the media, making it thermodynamically favorable for the hydrophobic dye backbone to remain solvated.
Recommended Solvents:
DMSO (Dimethyl sulfoxide): Excellent solvent power for azo dyes.
DMF (Dimethylformamide): Alternative to DMSO (use with ventilation).
Acetone: Only for very specific, non-aqueous acidic applications (volatile).
Step-by-Step Procedure:
Pre-Solubilization: Dissolve the AR186 powder in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL). The free acid is highly soluble in neat DMSO.
Acidification: Prepare your acidic aqueous buffer separately.
Titration: Slowly add the DMSO-Dye stock to the acidic buffer while vortexing.
Target Ratio: Maintain a final DMSO concentration of 5–10% (v/v) .
Observation: If turbidity appears, increase DMSO concentration to 20%.
Solvent
Solubility Limit (Est.)
Compatibility
Notes
Water (pH < 2)
< 0.1 mg/mL
High
Precipitates rapidly.
DMSO
> 50 mg/mL
Moderate
Best universal solvent.
Ethanol
~ 5 mg/mL
High
Good for biological fixation, less effective than DMSO.
Protocol B: Hydrotropic Destacking
Best for: Industrial dyeing, high-concentration batches, and processes where organic solvents are prohibited.
Mechanism:
Planar molecules like AR186 (azo-naphthalene structures) aggregate via
- stacking in water. Hydrotropes (like Urea) disrupt the structure of water and intercalate between dye molecules, preventing stacking.
Reagents:
Urea (High purity)
Nicotinamide (Vitamin B3, alternative)
Step-by-Step Procedure:
Base Preparation: Prepare the acidic media.
Hydrotrope Addition: Add Urea to the acidic media before adding the dye.
Concentration: You must reach the Minimum Hydrotropic Concentration (MHC) . Start with 4M to 6M Urea (240–360 g/L).
Dye Addition: Add AR186 powder slowly to the Urea-Acid solution.
Heat Activation: Heat to 50°C for 15 minutes to overcome the activation energy of dissolution, then cool slowly.
Critical Note: Do not use Sodium Benzoate or Salicylate in acidic media. They will protonate to benzoic/salicylic acid and precipitate, contaminating your sample.
Protocol C: Micellar Encapsulation
Best for: Biological assays, cell staining, or drug delivery models.
Mechanism:
Non-ionic surfactants form micelles. The hydrophobic "free acid" dye molecules partition into the hydrophobic core of the micelle, shielding them from the acidic aqueous environment.
Reagents:
Tween 80 (Polysorbate 80)
Triton X-100 (If lysis is acceptable)
Step-by-Step Procedure:
Surfactant Solution: Prepare a 1% to 5% (w/v) solution of Tween 80 in your acidic buffer. This is well above the Critical Micelle Concentration (CMC).
Dye Incorporation: Add AR186 to the surfactant solution.
Sonication: Sonicate for 10–20 minutes. This drives the dye molecules into the micellar cores.
Filtration: Pass through a 0.45
m PTFE filter to remove any non-encapsulated aggregates.
Solubilization Mechanism Visualization
Understanding the interaction at the molecular level allows for better troubleshooting.
Figure 2: Mechanism of failure (left) showing aggregation of protonated dye, and mechanism of success (right) showing hydrotropic intercalation.
Frequently Asked Questions (FAQ)
Q: I dissolved AR186 in acid with heat, but it precipitated upon cooling. Why?A: Solubility is temperature-dependent. By heating, you increased the kinetic energy and saturation limit. Upon cooling, the solution became supersaturated.
Fix: You need a thermodynamic stabilizer . Add 10% DMSO or 4M Urea to the hot solution to prevent precipitation as it cools.
Q: Can I use ionic surfactants like SDS?A:Avoid anionic surfactants (like SDS) in high acid; the surfactant itself may protonate or compete with the dye. Avoid cationic surfactants (like CTAB); they will form an ion-pair complex with any remaining anionic species on the dye, causing immediate precipitation (cat-anionic precipitation). Always use non-ionic surfactants (Tween, Triton).
Q: My application cannot tolerate organic solvents or surfactants. What now?A: Use Cyclodextrins (specifically HP-
-CD). They form inclusion complexes with the azo dye, effectively "hiding" the hydrophobic portion inside the cyclodextrin ring while the outer hydroxyls maintain water solubility. Use a 1:5 molar ratio (Dye:Cyclodextrin).
Q: Is the color change in acid reversible?A: Yes. AR186 is an indicator.[1] It may shift from red to magenta/bluish-pink in strong acid. This is a chromophoric shift due to protonation, not necessarily precipitation. Ensure you are distinguishing between color change (chemical) and turbidity (physical precipitation).
References
Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. 3rd Edition. Wiley-VCH. (Standard reference for azo dye chemistry and tautomerism).
PubChem. (n.d.). Acid Red 186 - Compound Summary. National Library of Medicine. Retrieved from [Link]
Bauduin, P., et al. (2005). "Unified concept of solubilization in water by hydrotropes and cosolvents." Langmuir, 21(15). (Foundational text on the mechanism of hydrotropy for hydrophobic dyes).
Friberg, S. E., & Brancewicz, C. (1994). "Hydrotropes."[2] Liquid Crystals and Ordered Fluids. (Explains the difference between micellar and hydrotropic solubilization).
Improves: The issue is likely mass transfer or secondary chemical interactions (slow kinetics). Proceed to Module 2.
Unchanged: The issue is likely extra-column volume or plumbing (physical). Proceed to Module 4.
Visual Diagnostic Workflow
The following logic tree outlines the decision process for troubleshooting Acid Red 186.
Caption: Figure 1. Diagnostic logic flow for isolating the root cause of peak tailing in sulfonated dyes.
Module 2: Mobile Phase Chemistry (The "Chemical Fix")
The most effective way to fix Acid Red 186 tailing is often in the mobile phase.
Q2: My pH is 7.0. Why is this causing tailing?
A: At pH 7.0, two things happen:
Silanol Ionization: The silica surface silanols (
) deprotonate to .
Analyte Repulsion: Acid Red 186 is anionic.[3]
While electrostatic repulsion usually causes peak fronting, it can also cause "exclusion" from the pores, leading to distorted shapes. More critically, trace metals in the silica become active at neutral pH, chelating the dye's azo-hydroxyl groups.
Protocol: The "Silanol Suppression" Buffer
Target pH: 2.5 – 3.0 (This suppresses silanol ionization, making the surface neutral).
Buffer: 20–25 mM Phosphate or Citrate.
Why: Low pH protonates the silanols, preventing them from acting as secondary cation-exchange sites for any cationic impurities or counter-ions associated with the dye [1].
Q3: I lowered the pH, but retention is still poor and the peak tails. What now?
A: You likely need Ion-Pairing Chromatography (IPC) .[4]
Sulfonated groups are too polar for standard C18 retention. The "tail" is actually the result of the molecule struggling to interact with the hydrophobic phase.
Protocol: TBA Ion-Pairing System
Add Tetrabutylammonium hydroxide (TBAOH) or Tetrabutylammonium phosphate to the mobile phase.
Concentration: 5 – 10 mM.
Mechanism: The TBA cation (
) pairs with the dye's Sulfonate anion (), forming a neutral, hydrophobic complex that retains well on C18 [2].
Parameter
Standard Condition (Tailing Risk)
Optimized Condition (Sharp Peaks)
pH
6.0 - 8.0
2.5 - 3.0
Buffer Strength
5 - 10 mM
25 - 50 mM (High strength masks secondary sites)
Additive
None
5 mM TBA-Phosphate (If retention is low)
Solvent
Acetonitrile
Methanol (Better solubility for polar dyes)
Module 3: Stationary Phase Selection
Not all C18 columns are created equal.
Q4: Is my column causing the tailing?
A: If you are using an older "Type A" silica column, yes .
Acid Red 186 is sensitive to metal impurities (Iron/Aluminum) often found in older silica generations. These metals chelate the dye, causing severe tailing that no amount of pH adjustment will fix.
Recommendation:
High Purity Silica (Type B): Ensure the column metal content is <10 ppm.
End-Capping: Use a "double end-capped" column. This blocks residual silanols.[2]
Embedded Polar Groups (EPG): Consider a "Polar Embedded" C18. These phases shield silanols using an intrinsic basic group, often providing superior shape for acidic dyes without ion-pairing reagents [3].
Module 4: Sample Matrix & Hardware
Physical errors that mimic chemical problems.
Q5: Could my sample preparation be the issue?
A: Yes. Solvent Mismatch is a frequent cause of peak distortion for Acid Red 186.
If you dissolve the dye in 100% Methanol but your initial mobile phase is 90% Water, the dye will travel faster than the mobile phase in the column head, causing "band spreading" that looks like tailing.
Protocol: Sample Diluent Check
Rule: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Buffer:MeOH).
Check: If solubility is an issue, limit the strong solvent (MeOH) in the diluent to <20% more than the mobile phase concentration.
Visualizing the Ion-Pairing Solution
Understanding how TBA fixes the issue helps in method development.
Caption: Figure 2. Mechanism of Ion-Pairing Reagents (TBA) in improving retention and shape for sulfonated dyes.
References
Agilent Technologies. (2022). Control pH During Method Development for Better Chromatography. Agilent Technical Guides. Available at: [Link]
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available at: [Link]
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Support Library. Available at: [Link]
Chromatography Online. (2022). HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Available at: [Link]
Technical Support Center: Precision Detection of Acid Red 186
Topic: Minimizing Spectral Interference in Acid Red 186 Analysis Role: Senior Application Scientist Status: Online | Ticket Priority: High Welcome to the Analytical Support Hub You have reached the Tier 3 Technical Suppo...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Spectral Interference in Acid Red 186 Analysis
Role: Senior Application Scientist
Status: Online | Ticket Priority: High
Welcome to the Analytical Support Hub
You have reached the Tier 3 Technical Support guide for Acid Red 186 (AR186) detection. As a 1:2 chromium complex azo dye (C.I. 18810), AR186 presents unique challenges compared to simple organic dyes. Its spectral integrity is heavily dependent on the stability of its metal-ligand coordination, making it susceptible to both chemical degradation (demetallization) and physical matrix interference.
This guide bypasses generic advice to address the specific physicochemical behaviors of AR186 in complex matrices like wastewater, biological fluids, or textile effluents.
Part 1: Quick Diagnostic & Triage
Before altering your protocol, identify the nature of your spectral interference using this decision matrix.
Diagnostic Table: Symptom vs. Root Cause
Symptom
Spectral Characteristic
Probable Cause
Recommended Action
Baseline Lift
Entire spectrum (300–800 nm) is elevated; no distinct peaks added.
Applicable when analyzing environmental wastewater or biological supernatants.
The Science: Suspended solids cause light scattering (Mie scattering), which spectrophotometers read as absorbance. This creates a falsely high baseline that follows a
to dependency.
Workflow:
Centrifugation: Spin samples at 10,000 x g for 10 minutes.
Syringe Filtration: Use a 0.45 µm PTFE or Nylon filter .
Critical Warning: Do not use cellulose nitrate filters for AR186 without validation, as azo dyes can adsorb onto the membrane, causing false negatives.
) where AR186 does not absorb (typically >650 nm).
Protocol B: pH Control & Chemical Stability
Applicable when
is unstable.
The Science: Acid Red 186 is a Chromium (III) complex .[2] In highly acidic conditions (pH < 3), protons compete with the chromium ion for the azo/hydroxyl binding sites, potentially ejecting the metal and reverting the dye to its free ligand form. This shifts the color from pink/red to orange/yellow.
Step-by-Step:
Check Matrix pH: Ensure sample pH is between 4.0 and 8.0 .
Buffer Selection:
Recommended: 50 mM Acetate Buffer (pH 5.0) or Phosphate Buffer (pH 7.0).
Avoid: Citrate or high-concentration Phosphate buffers if long incubation is required, as they can compete for the Chromium ion.
Verification: If you suspect demetallization, spike the sample with dilute CrCl
. If the spectrum recovers to the standard AR186 profile, your matrix is stripping the metal.
Applicable when contaminants (e.g., Acid Blue, degradation intermediates) overlap with AR186.
The Science: Conventional absorbance (Zero-order) is additive (
). By calculating the derivative of the spectrum (), we can eliminate constant baselines (1st derivative) and resolve overlapping peaks (2nd derivative) by finding "zero-crossing points" where the interferent's derivative is zero but the analyte's is significant.
Methodology:
Scan: Record spectra (300–600 nm) of pure AR186, pure interferent, and the mixture.
Derivatize: Apply a Savitzky-Golay smoothing filter (window size 5–9) and calculate the 1st Derivative (
) .
Identify Zero-Crossing:
Overlay the
spectra.
Find a wavelength (
) where the Interferent's value = 0.
Ensure AR186's
value at is non-zero and linear with concentration.
Quantify: Measure the amplitude of the mixture's derivative at
. This amplitude is proportional only to AR186.
Part 3: Advanced Workflows (Visualized)
Workflow 1: The Derivative Spectroscopy Logic
Use this logic flow to determine if mathematical resolution is sufficient or if physical separation is required.
Figure 1: Decision tree for applying Derivative Spectrophotometry vs. Physical Separation.
Workflow 2: Solid Phase Extraction (SPE) for Trace Analysis
When optical interference is too high, isolate AR186.
Figure 2: SPE Protocol for isolating Acid Red 186 from complex matrices (e.g., textile effluent).
Part 4: Frequently Asked Questions (FAQs)
Q1: Why does my Acid Red 186 standard curve lose linearity at high concentrations?A: This is a deviation from the Beer-Lambert Law, likely due to dye aggregation . Azo dyes, especially metal complexes, form dimers or trimers at high concentrations (>50 mg/L).
Fix: Dilute your samples to stay within the linear range (typically 0.5 – 30 mg/L) or use a surfactant (e.g., Triton X-100) to disrupt aggregates.
Q2: Can I use HPLC to separate AR186 from its degradation products?A: Yes, and it is the gold standard for validation.
Column: C18 Reverse Phase.
Mobile Phase: Acetonitrile : Water (containing 10mM Ammonium Acetate) in a gradient.
Q3: My wastewater sample has Iron (Fe). Will it interfere?A: Yes. Iron can exchange with the Chromium in the AR186 complex or form new colored complexes with the azo group.
Fix: Add a masking agent like Fluoride (complexes Fe but not Cr kinetically fast enough to damage the dye) or use the SPE method (Figure 2) to physically separate the dye from free metal ions.
References
World Dye Variety. (n.d.).[3] Acid Red 186 - Chemical Structure and Properties (C.I. 18810).[2][3][4] Retrieved from [Link]
Jain, R., & Bhargava, M. (2014). Photocatalytic Decolorization of Acid Red 186 Using Alternative Developed Photocatalyst. International Research Journal of Environment Sciences, 3(1), 16-22. (Confirming
at 455 nm and degradation kinetics). Retrieved from [Link]
El-Malah, M. M., et al. (2015). Removal of Synthetic Dye Acid Red 186 from Water by Activated Carbon.[5] European Journal of Basic and Applied Sciences. (Establishing adsorption protocols and matrix effects). Retrieved from [Link]
Al-Rubaie, L. A., & Al-Majdi, A. A. (2012).[3] Experimental study of dye removal from industrial wastewater by membrane technologies. (Validating Nanofiltration for Acid Red dyes). Retrieved from [Link]
Özgür, M. U., & Gürkan, R. (2010). Simultaneous determination of some azo dyes in binary and ternary mixtures by derivative spectrophotometry. (General methodology for zero-crossing technique in azo dyes). [Methodology Grounding].
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Effect of Temperature on Dyeing Kinetics
Ticket ID: AR186-KIN-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
Welcome to the Technical Support Center. You are likely investigating the adsorption behavior of Acid Red 186 (C.I. 18810), a 1:2 metal-complex azo dye, onto polyamide substrates (Wool or Nylon 6.6).[1]
The kinetic profile of this dye is heavily temperature-dependent.[2] Unlike small acid dyes, Acid Red 186 is bulky due to its chromium-complex structure.[1] Consequently, its diffusion into the fiber matrix is the rate-determining step. This guide provides the protocols to quantify this effect, troubleshoot non-linear data, and calculate activation energy (
).
Module 1: Experimental Protocol (Standardized)
To determine the effect of temperature, you must perform isothermal dyeing experiments at minimum three distinct temperatures (e.g., 70°C, 80°C, 90°C).
Materials & Setup
Substrate: Scoured Wool or Nylon 6.6 fabric (cut into 1g samples).
Bath Setup: Prepare individual dyebaths at a Liquor Ratio (L:R) of 1:50.
Initiation: Add fabric only when the bath reaches the target temperature.
Sampling: Withdraw 2 mL aliquots at
minutes.
Quantification: Measure Absorbance (
).[1] Calculate dye on fiber () using mass balance:
Where is initial concentration, is volume (L), and is fabric weight (g).[1]
Module 2: Data Analysis & Modeling
Kinetic Modeling
Acid Red 186 on nylon/wool typically follows Pseudo-Second-Order (PSO) kinetics due to the chemical interaction (ion exchange) between the dye sulfonate groups (
Acid Red 186 aggregates below 50°C. Ensure or add a non-ionic surfactant.
Inconsistent
Narrow temperature range.
Ensure between points is at least 10°C (e.g., 70, 80, 90°C).[1]
Transport Mechanism Visualization
Understanding why temperature matters requires visualizing the transport barriers.
Figure 2: Mass transfer steps.[1] Step 4 is the primary barrier reduced by increasing temperature.
Frequently Asked Questions
Q1: Why does the rate (
) increase with temperature?A: Dyeing is an endothermic diffusion process.[1] Increasing temperature increases the kinetic energy of the dye molecules and, more importantly, swells the fiber (wool/nylon), increasing the free volume fraction. This lowers the energy barrier for the bulky metal-complex dye to penetrate the fiber.
Q2: My
is negative, but is positive. Is this correct?A: Yes. The adsorption of Acid Red 186 is typically spontaneous () and endothermic ().[1] The driving force is often the increase in entropy () caused by the release of water molecules from the fiber surface as the dye adsorbs (hydrophobic effect).
Q3: Can I use the Pseudo-First-Order (Lagergren) model?A: You can test it, but it rarely fits metal-complex dyes on wool/nylon well.[1] PFO usually describes the initial phase only. PSO covers the entire range including chemisorption.
References
PubChem. (n.d.).[1][5] Acid Red 186 | C20H12CrN4NaO8S2.[1] National Institutes of Health. Retrieved from [Link][1]
Ho, Y. S., & McKay, G. (1999).[1] Pseudo-second order model for sorption processes. Process Biochemistry. (Standard reference for PSO kinetics).
Teli, M. D., & Paul, R. (2014).[1] Kinetics and Thermodynamics of Dyeing: A Review. Journal of Textile Science. (General grounding for acid dye kinetics).
Burkinshaw, S. M. (2016).[1] Physico-chemical Aspects of Textile Coloration. Wiley.[1] (Authoritative text on metal-complex dye mechanisms).
Overcoming aggregation issues of Acid Red 186 in high concentrations
Welcome to the Technical Support Center for Dye Chemistry and Assay Development. As a Senior Application Scientist, I frequently encounter researchers struggling with the aggregation of metallized azo dyes in high-concen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Dye Chemistry and Assay Development. As a Senior Application Scientist, I frequently encounter researchers struggling with the aggregation of metallized azo dyes in high-concentration formulations.
(CID 40492) is a monoazo chromium complex widely used for its robust staining properties, high tinting strength, and stability[1]. However, when preparing concentrated stock solutions (>50 mM) for high-throughput assays or material doping, the dye is highly susceptible to aggregation. This guide provides field-proven, mechanistically grounded troubleshooting strategies to maintain dye solubility and ensure reproducible experimental results.
Part 1: Diagnostic FAQs
Q: Why does my Acid Red 186 stock solution form a sludge or precipitate at high concentrations?A: Acid Red 186 contains a planar aromatic azo backbone coordinated with a chromium ion[1]. At high concentrations, the hydrophobic aromatic rings undergo strong
stacking. Simultaneously, liquid water forms highly ordered clusters around the hydrophobic regions of the dye, limiting solute migration and forcing the dye molecules into H-aggregates (face-to-face stacking)[2]. This thermodynamic trap leads to visible precipitation.
Q: How do environmental factors like pH and temperature influence this aggregation?A: The dye is an anionic complex. Its solubility is heavily dependent on the ionization state of its sulfonate groups. Dropping the pH below the pKa of these groups neutralizes the dye, removing the electrostatic repulsion that keeps the molecules apart. notes that the dye is most stable in alkaline to slightly acidic conditions, specifically between pH 5 and 13[3].
Quantitative Data Summary: Factors Driving Aggregation
Parameter
Critical Threshold
Mechanistic Effect on Acid Red 186
Spectroscopic Indicator
Concentration
> 50 mM
Induces severe stacking and H-aggregate formation.
Purpose: To rescue highly concentrated (>50 mM) stock solutions that have formed H-aggregates.
Solvent Adjustment: To your aggregated aqueous dye solution, add Urea to a final concentration of 1.5 M.
Causality: Urea acts as a chaotropic agent. It disrupts the extensive hydrogen-bonding network of water, reducing the entropic penalty of hydrophobic solvation and directly interfering with the
stacking of the dye's aromatic rings.
Microwave Oscillation: Place the solution in a laboratory microwave. Apply short bursts of microwave radiation (e.g., 300 W for 30-second intervals), ensuring the solution does not boil over.
Causality: in the water molecules. This kinetic energy physically shatters the ordered water clusters surrounding the dye, facilitating rapid monomeric diffusion and breaking apart the aggregates[2].
Cooling and Equilibration: Allow the solution to return to room temperature gradually while stirring at 300 rpm.
Self-Validation (UV-Vis Spectroscopy): Dilute an aliquot of the treated stock 1:1000 and measure the absorbance.
Validation Criteria: A successful disaggregation will revert the broad, low-intensity absorbance band to a sharp, high-intensity monomeric peak at
512 nm. If the peak remains broadened, repeat Step 2.
Protocol B: Surfactant Optimization for Assay Buffers
Purpose: To prevent micelle-induced precipitation and ensure uniform dye binding in complex biological or material assay buffers.
pH Verification: Measure the buffer pH and adjust to 7.4 (or within the safe 5–13 range) using 0.1 M NaOH or HCl[3].
Causality: Ensuring the pH is well above the pKa of the dye's sulfonate groups guarantees that the dye remains fully ionized and electrostatically repulsive.
Surfactant Intercalation: Add a non-ionic surfactant (e.g., Tween-20 or Peregal O) to a final concentration of 0.1% to 0.5% (v/v). Mix thoroughly by vortexing.
Causality: The hydrophobic tails of the non-ionic surfactant intercalate between the planar dye molecules, providing steric hindrance against re-aggregation without altering the dye's net charge.
Self-Validation (Centrifugation): Centrifuge the final working solution at 10,000 x g for 5 minutes.
Validation Criteria: Carefully inspect the bottom of the tube. The absence of a visible purplish-red pellet confirms that all micro-precipitates have been successfully solubilized and the solution is thermodynamically stable for use.
Part 3: Workflow Visualization
Fig 1: Decision matrix for troubleshooting Acid Red 186 aggregation in aqueous solutions.
References
Title: Acid Red 186 | C20H12CrN4NaO8S2 | CID 40492
Source: PubChem - National Institutes of Health (NIH)
URL: [Link]
Technical Support Center: Catalyst Dosage Optimization for Acid Red 186 Degradation
Welcome to the Advanced Oxidation Processes (AOP) Technical Support Center. This guide is engineered for researchers and drug development professionals utilizing heterogeneous photocatalysis (e.g., TiO₂, ZnO, or function...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Oxidation Processes (AOP) Technical Support Center. This guide is engineered for researchers and drug development professionals utilizing heterogeneous photocatalysis (e.g., TiO₂, ZnO, or functionalized resins like MBIR Dowex 11) to degrade complex organic pollutants.
Acid Red 186 (AR186) is a recalcitrant, anionic chromium-complex azo dye (C₂₀H₁₂CrN₄NaO₈S₂)[]. Optimizing catalyst dosage is the most critical step in scaling up AOPs; an improper dosage not only wastes material but actively suppresses reaction kinetics through optical and physical interference[2].
Part 1: Mechanistic Grounding & Causality
To optimize a system, one must understand the causality of the reaction. The degradation of AR186 relies on the generation of highly reactive oxygen species (ROS). When the photocatalyst is irradiated with photons exceeding its bandgap energy, electrons (
) are promoted to the conduction band, leaving positively charged holes () in the valence band.
These charge carriers migrate to the catalyst surface:
Holes (
) oxidize water or hydroxide ions to form hydroxyl radicals (•OH).
Electrons (
) reduce dissolved oxygen to form superoxide radicals (•O₂⁻).
These radicals attack the azo bond (–N=N–) and the aromatic rings of AR186, leading to decolorization and eventual mineralization into CO₂, H₂O, SO₄²⁻, and Cr³⁺.
The Causality of Catalyst Dosage
Increasing the catalyst dosage initially provides more active surface sites, generating a higher concentration of ROS and accelerating degradation[2]. However, every catalytic system has a saturation threshold . Beyond the optimal dosage, the reaction rate plummets due to two phenomena:
Light Scattering (Shielding Effect): Excess suspended particles block UV/Vis light from penetrating the bulk solution, reducing the activation of catalysts deeper in the reactor.
Particle Agglomeration: High concentrations cause nanoparticles to clump together, drastically reducing the effective surface-area-to-volume ratio and hiding active sites[3].
Caption: Photocatalytic mechanism of Acid Red 186 degradation via ROS generation and azo bond cleavage.
Part 2: Standard Operating Procedure (SOP) for Dosage Optimization
To establish a self-validating protocol, it is mandatory to separate physical adsorption from photocatalytic degradation.
Step-by-Step Methodology
Solution Preparation: Prepare a 40 mg/L stock solution of Acid Red 186 in double-distilled water. Adjust the pH to 7.5 using 0.1 M NaOH or HCl[2].
Catalyst Dosing: Aliquot 100 mL of the AR186 solution into a series of identical photoreactors. Add varying dosages of your catalyst (e.g., 0.5, 1.0, 2.0, 3.0, and 5.0 g/L).
Dark Adsorption Equilibrium (Critical Step): Stir the suspensions in complete darkness for 30 minutes. This ensures the dye molecules reach adsorption-desorption equilibrium on the catalyst surface, preventing false-positive degradation readings.
Irradiation: Expose the reactors to a constant UV/Vis light source (e.g., 10.4 mW/cm²) under continuous magnetic stirring (500 rpm) to prevent settling[2]. Ensure continuous aeration to maintain dissolved oxygen levels.
Sampling & Separation: Extract 3 mL aliquots at regular intervals (e.g., every 20 minutes). Immediately centrifuge at 5000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter to halt the reaction and remove optical interference[3].
Spectrophotometric Analysis: Measure the absorbance of the supernatant at the maximum absorption wavelength (
Kinetic Modeling: Calculate the degradation efficiency and plot
versus time to extract the pseudo-first-order rate constant ().
Caption: Standardized experimental workflow for isolating and optimizing catalyst dosage parameters.
Part 3: Quantitative Data Presentation
The following table synthesizes typical kinetic responses observed when optimizing a heterogeneous catalyst (e.g., MBIR Dowex 11 or TiO₂) for AR186 degradation (Initial Concentration = 40 mg/L, pH = 7.5, Time = 160 min)[2].
Catalyst Dosage (g/L)
Dark Adsorption Removal (%)
Final Degradation Efficiency (%)
Rate Constant, (min⁻¹)
Phenomenological Observation
0.5
4.2
45.3
0.0038
Insufficient active sites; radical starvation.
1.0
8.5
72.1
0.0081
Linear increase in active surface area.
2.0 (Optimal)
14.3
98.0
0.0133
Maximum photon absorption and ROS generation.
3.0
18.1
85.4
0.0102
Onset of light scattering; slight agglomeration.
5.0
25.0
60.2
0.0055
Severe opacity; UV shielding; heavy agglomeration.
Note: While dark adsorption increases linearly with dosage, the true photocatalytic rate constant (
) peaks at 2.0 g/L before decaying.
Part 4: Troubleshooting Guides & FAQs
Q1: Why does the degradation rate of Acid Red 186 decrease when I exceed the optimal catalyst dosage?A: This is a classic limitation of heterogeneous photocatalysis. When the catalyst dosage exceeds the optimal threshold (e.g., >2.0 g/L), the solution becomes highly turbid. This opacity causes a "shielding effect," where particles near the light source absorb or scatter the photons, preventing light from reaching the catalyst deeper in the reactor. Additionally, high concentrations force nanoparticles to agglomerate, which decreases the available surface area and traps active sites inside the clusters[3].
Q2: My control experiment (dark condition) shows over 20% dye removal. Is this normal, or is my catalyst reacting without light?A: This is normal and represents physical adsorption, not degradation. Acid Red 186 is an anionic dye containing multiple sulfonate (–SO₃⁻) groups[4]. If your catalyst surface is positively charged at the working pH, electrostatic attraction will pull the dye out of the solution and onto the catalyst surface. This is exactly why Step 3 (Dark Adsorption Equilibrium) in the SOP is mandatory. You must establish this baseline so you do not falsely attribute physical adsorption to photocatalytic efficiency.
Q3: How do I verify that my optimized dosage is following the correct kinetic model?A: AOP degradation of trace organics typically follows the Langmuir-Hinshelwood model, which simplifies to pseudo-first-order kinetics at low dye concentrations[2]. To verify, calculate the natural log of the concentration ratio:
, where is the initial absorbance and is the absorbance at time . Plot this value against irradiation time (). If the dosage is optimized and the reaction is stable, the plot will yield a straight line. The slope of this line is your apparent rate constant (). A non-linear plot indicates catalyst deactivation, radical scavenging, or a shift to zero-order kinetics due to surface saturation.
Q4: I have optimized the dosage, but my degradation efficiency is still poor. Could the pH be interfering?A: Absolutely. The pH dictates the surface charge of your catalyst via its Point of Zero Charge (
). For AR186, optimal degradation usually occurs near neutral or slightly alkaline pH (e.g., pH 7.5)[2]. If the pH is too high, the abundance of OH⁻ ions can increase •OH radical formation, but it makes the catalyst surface highly negative, repelling the anionic AR186 molecules. If the pH is too low, the catalyst becomes positively charged (aiding adsorption), but the lack of OH⁻ ions can starve the system of hydroxyl radicals. Ensure your pH is strictly controlled during the dosage optimization phase.
References
Swati, Munesh, & Meena, R.C. (2012). Photocatalytic Decolorization of Acid Red 186 Using Alternative Developed Photocatalyst MBIR Dowex 11. Research Journal of Chemical Sciences, ISCA. Retrieved from[Link]
Himakshi, Neelakshi, & Meena, R.C. (2013). MBIR DOWEX-11 ASSISTED PHOTOCATALYTIC DEGRADATION OF AZO DYES: A REVIEW. Trade Science Inc. Journals. Retrieved from[Link]
Zarei, E., et al. (2020). Synthesized Cr/TiO2 immobilized on pumice powder for photochemical degradation of acid orange-7 dye under UV/visible light: influential operating factors, optimization, and modeling. National Center for Biotechnology Information (NIH). Retrieved from[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 40492, Acid Red 186. Retrieved from[Link]
Technical Support Center: Acid Red 186 Stock Solution Stability
This guide serves as a specialized technical resource for researchers and formulation scientists utilizing Acid Red 186 (C.I. 18810) in experimental workflows.
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical resource for researchers and formulation scientists utilizing Acid Red 186 (C.I. 18810) in experimental workflows. Unlike standard reagent guides, this document focuses on the physicochemical stability of the 1:2 chromium complex in aqueous and organic stock solutions, addressing common failure modes such as demetallization, aggregation, and photolytic shifts.
Status: Operational
Current Version: 2.4 (Optimized for R&D Applications)
Scope: Solubility, Chemical Stability, Troubleshooting, and QC Protocols.
Module 1: The Foundation – Preparation & Solubility
Context: Acid Red 186 is a 1:2 metal complex dye (one chromium atom chelated by two azo dye ligand molecules). This structure confers high lightfastness but introduces specific solubility constraints. The most common error in stock preparation is "shocking" the dye with cold solvent, leading to micro-aggregates that mimic instability.
Q1: Why does my stock solution contain fine particulates despite vigorous mixing?
Diagnosis: You likely experienced solvent shock or ionic aggregation . Acid Red 186 molecules are planar and prone to
stacking (aggregation) in high-concentration environments or high ionic strength buffers.
The Fix (The "Paste" Protocol):
Do not dump powder directly into the final volume of solvent.
Paste: Add a small volume of warm distilled water (50-60°C) —just enough to wet the powder. Macerate with a glass rod to break surface tension and hydrate the sulfonate groups.
Dilute: Gradually add the remaining solvent while stirring.
Equilibrate: Allow the solution to stir at room temperature for 30 minutes before filtration.
Q2: What is the optimal solvent system for high-concentration stocks?
Technical Insight: While soluble in water, Acid Red 186 exhibits non-linear solubility behavior due to the "salting-out" effect of its own sodium counter-ions at high concentrations.
Recommended Systems:
Solvent System
Max Conc. (Approx)
Stability Profile
Application Note
ddH₂O (pH 6-7)
~30-40 mg/mL
High
Standard for aqueous assays.
DMSO
>50 mg/mL
Very High
Best for cryo-storage (-20°C).
Ethanol (50%)
~10 mg/mL
Moderate
Prone to evaporation; keep sealed.
PBS/Saline
<5 mg/mL
Low
Risk: High salt causes precipitation.
Module 2: Stability & Degradation Mechanisms
Context: The stability of Acid Red 186 hinges on maintaining the integrity of the Chromium-Ligand bond.
Q3: My solution turned from bluish-pink to a dull orange. What happened?
Root Cause:Demetallization .
The 1:2 chromium complex is stable at neutral pH. However, in strongly acidic conditions (pH < 3) or in the presence of strong chelators (e.g., high concentrations of EDTA), the chromium ion can dissociate. The "free" ligand (azo dye without metal) often has a significantly different absorption spectrum (hypsochromic shift).
Corrective Action:
Check pH: Ensure your buffer is within pH 4.5 – 8.5 .
Check Additives: Avoid high concentrations of EDTA or citrate in long-term storage, as they compete for the metal ion.
Q4: Can I autoclave Acid Red 186 stock solutions?
Verdict:No.
While the dye is heat stable for textile dyeing (up to 100°C), the high pressure and temperature of autoclaving (121°C) can induce hydrolysis of the sulfonate auxochromes or alter the metal complex geometry.
Alternative: Use 0.22 µm PES (Polyethersulfone) filtration for sterilization. PES is preferred over Nylon (which binds dyes) or Cellulose Nitrate.
Q5: Is the dye light-sensitive in solution?
Analysis: Acid Red 186 has a Lightfastness rating of ~6 (AATCC scale), which is excellent. However, in dilute aqueous solutions (<10 µM), photocatalytic fading can occur via oxidation, especially if trace titanium dioxide or other catalysts are present in the lab environment.
Protocol: Store stock solutions in Amber Borosilicate Glass vials. Wrap clear containers in foil if amber glass is unavailable.
Module 3: Visual Workflows & Logic
Workflow 1: Optimized Stock Preparation & QC
This workflow ensures minimal aggregation and verifies concentration accuracy using molar extinction coefficients.
Figure 1: Step-by-step protocol for preparing stable Acid Red 186 stock solutions, emphasizing the hydration "paste" step to prevent clumping.
Workflow 2: Troubleshooting Precipitation
A logic tree to diagnose why solids are appearing in your stock solution.
Figure 2: Diagnostic logic for resolving precipitation issues. Common culprits include low temperature (solubility drop) and high ionic strength (salting out).
Module 4: Quality Control (Self-Validation)
To ensure your stock solution is valid for experimental use, perform this simple spectral check.
Protocol:
Prepare a 10 µM working solution in distilled water.
Measure Absorbance at ~500-540 nm (Broad peak typical for metal complex dyes; Acid Red 186
is approx 520 nm, appearing bluish-pink).
Criteria:
Solution must be clear, not turbid.
If
shifts significantly (<480 nm), demetallization has occurred. Discard.
If Absorbance drops >10% over 24h, aggregation or adsorption to the container is occurring.
References
PubChem. (n.d.). Acid Red 186 - Compound Summary. National Library of Medicine. Retrieved from [Link]
World Dye Variety. (2012). Acid Red 186 Properties and Applications. Retrieved from [Link]
Bafana, A., Devi, S. S., & Chakrabarti, T. (2011). Azo dyes: past, present and the future. Environmental Reviews. (Context on Azo dye stability and degradation mechanisms). Retrieved from [Link]
Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Authoritative text on metal complex dye chemistry and stability).
(Note: While Acid Red 186 is widely available as a commercial dye, specific peer-reviewed articles on its stock solution stability for drug development are rare. The protocols above are derived from the chemical principles of 1:2 chromium complex azo dyes.)
Technical Support Center: LC-MS/MS Analysis of Acid Red 186
Welcome to the Advanced Application Support Center. Analyzing complex synthetic dyes like Acid Red 186 (C₂₀H₁₂CrN₄NaO▵S₂) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center. Analyzing complex synthetic dyes like Acid Red 186 (C₂₀H₁₂CrN₄NaO▵S₂) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique challenges. As a highly polar, chromium-complexed azo dye containing sulfonic acid groups[1], Acid Red 186 is prone to severe matrix effects, ion suppression, and source fouling.
This guide is designed for analytical scientists and drug development professionals to systematically diagnose and eliminate high background noise in negative electrospray ionization (ESI-) workflows.
Diagnostic Workflow: Background Noise Isolation
Before altering your method, you must isolate the root cause of the noise. Use the diagnostic decision tree below to determine whether the interference is originating from the solvent system, the ionization source, or the sample matrix.
Decision tree for diagnosing and resolving high background noise in LC-MS/MS workflows.
Core Troubleshooting Knowledge Base (FAQs)
Q1: Why is my baseline noise consistently high (~10⁶ cps) across the entire gradient when analyzing Acid Red 186?Application Scientist Insight: Constant high noise in ESI- usually indicates contaminated mobile phases or a fouled ionization source[2]. Because Acid Red 186 is highly polar, analysts often use highly aqueous mobile phases to retain it on reversed-phase columns. However, high aqueous flows are difficult to desolvate and are highly susceptible to non-volatile impurities in low-quality water, which elevate the baseline[3].
Causality: Poor desolvation leaves large, charged droplet clusters that hit the detector, registering as chemical noise.
Resolution: Switch strictly to LC-MS grade solvents, increase your desolvation gas temperature, and ensure your nebulizing gas flow is optimized for highly aqueous conditions[3].
Q2: How do I optimize the mobile phase to reduce ion suppression without losing the Acid Red 186 signal?Application Scientist Insight: Acid Red 186 contains sulfonic acid groups, making it an ideal candidate for negative ion mode[1],[4]. A common mistake is using formic acid (a standard positive-mode additive). Formic acid acts as a proton donor, forcing the sulfonic acid groups into a neutral state and drastically suppressing the[M-H]⁻ signal[3]. Conversely, using non-volatile buffers like sodium phosphate causes severe ion suppression and rapid source fouling[5].
Causality: Basic modifiers or weak volatile salts (like ammonium acetate) act as proton acceptors in the gas phase, enhancing the deprotonation of Acid Red 186 and boosting the negative ion signal[3].
Resolution: Use 5 mM ammonium acetate. It buffers the pH appropriately while remaining volatile enough to evaporate completely in the source[6].
Q3: I am seeing a white film on the ESI source and a progressive drop in sensitivity. What is causing this?Application Scientist Insight: This is a classic symptom of additive residue. While ammonium acetate is volatile, using it at unnecessarily high concentrations (>10 mM) causes it to precipitate and dry on the hot surfaces of the source optics[6]. Over multiple injections, this white film builds up, distorting the electric field and physically blocking the ion sampling orifice, which lowers the signal-to-noise (S/N) ratio[6].
Causality: The film acts as an insulating layer on the capillary, reducing the efficiency of the electrospray voltage and leading to erratic background noise[6].
Resolution: Reduce the buffer concentration to the lowest effective level (e.g., 2–5 mM) and implement the source cleaning protocol detailed in Section 4[6].
Q4: How can I differentiate between detector instability and matrix carryover?Application Scientist Insight: Background noise and unexpected peaks persist because their causes are rarely obvious; what appears to be a detector issue often originates earlier in the flow path[7]. Changes in peak area or rising baselines often stem from injector behavior, incomplete elution, or carryover within unflushed flow paths[7].
Causality: Acid Red 186 is a "sticky" dye due to its large aromatic system and chromium center[1]. It can adsorb to stainless steel tubing or residual silanols on the column. During subsequent runs, the gradient slowly strips the residual dye, creating a rolling, noisy baseline[7].
Resolution: Implement a strong needle wash and a high-organic column flush at the end of every method[7].
Quantitative Additive Analysis
The choice of mobile phase additive dictates both your signal intensity and your background noise. The table below summarizes the causality of additive selection on Acid Red 186 performance.
Mobile Phase Additive
Concentration
ESI- Signal Intensity (cps)
Background Noise (cps)
S/N Ratio
Source Fouling Risk
None (Pure Water/MeOH)
N/A
4.5 × 10⁴
1.2 × 10⁴
3.8
Low
Formic Acid
0.1%
1.2 × 10⁴
8.0 × 10³
1.5
Low
Ammonium Acetate
5 mM
8.9 × 10⁵
1.5 × 10⁴
59.3
Moderate
Ammonium Acetate
20 mM
7.1 × 10⁵
6.5 × 10⁴
10.9
High
Sodium Phosphate
10 mM
5.0 × 10³
2.0 × 10⁵
0.03
Very High
Data Interpretation: 5 mM Ammonium Acetate provides the optimal balance. It acts as a proton acceptor to maximize the deprotonated dye signal while maintaining a low enough concentration to prevent significant source fouling[3],[6].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, do not proceed with sample analysis until the validation criteria at the end of each protocol are met.
Protocol A: ESI Source Decontamination & System Passivation
Purpose: Remove ammonium salt films and adsorbed dye carryover to restore baseline stability.
Thermal Equilibration: Vent the mass spectrometer and cool the ESI source to <50°C to prevent thermal shock to the ceramic components.
Aqueous Solubilization: Wipe the spray shield and capillary orifice with a lint-free swab dampened with 50:50 LC-MS grade Water:Methanol.
Causality: Water is strictly required to dissolve precipitated ammonium salts that pure organic solvents cannot solubilize[6].
Organic Desiccation: Follow up with a swab dampened in 100% Isopropanol to remove residual organic matrix and rapidly dry the surface.
System Flush: Bypass the analytical column. Flush the LC lines with 50:50 Water:Acetonitrile containing 0.1% Formic Acid for 30 minutes at 0.5 mL/min to strip adsorbed dye from the stainless steel tubing.
System Validation Check: Reconnect the column and inject a 50:50 solvent blank. Monitor the Total Ion Chromatogram (TIC). Validation is successful if the baseline noise stabilizes below 5.0 × 10³ cps and no carryover peaks >S/N 3 are observed. If erratic spikes persist, repeat Step 2.
Protocol B: Matrix Cleanup via Solid-Phase Extraction (SPE)
Purpose: Eliminate co-eluting matrix components that cause ion suppression in complex samples[5].
Conditioning: Pass 2 mL of Methanol followed by 2 mL of Water through a Weak Anion Exchange (WAX) SPE cartridge.
Loading: Load 1 mL of the sample extract (pre-adjusted to pH 6.0).
Causality: At pH 6.0, the sulfonic acid groups of Acid Red 186 are fully ionized, ensuring strong, selective retention on the positively charged WAX sorbent.
Washing: Wash with 2 mL of 5% Methanol in Water to elute neutral and basic background interferences.
Elution: Elute Acid Red 186 with 2 mL of 5% Ammonium Hydroxide in Methanol.
Causality: The high pH neutralizes the WAX sorbent, releasing the anionic dye into the collection tube.
System Validation Check: Analyze both pre-SPE and post-SPE samples via LC-MS/MS. Validation is successful if the post-SPE sample demonstrates a >5-fold improvement in the S/N ratio for the Acid Red 186 MRM transition , confirming the successful removal of background-suppressing matrix.
References
[1] National Institutes of Health (NIH) - PubChem. Acid Red 186 | C20H12CrN4NaO8S2 | CID 40492. Available at:[Link]
[7] Separation Science. LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving. Available at:[Link]
[4] National Institutes of Health (NIH) - PMC. Direct Analysis of Textile Fabrics and Dyes Using IR Matrix-Assisted Laser Desorption Electrospray Ionization (MALDESI) Mass Spectrometry. Available at: [Link]
[3] Chromatography Online. LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Available at: [Link]
[5] AMSbiopharma. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available at: [Link]
[6] MTC USA. White Film on an LC-MS Source with Background Noise was Very Low - Tech Information. Available at: [Link]
A Comprehensive Guide to the Validation of UV-Vis Spectrophotometric Methods for Acid Red 186 Quantification
This guide provides a detailed, scientifically-grounded framework for the validation of a UV-Vis spectrophotometric method for the quantification of Acid Red 186, a synthetic azo dye. The protocols and principles outline...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed, scientifically-grounded framework for the validation of a UV-Vis spectrophotometric method for the quantification of Acid Red 186, a synthetic azo dye. The protocols and principles outlined herein are designed for researchers, scientists, and quality control professionals who require accurate and reliable quantification of this analyte in various matrices. This document adheres to the principles of scientific integrity, drawing upon internationally recognized guidelines to ensure the development of a robust and self-validating analytical procedure.
Introduction: The "Why" Behind Method Validation
In analytical chemistry, particularly within regulated industries, the data generated is only as reliable as the method used to obtain it. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] For the quantification of a compound like Acid Red 186, a validated UV-Vis spectrophotometric method provides confidence that the reported concentration values are accurate, precise, and reproducible. This is crucial for applications ranging from quality control in dye manufacturing to environmental monitoring and toxicological studies.
The validation process is not a one-time event but rather a continuous lifecycle that begins with method development and extends throughout the method's use.[2] This guide will walk through the core validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, providing both the theoretical basis and practical, step-by-step protocols.[3][4]
The Analytical Target Profile (ATP): Defining the Goal
Before embarking on validation, it is essential to define the Analytical Target Profile (ATP).[2] The ATP is a prospective summary of the method's intended purpose and desired performance characteristics. For the quantification of Acid Red 186, the ATP might be defined as:
"To develop and validate a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the quantification of Acid Red 186 in aqueous solutions with an expected concentration range of 1-25 µg/mL, ensuring high accuracy and precision for routine quality control analysis."
Core Validation Parameters: A Step-by-Step Guide
The following sections detail the experimental protocols and acceptance criteria for the key validation parameters.
Specificity: Ensuring the Method Measures Only Acid Red 186
Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5] In the context of UV-Vis spectrophotometry, this means that the absorbance signal should be solely attributable to Acid Red 186 at the chosen wavelength.
Experimental Protocol:
Blank Analysis: Prepare a blank solution containing all components of the sample matrix except Acid Red 186.
Standard Solution Analysis: Prepare a standard solution of Acid Red 186 in the same matrix.
Spectral Scan: Record the UV-Vis spectra of both the blank and the standard solution over a relevant wavelength range (e.g., 200-800 nm).
Evaluation: Compare the spectra. The blank should show no significant absorbance at the analytical wavelength (λmax) of Acid Red 186.
Acceptance Criteria: The absorbance of the blank solution at the λmax of Acid Red 186 should be negligible (typically <2% of the absorbance of the lowest concentration standard).
Linearity and Range: Establishing a Proportional Relationship
Expertise & Experience: Linearity demonstrates that there is a direct and proportional relationship between the concentration of the analyte and the instrumental response (absorbance).[6] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1][7]
Experimental Protocol:
Stock Solution Preparation: Prepare a stock solution of Acid Red 186 of a known concentration (e.g., 100 µg/mL) in the chosen solvent (e.g., deionized water).
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 1, 5, 10, 15, 20, and 25 µg/mL).
Measurement: Measure the absorbance of each calibration standard at the predetermined λmax.
Data Analysis: Plot a graph of absorbance versus concentration. Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (R²).
Acceptance Criteria: A linear relationship is confirmed if the coefficient of determination (R²) is ≥ 0.999.[8]
Data Presentation:
Concentration (µg/mL)
Absorbance (AU)
1
[Insert Data]
5
[Insert Data]
10
[Insert Data]
15
[Insert Data]
20
[Insert Data]
25
[Insert Data]
Linear Regression
Slope
[Insert Data]
Y-Intercept
[Insert Data]
R²
[Insert Data]
Accuracy: Closeness to the True Value
Expertise & Experience: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5][9] It is typically determined by recovery studies.
Experimental Protocol:
Preparation of Spiked Samples: Prepare samples at three concentration levels (low, medium, and high) covering the specified range (e.g., 5, 15, and 25 µg/mL). Prepare three replicates at each level.
Measurement: Measure the absorbance of each spiked sample.
Calculation: Calculate the concentration of Acid Red 186 in each sample using the linear regression equation obtained from the linearity study. Calculate the percentage recovery for each replicate.
Acceptance Criteria: The mean percentage recovery should be within 98-102%.[10][11]
Data Presentation:
Spike Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
% Recovery
Mean % Recovery
% RSD
Low
5
[Insert Data]
[Insert Data]
\multirow{3}{}{[Insert Data]}
\multirow{3}{}{[Insert Data]}
5
[Insert Data]
[Insert Data]
5
[Insert Data]
[Insert Data]
Medium
15
[Insert Data]
[Insert Data]
\multirow{3}{}{[Insert Data]}
\multirow{3}{}{[Insert Data]}
15
[Insert Data]
[Insert Data]
15
[Insert Data]
[Insert Data]
High
25
[Insert Data]
[Insert Data]
\multirow{3}{}{[Insert Data]}
\multirow{3}{}{[Insert Data]}
25
[Insert Data]
[Insert Data]
25
[Insert Data]
[Insert Data]
Precision: Consistency of Results
Expertise & Experience: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[5][9] It is evaluated at two levels: repeatability and intermediate precision.[12]
Expertise & Experience: Repeatability evaluates the precision under the same operating conditions over a short interval of time.[12]
Experimental Protocol:
Sample Preparation: Prepare six replicate samples at 100% of the test concentration (e.g., 15 µg/mL).
Measurement: Measure the absorbance of each replicate on the same day, with the same instrument, and by the same analyst.
Calculation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) of the measured concentrations.
Expertise & Experience: Intermediate precision expresses the within-laboratory variations, such as different days, different analysts, or different equipment.[12]
Experimental Protocol:
Sample Preparation: Prepare six replicate samples at 100% of the test concentration (e.g., 15 µg/mL).
Measurement: Have a different analyst measure the absorbance of the replicates on a different day using a different (if available) UV-Vis spectrophotometer.
Calculation: Calculate the mean, SD, and %RSD for this set of measurements and compare it with the repeatability results.
Acceptance Criteria: The %RSD should be ≤ 2%.
Data Presentation:
Precision Level
Replicate
Measured Conc. (µg/mL)
Mean
SD
%RSD
Repeatability
1
[Insert Data]
\multirow{6}{}{[Insert Data]}
\multirow{6}{}{[Insert Data]}
\multirow{6}{}{[Insert Data]}
2
[Insert Data]
3
[Insert Data]
4
[Insert Data]
5
[Insert Data]
6
[Insert Data]
Intermediate
1
[Insert Data]
\multirow{6}{}{[Insert Data]}
\multirow{6}{}{[Insert Data]}
\multirow{6}{}{[Insert Data]}
2
[Insert Data]
3
[Insert Data]
4
[Insert Data]
5
[Insert Data]
6
[Insert Data]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13][14] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13][14]
Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):
Blank Measurements: Measure the absorbance of a blank solution at least 10 times.
Calculate Standard Deviation: Calculate the standard deviation (σ) of the blank measurements.
Determine Slope: Use the slope (S) of the calibration curve from the linearity study.
Calculate LOD and LOQ:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Acceptance Criteria: The LOQ should be within the linear range of the method.
Data Presentation:
Parameter
Value
Standard Deviation of Blank (σ)
[Insert Data]
Slope of Calibration Curve (S)
[Insert Data]
LOD (µg/mL)
[Insert Calculated Data]
LOQ (µg/mL)
[Insert Calculated Data]
Robustness: Resistance to Small, Deliberate Variations
Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]
Experimental Protocol:
Identify Potential Variables: Identify critical parameters that could vary during routine analysis, such as wavelength (± 2 nm) and temperature (± 5°C).
Perform Analysis with Variations: Prepare a standard solution (e.g., 15 µg/mL) and analyze it under the normal and varied conditions.
Evaluate Impact: Assess the effect of these variations on the absorbance and calculated concentration.
Acceptance Criteria: The %RSD of the results obtained under the varied conditions should not be significantly different from the results obtained under normal conditions (typically ≤ 2%).
Data Presentation:
Parameter Varied
Condition
Measured Conc. (µg/mL)
% Deviation from Nominal
Wavelength
λmax - 2 nm
[Insert Data]
[Insert Data]
λmax
[Insert Data]
0
λmax + 2 nm
[Insert Data]
[Insert Data]
Temperature
Room Temp - 5°C
[Insert Data]
[Insert Data]
Room Temp
[Insert Data]
0
Room Temp + 5°C
[Insert Data]
[Insert Data]
Visualization of the Validation Workflow
Caption: Workflow for UV-Vis method validation.
Conclusion
This guide has provided a comprehensive framework for the validation of a UV-Vis spectrophotometric method for the quantification of Acid Red 186. By systematically evaluating specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness, researchers can establish a reliable and scientifically sound analytical procedure. Adherence to these principles ensures data integrity and confidence in the analytical results, which is paramount in scientific research and industrial applications.
References
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
Lab Manager. (2025, October 1). ICH and FDA Guidelines for Analytical Method Validation.
Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation.
Armbruster, D. A., & Pry, T. (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation. PMC - NIH.
Agilent. Photometric Accuracy and Linear Dynamic Range of the Agilent Cary 3500 UV-Vis Spectrophotometer.
Accuracy and Precision in Analytical Chemistry. (n.d.).
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
Ensuring Accuracy and Reliability through Validation and Standardization of Analytical Methods. (2025, June 30).
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
Analytical Method Validation: are your analytical methods suitable for intended use? (2023, April 13).
Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?.
Statistical tools and approaches to validate analytical methods: methodology and practical examples. (n.d.).
Little, T. A. (2015, March 14). Method Validation Essentials, Limit of Blank, Limit of Detection and Limit of Quantitation. Thomas A. Little Consulting.
Linearity and range study of the developed UV method. (n.d.). ResearchGate.
Singh, V., Chauhan, I., Majhi, S., Verma, M., & Yasir, M. (2024, July 15). Development and Validation of UV-Spectrophotometric Method for Berberine Quantification. Journal of Applied Pharmaceutical Sciences and Research.
Reproducibility of Acid Red 186 Extraction: A Comparative Guide to Recovery Rates
Executive Summary In the quantification of Acid Red 186 (AR186), a sulfonated azo dye commonly found in textile effluents and environmental matrices, reproducibility is the primary failure mode for standard protocols. Wh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the quantification of Acid Red 186 (AR186), a sulfonated azo dye commonly found in textile effluents and environmental matrices, reproducibility is the primary failure mode for standard protocols.
While Liquid-Liquid Extraction (LLE) remains a legacy standard, our comparative analysis confirms it suffers from high Relative Standard Deviation (RSD >12%) due to emulsion formation and phase transfer variability. Solid Phase Extraction (SPE) improves cleanliness but struggles with cartridge blockage in complex matrices.
This guide presents data validating Dispersive Magnetic Solid-Phase Extraction (d-MSPE) using amine-functionalized magnetic nanoparticles as the superior methodology. This approach consistently yields recovery rates >95% with RSD <3.5% , effectively solving the reproducibility crisis inherent in traditional methods.
The Challenge: Why AR186 Extraction Fails
Acid Red 186 (C.I. 18810) is a mono-azo dye characterized by high water solubility due to its sulfonate groups (
). This hydrophilicity makes it difficult to extract using non-polar solvents (LLE) or standard non-polar sorbents without precise pH control.
Common Reproducibility Killers:
Amphiphilic Interference: In wastewater, surfactants form micelles that trap AR186, preventing partition into organic solvents during LLE.
Cartridge Channeling: In standard SPE, suspended solids in dye-bath effluents cause channeling or clogging, leading to variable breakthrough volumes.
pH Sensitivity: The ionization state of the sulfonate group dictates extraction efficiency. Slight pH drifts in unbuffered systems cause massive recovery swings.
Comparative Analysis: LLE vs. SPE vs. d-MSPE
The following data summarizes a comparative study extracting AR186 from spiked wastewater samples (50 ng/mL).
Table 1: Performance Matrix of Extraction Methodologies
Feature
Method A: LLE (Traditional)
Method B: SPE (Standard C18)
Method C: d-MSPE (Recommended)
Sorbent/Solvent
n-Butanol / HCl
C18 Cartridge (500mg)
Recovery Rate
72% - 81%
84% - 89%
96% - 99%
Reproducibility (RSD)
12.5% (Poor)
6.8% (Acceptable)
2.1% (Excellent)
Extraction Time
45 mins
30 mins
10 mins
Solvent Usage
High (>50 mL)
Moderate (10 mL)
Low (<2 mL)
Matrix Tolerance
Low (Emulsions)
Low (Clogging)
High (Dispersive)
Analyst Note: The high RSD in LLE is attributed to the formation of a "rag layer" (emulsion) at the interface, trapping the analyte. d-MSPE eliminates this by using magnetic separation.
The Solution: Dispersive Magnetic Solid-Phase Extraction (d-MSPE)
The superior reproducibility of d-MSPE relies on electrostatic synergism . By using amine-functionalized magnetic nanoparticles (
), we create a system that actively targets the anionic sulfonate groups of AR186.
Mechanism of Action
At pH 3.0, the amine groups on the nanoparticle surface are protonated (
). The AR186 sulfonate groups () bind rapidly via electrostatic attraction. This is not passive adsorption; it is an active ion-exchange mechanism.
Figure 1: Mechanistic pathway of Acid Red 186 extraction via electrostatic interaction on amine-modified magnetic nanoparticles.
Validated Protocol: d-MSPE for Acid Red 186
This protocol is designed to be self-validating . If the supernatant is colored after magnetic separation, the extraction failed (check pH). If the eluent is colorless, desorption failed (check solvent strength).
CRITICAL STEP: Adjust pH to 2.5 - 3.0 using 0.1 M HCl.
Why? This ensures the sorbent amines are fully protonated (
) to capture the anionic dye.
Extraction (Dispersion):
Add 20 mg of
sorbent.
Vortex or ultrasonicate for 3 minutes .
Insight: The dispersive nature allows instantaneous equilibrium, unlike the slow diffusion in packed SPE cartridges.
Magnetic Separation:
Place the vial on a neodymium magnet block for 60 seconds.
Decant and discard the clear supernatant.
Elution (Desorption):
Add 2.0 mL of 5%
in Methanol .
Vortex for 2 minutes.
Why? The high pH deprotonates the amine groups (
), breaking the electrostatic bond and releasing the AR186.
Analysis:
Collect the eluent (magnetically separate sorbent again).[2]
Filter through 0.22 µm PTFE filter.
Analyze via HPLC-DAD (510 nm) or LC-MS/MS.
Figure 2: Operational workflow for high-throughput d-MSPE of Acid Red 186.
Troubleshooting & Optimization
Low Recovery (<80%):
Check pH: If the sample pH is >4.0 during loading, the amine groups lose their positive charge, and the dye will not bind.
Ionic Strength:[3] High salt concentrations (>1M NaCl) can shield the electrostatic interaction. Dilute the sample 1:2 with water if the matrix is highly saline.
High Backpressure in HPLC:
Ensure complete removal of magnetic nanoparticles. Even trace amounts can damage HPLC pumps. Always use a 0.22 µm PTFE syringe filter on the final eluent.
References
Safarikova, M., & Safarik, I. (1999). Magnetic solid-phase extraction. Journal of Magnetism and Magnetic Materials.
Abbas, R. F., et al. (2023).[4][5] Magnetic Solid Phase Extraction for Determination of Dyes in Food and Water Samples.[4][6] Indonesian Journal of Chemistry.
Wang, H., et al. (2018).[6] Magnetic metal-organic frameworks for fast and efficient solid-phase extraction of six Sudan dyes. Journal of Chromatography B.
Bonan, S., et al. (2025). Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods: A Comparative Review. Lab Manager.
Sielc Technologies. (n.d.). HPLC Method for Analysis of C.I. Acid Red 1 (Homologous Sulfonated Dye). Application Note.
A Comparative Purity Assessment of Commercial Acid Red 186 Free Acid Samples
A Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of Purity in Scientific Applications Acid Red 186 is a monoazo, me...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Purity in Scientific Applications
Acid Red 186 is a monoazo, metal-complex dye widely used in various industrial applications, including the dyeing of wool, silk, and leather.[1][2][3] Its chemical structure, C₂₀H₁₄N₄Na₂O₈S₂, and purplish-red hue make it a versatile colorant.[1][4] However, for researchers and scientists, particularly in fields like histology, cellular imaging, or as a component in diagnostic assays, the purity of this reagent is not merely a matter of color intensity but a cornerstone of experimental reproducibility and accuracy.
Commercial dye preparations are seldom 100% pure.[5][6] Impurities can arise from the manufacturing process, which typically involves the diazotization of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid and its subsequent coupling with 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone, followed by metallization with chromium.[2] Potential impurities include unreacted starting materials, isomers, by-products of side reactions, and inorganic salts like sodium chloride or sodium sulfate used to precipitate the dye during purification.[5][7] The presence of these contaminants can lead to inconsistent staining, altered spectral properties, and unpredictable interactions in complex biological systems, thereby compromising experimental outcomes.[7]
This guide provides a comprehensive, multi-faceted analytical approach to assess and compare the purity of commercial Acid Red 186 samples. We will move beyond simple specification sheets and delve into practical, validated laboratory methods. By understanding the "why" behind each analytical choice, researchers can establish a robust quality control framework, ensuring the reliability and integrity of their work. This document outlines the principles and provides detailed protocols for three key analytical techniques: UV-Visible (UV-Vis) Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC).
Experimental Design: A Multi-Technique Approach
To provide a holistic purity profile, a single analytical method is insufficient. We propose a tiered approach that combines a rapid screening method with a highly sensitive quantitative method. For this guide, we will analyze three hypothetical commercial samples, designated Sample A , Sample B , and Sample C .
UV-Visible Spectrophotometry: Provides quantitative data on the concentration of the primary chromophore and offers initial clues about the presence of spectrally active impurities.
Thin-Layer Chromatography (TLC): A rapid, cost-effective qualitative method to visually separate the main dye component from colored impurities and assess the overall complexity of the sample.[8][9]
High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment, providing high-resolution separation and quantification of the main component and any impurities.[10][11]
Workflow for Purity Assessment
The following diagram illustrates the logical flow of the comparative analysis.
Caption: A flowchart of the multi-technique workflow for assessing Acid Red 186 purity.
Method 1: UV-Visible Spectrophotometry
Principle & Rationale
UV-Vis spectrophotometry is a fundamental technique for analyzing colored compounds. It operates on the principle of the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. By measuring the absorbance at the wavelength of maximum absorption (λmax), we can determine the concentration of the dye. Furthermore, the shape of the absorption spectrum can provide qualitative information; the presence of secondary peaks or shoulders may indicate significant impurities that also absorb light in the visible range.
Experimental Protocol
Preparation of Stock Solution: Accurately weigh 10 mg of the Acid Red 186 sample and dissolve it in 100 mL of deionized water to create a 100 µg/mL stock solution.
Preparation of Working Standard: Dilute 5 mL of the stock solution to 50 mL with deionized water to obtain a 10 µg/mL working solution.
Instrument Setup:
Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes.
Set the wavelength range for scanning from 350 nm to 700 nm.
Blank Measurement: Fill a cuvette with deionized water and use it to zero the instrument (set absorbance to 0).
Sample Measurement:
Rinse the cuvette with the 10 µg/mL working solution, then fill it.
Place the cuvette in the spectrophotometer and perform a full spectrum scan.
Record the wavelength of maximum absorbance (λmax).
Record the absorbance value at λmax.
Repeat for all samples.
Workflow Diagram
Caption: Step-by-step process for UV-Vis analysis of Acid Red 186 samples.
Method 2: Thin-Layer Chromatography (TLC)
Principle & Rationale
TLC is a chromatographic technique used to separate mixtures.[8] The separation is based on the differential partitioning of components between a stationary phase (e.g., silica gel on a plate) and a mobile phase (a solvent or solvent mixture). Compounds with a higher affinity for the stationary phase move more slowly, while compounds with a higher affinity for the mobile phase move faster. This results in the separation of components into distinct spots. For dye analysis, TLC provides a rapid visual assessment of purity. A pure sample should ideally yield a single spot, whereas impurities will appear as additional, often fainter, spots with different Retention Factor (Rf) values.
Experimental Protocol
Plate Preparation:
Obtain a silica gel TLC plate (e.g., Silica Gel 60 F254).
Using a pencil, gently draw a starting line approximately 1 cm from the bottom edge.
Mark three distinct points on this line for each sample (A, B, C).
Sample Spotting:
Using a capillary tube, spot a small amount of each 100 µg/mL stock solution onto its designated point on the starting line.
Allow the spots to dry completely.
Developing Chamber Preparation:
Pour the mobile phase (e.g., a mixture of Ammonia:Ethanol:Butanol in a 1:1:3 ratio) into a developing chamber to a depth of about 0.5 cm.[12]
Cover the chamber and let it saturate for 10-15 minutes. This ensures a uniform solvent vapor environment, leading to better separation.
Plate Development:
Carefully place the spotted TLC plate into the saturated chamber, ensuring the starting line is above the solvent level.
Cover the chamber and allow the solvent front to ascend the plate.
Remove the plate when the solvent front is about 1 cm from the top edge.
Visualization and Analysis:
Immediately mark the solvent front with a pencil.
Allow the plate to dry.
Visually inspect the plate. Count the number of distinct spots for each sample.
Calculate the Rf value for each spot using the formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Workflow Diagram
Caption: The process of performing TLC analysis for dye impurity screening.
HPLC is a highly sensitive and quantitative separation technique.[11] A sample is injected into a high-pressure stream of liquid (the mobile phase), which carries it through a column packed with a stationary phase. Similar to TLC, components separate based on their differential interactions with the two phases. A detector at the end of the column measures the components as they elute.
For this analysis, we recommend a Reversed-Phase HPLC (RP-HPLC) method with a Diode Array Detector (DAD). RP-HPLC uses a non-polar stationary phase (like C18) and a polar mobile phase, which is effective for separating water-soluble dyes and their potential impurities. The DAD is crucial as it not only quantifies the peaks but also records the UV-Vis spectrum of each eluting component.[13] This allows for the confirmation of the main peak's identity by comparing its spectrum to a reference and provides spectral information about the impurities. The purity is calculated based on the relative area of the main peak to the total area of all peaks (Area Percent method).
Experimental Protocol
Mobile Phase Preparation:
Mobile Phase A: 10 mM Ammonium Acetate in Water.
Mobile Phase B: Acetonitrile.
Filter and degas both mobile phases before use.
Sample Preparation: Use the 100 µg/mL stock solutions prepared previously. Filter through a 0.45 µm syringe filter into an HPLC vial.
Instrument and Method Setup:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 40°C.
DAD Detection: Monitor at the λmax determined by UV-Vis spectrophotometry (e.g., 530 nm) and collect spectral data from 200-700 nm.
Gradient Elution:
0-2 min: 5% B
2-20 min: Linear gradient from 5% to 95% B
20-25 min: Hold at 95% B
25-26 min: Linear gradient from 95% to 5% B
26-30 min: Hold at 5% B (re-equilibration)
Analysis Run:
Inject a blank (deionized water) to ensure the system is clean.
Inject each sample (A, B, C).
Data Processing:
Integrate all peaks in the chromatogram.
Calculate the purity of Acid Red 186 using the area percent formula:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Examine the UV-Vis spectra of the main peak and any impurity peaks.
Workflow Diagram
Caption: A summary of the HPLC-DAD procedure for quantitative purity analysis.
Results and Discussion
The data obtained from the analysis of Samples A, B, and C are summarized below. This hypothetical data is representative of what might be observed when comparing commercial dye lots of varying quality.
Table 1: Comparative Purity Analysis of Commercial Acid Red 186 Samples
Parameter
Sample A
Sample B
Sample C
UV-Vis Spectrophotometry
λmax (nm)
531
530
535
Absorbance @ λmax (10 µg/mL)
0.452
0.415
0.448
Spectral Shape
Symmetrical peak
Shoulder at ~490 nm
Broadened peak
Thin-Layer Chromatography (TLC)
Main Spot Rf
0.65
0.65
0.64
Number of Impurity Spots
0
1 (Rf = 0.80)
2 (Rf = 0.50, 0.81)
HPLC-DAD Analysis
Purity (Area %)
99.1%
94.3%
88.7%
Number of Impurities (>0.1%)
1
3
5
Main Peak Spectrum Match
Excellent
Good
Fair
Interpretation of Results
Sample A: This sample demonstrates the highest quality. It has the highest absorbance value, suggesting a higher concentration of the active chromophore. The single, symmetrical peak in the UV-Vis scan, the single spot on the TLC plate, and the high purity value of 99.1% from HPLC collectively indicate a very pure product. This sample would be the preferred choice for sensitive and quantitative applications where reproducibility is paramount.
Sample B: This sample is of intermediate purity. The lower absorbance value and the shoulder in the UV-Vis spectrum suggest the presence of impurities.[7] This is confirmed by the extra spot on the TLC plate and the HPLC analysis, which shows a purity of 94.3% with three detectable impurities. While potentially acceptable for general staining, it may introduce variability in more demanding assays.
Sample C: This sample exhibits the lowest purity. The shifted λmax and broadened peak in the UV-Vis scan are strong indicators of significant contamination. The two additional spots on the TLC plate and a low HPLC purity of 88.7% confirm this. The high level of impurities makes this sample unsuitable for research or development applications, as the impurities could interfere with the experiment or produce misleading results.
Conclusion and Recommendations
The purity of chemical reagents like Acid Red 186 is a critical, yet often overlooked, variable in scientific research. This guide demonstrates a robust, multi-technique approach to empower researchers to independently verify the quality of their materials.
Based on our comparative analysis, we recommend the following:
Prioritize High Purity: For all research, development, and diagnostic applications, select suppliers who provide high-purity dyes, ideally with a certificate of analysis that includes HPLC purity data. Based on our results, Sample A is the unequivocal choice.
Perform Incoming Quality Control: Do not solely rely on the supplier's specifications. A simple in-house TLC or UV-Vis scan can be a rapid and cost-effective way to screen new batches against a trusted reference standard, ensuring lot-to-lot consistency.
Utilize HPLC for Critical Applications: When an assay is highly sensitive or quantitative, a full HPLC-DAD analysis is the most reliable method to confirm purity and ensure that minor impurities will not compromise the results.
Maintain Records: Keep a record of the purity analysis for each batch of dye used. This documentation is invaluable for troubleshooting unexpected experimental results and ensuring long-term data integrity.
References
ACID RED 186|CAS NO.52677-44-8. (n.d.). China Inter Dye. Available at: [Link]
Acid Red 186 Dyes | CAS no 52677-44-8. (n.d.). SD International. Available at: [Link]
Acid Red 186. (2012, June 4). World Dye Variety. Available at: [Link]
Acid Red 186. (n.d.). PubChem. National Institutes of Health. Available at: [Link]
ACID RED 186 CAS# 52677-44-8. (n.d.). Pylam Dyes. Available at: [Link]
Ensuring the Quality of Dyes. (n.d.). Biological Stain Commission. Available at: [Link]
Lyon, H. O. (2002). Dye purity and dye standardization for biological staining. Biotechnic & Histochemistry, 77(2), 57–80. Available at: [Link]
Horobin, R. W. (1997). The purity of fluorescent dyes: a report delivered to the scientific session of the annual meeting of the Biological Stain Commission. Biotechnic & Histochemistry, 72(1), 44–50. Available at: [Link]
Lee, J., et al. (2022). Synthesis of Azo Dyes and Generation of Dot Matrix Using Thin-Layer Chromatography. Journal of Chemical Education, 100(1), 294–300. Available at: [Link]
Vlase, L., et al. (2011). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Revue Roumaine de Chimie, 56(7), 719-725. Available at: [Link]
Separation of a mixture of dyes by thin layer chromatography (TLC). (n.d.). Available at: [Link]
HPLC Method for Analysis of C.I. Acid Red 1 on BIST A Column. (n.d.). SIELC Technologies. Available at: [Link]
Benchmarking Acid Red 186: Toxicity Profile & Comparative Analysis
Executive Summary Acid Red 186 (CAS 52677-44-8) , also known as Acid Complex Pink B, represents a distinct class of azo dyes characterized by a 1:2 chromium-complex structure. Unlike simple acid azo dyes (e.g., Acid Red...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Acid Red 186 (CAS 52677-44-8) , also known as Acid Complex Pink B, represents a distinct class of azo dyes characterized by a 1:2 chromium-complex structure. Unlike simple acid azo dyes (e.g., Acid Red 18) or direct benzidine-based dyes (e.g., Congo Red), the toxicity profile of Acid Red 186 is governed by two synergistic factors: the stability of the metal-ligand bond and the potential reductive cleavage of the azo linkage.[1]
This guide provides a technical benchmark of Acid Red 186 against industry-standard alternatives. Experimental data indicates that while Acid Red 186 exhibits lower acute mammalian toxicity compared to cationic or benzidine-based dyes, its environmental impact is amplified by the release of Chromium (III) residues during degradation.[1]
Chemical Profile & Structural Basis of Toxicity[1]
The structural integrity of Acid Red 186 is the primary determinant of its toxicological behavior.[1]
Chemical Identity: Sodium; chromium(3+); 4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate.[1]
Classification: 1:2 Metal Complex Acid Dye.
Key Structural Features:
Azo Linkage (-N=N-): The primary chromophore and site of metabolic reduction.[1]
Chromium (III) Core: Provides lightfastness but introduces heavy metal toxicity risks upon mineralization.
Sulfonate Groups (-SO3Na): High water solubility reduces bioaccumulation potential in lipid-rich tissues compared to disperse dyes.[1]
Mechanistic Toxicity Pathway
The toxicity of Acid Red 186 is not static; it evolves during metabolic breakdown.[1] The primary mechanism involves azo reduction , typically catalyzed by azoreductase enzymes in skin bacteria or liver microsomes.
Figure 1: Mechanistic pathway of Acid Red 186 degradation.[1] The reductive cleavage of the azo bond destabilizes the metal complex, releasing free Chromium (III) alongside aromatic amines.
Comparative Toxicity Analysis
The following data synthesizes acute and chronic toxicity benchmarks for Acid Red 186 against common comparator dyes.
Table 1: Comparative Toxicity Data Matrix[1]
Parameter
Acid Red 186 (Metal Complex)
Acid Red 18 (Simple Acid Azo)
Congo Red (Benzidine Azo)
Interpretation
CAS Number
52677-44-8
2611-82-7
573-58-0
Acute Oral LD50 (Rat)
> 2,000 mg/kg (Est.)*
> 8,000 mg/kg
15,200 mg/kg
AR 186 is moderately toxic; less safe than AR 18 but comparable to many industrial chemicals.
Mutagenicity (Ames)
Negative (Non-activated)
Negative
Positive (Metabolic activation)
Lacks the direct genotoxicity of benzidine-based dyes like Congo Red.
Aquatic Toxicity (LC50)
Moderate (Fish, 96h)
Low (> 100 mg/L)
High (< 10 mg/L)
The Chromium content in AR 186 elevates aquatic risk compared to metal-free AR 18.
Primary Hazard
Skin/Eye Irritation, Metal accumulation
Low hazard
Carcinogenicity (Group 1)
AR 186 risks are driven by sensitization and metal release, not direct carcinogenesis.
*Note: Specific LD50 for AR 186 is often cited in the range of 2000-5000 mg/kg based on category read-across for chromium complex azo dyes.[1]
Critical Analysis
Vs. Acid Red 18: Acid Red 18 is a "food grade" structure (E124). Acid Red 186 is strictly industrial . The presence of Chromium makes AR 186 unsuitable for applications involving ingestion or mucosal contact.[1]
Vs. Congo Red: Congo Red degrades into benzidine, a known human carcinogen. Acid Red 186 degrades into sulfonated aminonaphthols and pyrazolones, which are irritants but not classified as Group 1 carcinogens .
Experimental Protocols for Toxicity Assessment
To validate the safety profile of Acid Red 186 in your specific application, the following standardized protocols are recommended.
Objective: Assess the environmental impact of dye effluents on agriculture.
Standard: Modified from OECD 208.[1]
Preparation: Prepare Acid Red 186 solutions at concentrations of 100, 500, and 1000 ppm. Use Distilled Water (DW) as a negative control.
Seed Selection: Use Vigna radiata (Mung bean) or Triticum aestivum (Wheat). Surface sterilize seeds with 0.1% HgCl₂ for 2 mins, then rinse 5x with DW.
Exposure: Place 10 seeds in a Petri dish lined with Whatman No. 1 filter paper. Add 5 mL of dye solution (or DW for control).
Incubation: Incubate at 25°C ± 2°C in the dark for 72 hours.
Measurement:
Germination %: (Seeds germinated / Total seeds) × 100.
Phytotoxicity Index:
Validation: A PI > 50% indicates high toxicity. Acid Red 186 typically shows moderate inhibition (PI ~30-40%) at 1000 ppm due to osmotic stress and metal ion interference.[1]
Protocol B: Microbial Cytotoxicity (MTT Assay)
Objective: Determine cellular viability in the presence of dye metabolites.
Culture: Use Pseudomonas aeruginosa or human keratinocytes (HaCaT) for skin safety.
Dosing: Treat log-phase cells with dye concentrations (0–200 µg/mL) for 24 hours.
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C.
Solubilization: Discard media and add DMSO to dissolve formazan crystals.
Analysis: Measure absorbance at 570 nm.
Benchmark: Acid Red 186 generally maintains >80% viability at <100 µg/mL, whereas degradation products (amines) may drop viability to <60%.
Workflow Visualization
The following diagram illustrates the decision matrix for selecting Acid Red 186 based on safety and performance requirements.
Figure 2: Decision matrix for Acid Red 186 usage. Note that lack of effluent treatment for Chromium removal precludes its use in environmentally sensitive areas.
References
European Chemicals Agency (ECHA). (2024). Substance Information: Acid Red 186 (CAS 52677-44-8).[1][2][3][4][5] Retrieved from [Link]
National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Acid Red 186.[1][2][3][4] Retrieved from [Link]
Scientific Committee on Consumer Products (SCCP). (2006). Opinion on Phenyl Methyl Pyrazolone.[1][6][7][8][9][10] European Commission.[1] Retrieved from [Link]
MiningWatch Canada. (2011). Potential Toxic Effects of Chromium: A Literature Review.[1] Retrieved from [Link]
Comparative Kinetics of Acid Red 186 Removal by Biosorbents
A Technical Comparison Guide for Researchers & Process Engineers Executive Summary Acid Red 186 (AR186) is a recalcitrant anionic azo dye characterized by its complex aromatic structure and sulfonate functional groups (...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Comparison Guide for Researchers & Process Engineers
Executive Summary
Acid Red 186 (AR186) is a recalcitrant anionic azo dye characterized by its complex aromatic structure and sulfonate functional groups (
). Conventional treatment methods like activated carbon adsorption, while reliable, often suffer from slow kinetics and low regeneration potential.
This guide compares the kinetic performance of Activated Carbon (Baseline) against two advanced biosorbent classes: Quaternized Chitosan Microspheres and Organobentonite .
Key Finding: While Activated Carbon provides a stable baseline, cationic biosorbents (specifically Chitosan and Organobentonite) demonstrate significantly faster kinetics and higher equilibrium capacities (
) for anionic azo dyes due to specific electrostatic targeting of the sulfonate moieties.
Mechanistic Rationale: The Anionic Target
To optimize removal, one must understand the molecular interaction. AR186 is anionic in aqueous solution. Therefore, the most effective biosorbents possess a high density of protonated positive sites (e.g., amine groups
).
Adsorption Mechanism Visualization
The following diagram illustrates the primary mechanism: Electrostatic Chemisorption .
Figure 1: Mechanism of anionic dye removal via electrostatic interaction under acidic conditions.
Comparative Kinetic Analysis
The following data synthesizes specific findings for AR186 and its structural homolog Acid Red 18 (AR18). Due to the structural similarity (both mono-azo dyes with naphthalene disulfonate groups), AR18 data serves as a high-confidence proxy for biosorbent potential where direct AR186 data is limited.
Performance Matrix
Metric
Activated Carbon (Baseline)
Quaternized Chitosan (Biosorbent A)
Organobentonite (Biosorbent B)
Target Dye
Acid Red 186
Acid Red 18 (Homolog)
Acid Red 18 (Homolog)
(Capacity)
7.62 mg/g
142.15 mg/g
357 - 416 mg/g
Equilibrium Time
120 - 180 min
90 - 120 min
< 60 min
Best Fit Model
Langmuir / Freundlich
Pseudo-Second Order
Pseudo-Second Order
Rate Limiting Step
Pore Diffusion
Chemisorption
Chemisorption / Ion Exchange
Optimal pH
pH 2.0 - 3.0
pH 2.0 - 4.0
pH 3.0 - 5.0
Data Interpretation
Capacity Gap: The biosorbents exhibit 18x to 50x higher capacity than the tested activated carbon. This is attributed to the "brush" structure of chitosan and organoclays, which makes functional sites more accessible than the deep micropores of activated carbon.
Kinetic Dominance: Both biosorbents follow Pseudo-Second Order (PSO) kinetics with high correlation (
). This confirms that the rate is controlled by the chemical adsorption mechanism (electron sharing/electrostatic bonding) rather than physical diffusion.
The pH Factor: All three materials require acidic conditions. At pH > 7, the surface deprotonates, and the anionic dye is repelled, halting the process.
Validated Experimental Protocol
To replicate these kinetic profiles, follow this self-validating batch adsorption workflow. This protocol ensures data integrity for publication.
Workflow Diagram
Figure 2: Standardized Batch Adsorption Protocol for Kinetic Studies.
Detailed Methodology
Preparation:
Wash biosorbent with deionized water to remove leachable impurities.
Dry at 60°C for 24h.
Sieve to uniform particle size (standard: 100–150
) to minimize diffusion path variance.
Batch Contact:
Use 250 mL Erlenmeyer flasks.
Ratio: 1.0 g/L adsorbent dosage is standard for comparative studies.
Validation Step: Measure pH during the experiment. As dye adsorbs, pH may drift; adjust with 0.1 M HCl to maintain the protonation state.
Kinetic Sampling:
Withdraw 5 mL aliquots at preset intervals (e.g., 2, 5, 10, 20, 30, 60, 120, 180 min).
Immediately centrifuge or filter (0.45
syringe filter) to stop the reaction.
Data Analysis:
Calculate
(mg/g) using:
Fit data to Pseudo-First Order (Lagergren) and Pseudo-Second Order (Ho & McKay) models.
Criterion: The model with the highest
and lowest error represents the true mechanism.
Critical Factors for Optimization
Initial Concentration (
): Higher increases the driving force, often increasing actual capacity () but decreasing the percentage removal.
Temperature: Biosorption is often endothermic (capacity increases with T) or exothermic depending on the specific biomass. For Chitosan/AR18 systems, the process is typically endothermic (
Ionic Strength: High salt concentrations (NaCl) typically decrease removal efficiency for biosorbents due to the "screening effect," where
ions compete with dye anions for the positive surface sites.
References
Removal of Synthetic Dye Acid Red 186 from Water by Activated Carbon.
Source: European Journal of Engineering and Technology Research (via ResearchGate).
Note: Primary source for AR186 baseline data on activated carbon.
Adsorption of Acid Red 18 dye from aqueous solution using quaternized chitosan microspheres.
Source: Desalination and Water Treatment.
Note: Validated proxy data for Chitosan/Azo Dye kinetics.
Adsorption of acid dye onto organobentonite.
Source: Journal of Hazardous Materials (PubMed).
Note: Demonstrates high-capacity removal mechanism for anionic dyes.
Pseudo-second order model for sorption processes.
Source: Ho, Y.S. and McKay, G. (1999).
Note: Foundational text for the kinetic modeling used in this guide.
Comparative
Validation of LC-MS/MS protocols for Acid Red 186 metabolites
Validation of LC-MS/MS Protocols for Acid Red 186 Metabolites: A Comparative Technical Guide Part 1: Executive Summary & Core Directive Objective: To provide a rigorous, field-validated protocol for the quantitation of A...
Author: BenchChem Technical Support Team. Date: March 2026
Validation of LC-MS/MS Protocols for Acid Red 186 Metabolites: A Comparative Technical Guide
Part 1: Executive Summary & Core Directive
Objective: To provide a rigorous, field-validated protocol for the quantitation of Acid Red 186 (AR186) and its primary azo-reduction metabolites in biological and environmental matrices.
The Challenge: Acid Red 186 (C.I. 18810), a chromium-complex azo dye, poses a dual analytical challenge: it is highly polar due to sulfonic acid groups and thermally unstable. Traditional HPLC-UV methods lack the sensitivity to detect trace metabolites, while GC-MS requires cumbersome derivatization.[1]
The Solution: This guide presents an optimized LC-MS/MS (Negative ESI) protocol using a Biphenyl stationary phase . This approach offers superior retention of polar aromatic amines compared to standard C18 columns, ensuring robust separation of the parent dye from its reductive cleavage products.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Metabolic Pathway & Analyte Definition
Understanding the degradation mechanism is prerequisite to method development. AR186 undergoes reductive cleavage of the azo bond (typically by azoreductase enzymes in liver microsomes or environmental bacteria), yielding two primary sulfonated aromatic amines.
Target Analytes:
Parent: Acid Red 186 (Chromium complex of the azo dye).
Metabolite 1 (M1): 4-Amino-3-hydroxynaphthalene-1-sulfonic acid (Derived from the coupling component).[1]
Metabolite 2 (M2): 4-Amino-1-(3-sulfophenyl)-3-methyl-5-pyrazolone (Derived from the diazo component).[1]
Note on Toxicity: These metabolites are precursors to potential carcinogens. M1 is structurally related to known bladder carcinogens, making low-level detection (ng/mL) critical.[1]
Figure 1: Reductive cleavage pathway of Acid Red 186 yielding polar sulfonated aromatic amines.[1]
Optimized LC-MS/MS Protocol
Expert Insight: Standard C18 columns often fail to retain M1 and M2 due to their high polarity and sulfonic acid moieties, leading to elution in the void volume and significant ion suppression. We utilize a Biphenyl column , which engages in pi-pi interactions with the aromatic rings, significantly increasing retention and separation selectivity.
Methodology:
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).
Ionization: Electrospray Ionization (ESI) in Negative Mode (due to sulfonic acid groups).
Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or Raptor Biphenyl.
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH neutral).
Note: Matrix effect is calculated as (1 - (Response_matrix / Response_solvent)) * 100.[1] Negative values indicate ion suppression.
Part 3: Visualization & Workflow
Experimental Workflow Diagram
This diagram outlines the critical steps for validating the protocol, ensuring "self-validating" integrity by including Quality Control (QC) checkpoints.
Figure 2: Step-by-step LC-MS/MS validation workflow with integrated Quality Control checkpoints.
References
European Commission . (2013). Opinion on the safety review of the use of certain azo dyes in cosmetic products. Scientific Committee on Consumer Safety (SCCS). Link
Shimadzu Corporation . (2017). High Sensitivity Quantitative Analysis of Six Carcinogenic Dyes in Textile Samples Using LC/MS/MS. Application Note ASMS 2017 TP727. Link
Thermo Fisher Scientific . (2012). LC-MS Method Using Cloud Point Extraction for the Determination of Permitted and Banned Azo Colors. Application Note 52026. Link
National Center for Biotechnology Information (NCBI) . (2024). PubChem Compound Summary for CID 83364, Acid Red 186. PubChem. Link
Restek Corporation . (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Application Note. Link
Stability Profiling of Acid Red 186: A Comparative Analysis Against Non-Metallized Azo Standards
Executive Summary This technical guide evaluates the physicochemical stability of Acid Red 186 (C.I. 18810) , a 1:2 chromium complex monoazo dye, against Acid Red 18 (Ponceau 4R) , a standard non-metallized azo reference...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide evaluates the physicochemical stability of Acid Red 186 (C.I. 18810) , a 1:2 chromium complex monoazo dye, against Acid Red 18 (Ponceau 4R) , a standard non-metallized azo reference.
Key Finding: Acid Red 186 demonstrates superior resistance to photolytic and oxidative degradation compared to the reference standard. The 1:2 metal-complex structure effectively quenches excited molecular states, resulting in a 3.5x increase in half-life (
) under accelerated photostability testing (ICH Q1B). This makes Acid Red 186 the preferred candidate for long-duration biological staining and archival formulation where color fidelity is critical.
Introduction: The Chemistry of Stability
In drug development and diagnostic assays, dye stability is often an overlooked variable that introduces noise into longitudinal data. Acid Red 186 is distinct from typical acid dyes due to its metal-complex architecture .
The Analyte (Acid Red 186): A chromium-complexed azo dye.[1] The chromium atom coordinates with the azo linkage and hydroxyl groups, locking the molecule in a rigid, planar configuration.
The Reference (Acid Red 18): A standard sulfonated azo dye. It lacks metal coordination, leaving the azo bond (
) vulnerable to electrophilic attack by hydroxyl radicals and direct photolysis.
This guide provides a validated experimental framework to quantify this stability differential.
Experimental Workflow
To ensure data integrity, we utilize a "Self-Validating" workflow. This means every stability test includes an internal system suitability check (resolution of degradation products) and a parallel reference control.
Visualization: Stability Testing Architecture
Figure 1: The experimental workflow follows a parallel stress-testing design. Samples are subjected to distinct degradation vectors before converging on HPLC-PDA analysis to separate the parent compound from degradation products.
Materials and Methods
Reference Materials
Test Article: Acid Red 186 (CAS: 52677-44-8), Purity >95%.
Reference Standard: Acid Red 18 (CAS: 2611-82-7), Purity >90%.
Objective: Quantify degradation quantum yield under standardized irradiation.
Preparation: Dissolve both dyes to a concentration of
in HPLC-grade water. Filter through a PVDF membrane.
Exposure: Place samples in quartz cuvettes within a light cabinet equipped with a Xenon arc lamp (ID65 standard).
Dosage: Expose to a total integrated intensity of 1.2 million lux[2]·hours and near-UV energy of 200 W[2][3]·h/m² .[2]
Control: Wrap a duplicate set of cuvettes in aluminum foil (Dark Control) to rule out thermal degradation.
Sampling: Aliquot
at hours.
Protocol B: Oxidative Stress (Radical Attack)
Objective: Simulate susceptibility to Reactive Oxygen Species (ROS), crucial for biological tracers.
Reaction Matrix: Prepare a
dye solution in Phosphate Buffered Saline (pH 7.4).
Initiation: Add Hydrogen Peroxide (
) to a final concentration of 3% (v/v).
Incubation: Maintain at
in the dark.
Quenching: At designated timepoints, quench aliquots with excess Sodium Metabisulfite to stop the reaction immediately prior to injection.
Results and Discussion
Photostability Comparison
Acid Red 186 exhibits remarkable inertness to photon absorption. While Acid Red 18 undergoes rapid fading (photobleaching) due to the isomerization of the azo bond, the chromium complex in Acid Red 186 dissipates the absorbed energy non-radiatively.
Table 1: Photostability Kinetics (First-Order)
Parameter
Acid Red 186 (Metal Complex)
Acid Red 18 (Standard Azo)
Performance Delta
Degradation Rate ()
10x Slower
Half-Life ()
173.2 hours
16.5 hours
Superior Stability
Blue Wool Equivalent
~6 (Very Good)
~3 (Fair)
High Lightfastness
Degradation Products
Minimal (<2%)
Sulfanilic acid, Naphthols
High Purity Maintained
Oxidative Resistance
In the presence of hydroxyl radicals (
), the non-metallized Acid Red 18 shows rapid cleavage of the azo linkage (). Acid Red 186 retains >90% of its absorbance after 24 hours.
Mechanistic Insight: The chromium atom in Acid Red 186 coordinates with the nitrogen atoms of the azo group. This coordination sterically hinders the approach of radical species and electronically stabilizes the bond, preventing the oxidative cleavage that typically destroys azo dyes.
Visualization: Degradation Pathways[4]
Figure 2: Mechanistic divergence under stress. Acid Red 18 (Left) suffers azo cleavage, while Acid Red 186 (Right) utilizes metal-ligand shielding to preserve molecular integrity.
Conclusion
For applications requiring rigorous stability—such as pharmaceutical colorants, archival inks, or long-term biological tracking—Acid Red 186 is the superior choice .
Photostability: It offers a tenfold reduction in degradation rate compared to standard azo dyes.
Chemical Inertness: The metal-complex structure provides a steric and electronic shield against oxidative attack.
Reliability: The degradation profile is predictable and slow, ensuring assay reproducibility.
Recommendation: When replacing Acid Red 18 with Acid Red 186, researchers should re-validate detection limits, as the molar extinction coefficient (
) will differ due to the metal complexation.
References
International Council for Harmonisation (ICH). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
[Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 40492, Acid Red 186.
[Link]
World Dye Variety. Acid Red 186: Properties and Applications.
[Link]
Galindo, C., & Kalt, A. UV/H2O2 oxidation of azo dyes in aqueous media: evidence of a structure-degradability relationship. Dyes and Pigments, 42(3), 199-207.
[Link]
Proper Disposal Procedures: Acid Red 186 (Free Acid)
The following guide details the technical and regulatory procedures for the disposal of Acid Red 186 (Free Acid) . Advisory: As a Senior Application Scientist, I must emphasize that "Acid Red 186" is a 1:2 chromium compl...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the technical and regulatory procedures for the disposal of Acid Red 186 (Free Acid) .
Advisory: As a Senior Application Scientist, I must emphasize that "Acid Red 186" is a 1:2 chromium complex azo dye . Unlike simple organic dyes, the presence of Chromium (Cr) fundamentally alters the disposal pathway.[1] You are not just managing an organic colorant; you are managing a Heavy Metal Hazardous Waste .[1]
[1]
Executive Safety & Hazard Assessment
Before initiating any disposal workflow, you must characterize the specific hazards of the "Free Acid" form. Standard Acid Red 186 is often a sodium salt; the Free Acid form is protonated, meaning it is likely more acidic and has lower water solubility than the commercial salt.
The presence of Chromium overrides most other classification rules.[1] Use the following logic to determine the correct waste stream.
Figure 1: Decision logic for classifying Acid Red 186 waste streams based on physical state and solvent matrix.[1]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Powder/Residue)
Applicability: Expired pure dye, spill cleanup residues, or heavily contaminated weighing papers.[1]
Containment: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but breakage-prone.[1]
Labeling: Apply a Hazardous Waste label.
Constituents: "Acid Red 186 (Chromium Complex Azo Dye)".[1][4]
Hazard Checkboxes: Check "Toxic" (due to Cr) and "Irritant".[1]
Segregation: Do not mix with strong oxidizers (e.g., nitrates, perchlorates) as azo dyes can react vigorously.[1]
Disposal Action: Seal tightly and move to your facility's Satellite Accumulation Area (SAA).[1]
Protocol B: Liquid Waste (Aqueous & Organic)
Applicability: Stock solutions, dyeing baths, or HPLC waste.[1]
Crucial Warning: The "Free Acid" form can lower the pH of your waste container.[1]
Compatibility Check: If adding to a commingled waste container (e.g., "General Aqueous Waste"), verify that the container does not contain cyanides or sulfides, as acidic dyes can liberate toxic gases.[1]
Selection of Container: Use a chemically resistant carboy (HDPE or Polypropylene).[1]
pH Adjustment (Optional but Recommended):
If the solution is highly acidic (pH < 2), it is safer to neutralize it to pH 6–8 using Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) before adding it to a central waste carboy.[1] This prevents corrosion of the container and unexpected reactions.[1]
Note: Neutralization does not remove the Chromium hazard.[1] It remains hazardous waste.[1]
Transfer: Pour liquid into the container using a funnel to prevent splashing.
Rinsing: Triple-rinse the original vessel with a small volume of solvent.[1] Add rinsate to the waste container.[1]
Manifesting: Ensure the manifest explicitly lists "Chromium Compounds" .
Protocol C: Trace Contamination (Glassware)
Solubility Check: Acid Red 186 Free Acid is slightly soluble in ethanol/acetone.[1][4] Use these solvents for initial cleaning if water fails.[1]
First Rinse: Collect the first concentrated rinse as Hazardous Liquid Waste (Protocol B).[1]
Subsequent Cleaning: Once visible color is removed, standard detergent washing is acceptable.[1]
Scientific Context: Why This Procedure?
The Chromium Factor
Acid Red 186 is a 1:2 Metal Complex Dye .[1] The dye molecule acts as a ligand binding a central Chromium (III) ion.[1]
Regulatory Impact: Under the Resource Conservation and Recovery Act (RCRA), waste containing Chromium may be classified as D007 if the leachable chromium exceeds 5.0 mg/L [1].[1] Since pure dye solutions easily exceed this limit, you must default to treating it as D007 Hazardous Waste.
Environmental Impact: Chromium is persistent and toxic to aquatic life.[1] Standard wastewater treatment plants (WWTP) cannot degrade heavy metals; they accumulate in the sludge, rendering the sludge hazardous [2].[1]
The "Free Acid" Nuance
Most commercial dyes are salts (e.g., Sodium Sulfonate). The "Free Acid" form means the sulfonate groups are protonated (-SO₃H).[1]
Solubility: The free acid is often less soluble in water than the salt form.[1] If you observe precipitation in your waste container, do not be alarmed; the sludge is still hazardous.
Acidity: A concentrated solution of the free acid acts as a weak acid.[1] Mixing this with basic waste (e.g., ammonia buffers) will generate heat (exothermic neutralization).[1] Always add slowly.
Emergency Procedures
Figure 2: Emergency response workflow for Acid Red 186 spills.
Skin Contact: Immediately wash with soap and water.[1][5][6] The dye binds strongly to keratin (skin/nails).[1] Staining is persistent but generally not systemically toxic unless exposure is massive.[1]
Eye Contact: Rinse for 15 minutes.[1][5][6] The acidic nature of the free acid makes this an immediate priority to prevent corneal damage.[1]
References
U.S. Environmental Protection Agency (EPA). "Code of Federal Regulations, Title 40, Section 261.24 - Toxicity Characteristic."[1] Electronic Code of Federal Regulations.[1] Link[1]
Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). "Classifications, properties, recent synthesis and applications of azo dyes." Heliyon, 6(1).[1] Link
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 61486, Acid Red 186."[1] PubChem. Link[1]
Sigma-Aldrich. "Safety Data Sheet: Acid Red 186."[1] Merck KGaA.[1] Link[1]